Product packaging for 5,7-Dimethoxyflavone(Cat. No.:CAS No. 21392-57-4)

5,7-Dimethoxyflavone

カタログ番号: B190784
CAS番号: 21392-57-4
分子量: 282.29 g/mol
InChIキー: JRFZSUMZAUHNSL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Chrysin 5,7-dimethyl ether is a dimethoxyflavone that is the 5,7-dimethyl ether derivative of chrysin. It has a role as a plant metabolite. It is functionally related to a chrysin.
5,7-Dimethoxyflavone has been reported in Boesenbergia rotunda, Kaempferia parviflora, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O4 B190784 5,7-Dimethoxyflavone CAS No. 21392-57-4

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5,7-dimethoxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-19-12-8-15(20-2)17-13(18)10-14(21-16(17)9-12)11-6-4-3-5-7-11/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFZSUMZAUHNSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50175656
Record name 5,7-Dimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5,7-Dimethoxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036620
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

21392-57-4
Record name 5,7-Dimethoxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21392-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dimethoxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021392574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dimethoxyflavone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741743
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,7-Dimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-Dimethoxyflavone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8HQQ4R4F2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5,7-Dimethoxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036620
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

154 °C
Record name 5,7-Dimethoxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036620
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Flavone of Interest: A Technical Guide to the Natural Sources and Isolation of 5,7-Dimethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dimethoxyflavone (DMF) is a prominent polymethoxyflavone, a class of flavonoids characterized by the presence of two or more methoxy groups on the flavone backbone. This compound has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, anti-cancer, and metabolic regulatory effects. As research into the therapeutic potential of DMF intensifies, a comprehensive understanding of its natural origins and the methodologies for its efficient isolation is paramount for advancing drug discovery and development efforts. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its extraction and purification, and a summary of its key signaling pathways.

Natural Sources of this compound

While this compound has been identified in a few plant species, its most abundant and commercially significant source is the rhizome of Kaempferia parviflora, commonly known as black ginger or Thai ginseng. Other reported, albeit less common, sources include certain species of the Piper and Chromolaena genera.

Primary Source: Kaempferia parviflora

Kaempferia parviflora Wall. ex Baker, a member of the Zingiberaceae family, is a medicinal plant native to Thailand and surrounding regions. Its rhizomes are rich in various methoxyflavones, with this compound being one of the most abundant.[1][2] The concentration of DMF in K. parviflora can vary depending on the cultivar and growing conditions. High-performance liquid chromatography (HPLC) analysis has been effectively used to quantify the methoxyflavone content and differentiate between various types of K. parviflora.[3][4][5]

Other Reported Sources

Several species of the Piper genus have been reported to contain this compound. These include:

  • Piper porphyrophyllum (Tiger's Betel)[6]

  • Piper caninum [7]

  • Piper ornatum (Red Betel Leaf)[8][9]

Additionally, the plant Chromolaena odorata has been identified as a source of various flavonoids, with some studies indicating the presence of dimethoxyflavone derivatives.[10][11] However, the concentration of this compound in these sources is generally lower than in Kaempferia parviflora, and detailed isolation and yield data are less readily available.

Isolation and Purification of this compound

The isolation of this compound from its natural sources, primarily Kaempferia parviflora, involves a multi-step process encompassing extraction, fractionation, and purification. The final purity of the isolated compound is typically confirmed using analytical techniques such as HPLC, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[12][13][14]

Data on Extraction and Yield

The efficiency of this compound extraction is highly dependent on the chosen solvent and method. Ethanolic extraction has been widely studied and shown to be effective. The concentration of ethanol significantly impacts the yield of DMF.

Plant SourceExtraction MethodSolventKey ParametersThis compound YieldReference
Kaempferia parvifloraMaceration95% Ethanol7 days48.10 ± 9.62 g/100 mL of extract[1]
Kaempferia parvifloraMaceration75% Ethanol7 days3.49 ± 0.70 g/100 mL of extract[1]
Kaempferia parvifloraMaceration50% Ethanol7 days2.14 ± 0.43 g/100 mL of extract[1]
Kaempferia parvifloraMaceration25% Ethanol7 days1.11 ± 0.02 g/100 mL of extract[1]
Kaempferia parvifloraSoxhlet Extraction95% EthanolExhaustive9.57 ± 1.49 g/100 g of dry rhizomes (extract yield)[13]
Kaempferia parvifloraTLC-Densitometry--2.15 ± 0.64 g/100 g of dry rhizomes[13][15]
Kaempferia parvifloraTLC Image Analysis--1.96 ± 0.51 g/100 g of dry rhizomes[13][15]

Note: The yields reported in g/100 mL of extract are from concentrated extracts and reflect the efficiency of the solvent system. The yields in g/100 g of dry rhizomes provide a measure of the compound's abundance in the raw material.

Experimental Protocols

This protocol describes a standard maceration technique for the extraction of this compound.

  • Preparation of Plant Material:

    • Obtain fresh rhizomes of Kaempferia parviflora.

    • Clean the rhizomes to remove any soil and foreign matter.

    • Slice the rhizomes into thin pieces and dry them in a hot air oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

    • Grind the dried rhizomes into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh a known amount of the powdered rhizome (e.g., 100 g).

    • Place the powder in a large container with a lid (e.g., a glass jar).

    • Add 95% (v/v) ethanol to the container, ensuring the powder is fully submerged (a solid-to-solvent ratio of 1:10 w/v is common).

    • Seal the container and allow it to stand at room temperature for 7 days, with occasional shaking.

  • Filtration and Concentration:

    • After 7 days, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant material.

    • Wash the residue with a small amount of fresh 95% ethanol to ensure complete extraction.

    • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature of 40-50°C until the solvent is completely removed.

    • The resulting crude extract can be further purified.

This protocol outlines the purification of the crude extract to isolate this compound.

  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles.

    • Allow the silica gel to settle and the solvent to drain until it is just above the level of the silica.

  • Sample Loading:

    • Dissolve a known amount of the crude K. parviflora extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Adsorb the dissolved extract onto a small amount of silica gel.

    • Dry the silica gel with the adsorbed extract and carefully load it onto the top of the packed column.

  • Elution:

    • Begin eluting the column with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. A common gradient could be starting with hexane and gradually increasing the percentage of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

    • Collect the eluate in fractions of a fixed volume.

  • Fraction Analysis and Isolation:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., toluene:chloroform:acetone:formic acid 5:4:1:0.2 v/v/v/v).[13]

    • Spot the fractions on a TLC plate and develop the plate in the mobile phase.

    • Visualize the spots under UV light (254 nm and 365 nm).

    • Combine the fractions that show a prominent spot corresponding to the Rf value of a this compound standard.

    • Evaporate the solvent from the combined fractions to obtain the purified this compound. A purity of >95% can be achieved with this method.[12]

  • Recrystallization (Optional):

    • For further purification, the isolated this compound can be recrystallized from a suitable solvent system (e.g., methanol-water or ethanol-water).

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

Experimental Workflow for Isolation and Purification

Isolation and Purification Workflow Plant_Material Kaempferia parviflora Rhizomes Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Extraction (e.g., Maceration with 95% Ethanol) Drying_Grinding->Extraction Filtration_Concentration Filtration and Concentration Extraction->Filtration_Concentration Crude_Extract Crude Extract Filtration_Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Pooling_Evaporation Pooling of Pure Fractions and Evaporation TLC_Analysis->Pooling_Evaporation Purified_DMF Purified this compound Pooling_Evaporation->Purified_DMF Recrystallization Recrystallization (Optional) Purified_DMF->Recrystallization Final_Product High-Purity this compound (>95%) Recrystallization->Final_Product

Caption: Workflow for the isolation and purification of this compound.

PI3K/Akt/mTOR Signaling Pathway

This compound has been shown to modulate the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway cluster_0 Inhibition by 5,7-DMF DMF This compound PI3K PI3K DMF->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Modulation of the PI3K/Akt/mTOR pathway by this compound.

cAMP-Dependent Signaling and PDE Inhibition

This compound can increase intracellular cyclic AMP (cAMP) levels, in part through the inhibition of phosphodiesterases (PDEs), enzymes that degrade cAMP.

cAMP_PDE_Pathway DMF This compound PDE Phosphodiesterase (PDE) DMF->PDE cAMP cAMP PDE->cAMP degradation PKA Protein Kinase A (PKA) cAMP->PKA Downstream Downstream Cellular Responses PKA->Downstream GABA_A_Receptor_Modulation DMF This compound GABA_A_Receptor GABA-A Receptor DMF->GABA_A_Receptor positive allosteric modulation Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx GABA GABA GABA->GABA_A_Receptor binds to Neuronal_Inhibition Neuronal Inhibition Chloride_Influx->Neuronal_Inhibition

References

Biological Activity Screening of 5,7-Dimethoxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dimethoxyflavone (DMF), a naturally occurring methoxyflavone, has garnered significant scientific interest due to its diverse pharmacological activities. Preclinical studies have demonstrated its potential as an anticancer, anti-inflammatory, and neuroprotective agent. This technical guide provides an in-depth overview of the biological activity screening of this compound, summarizing key quantitative data, detailing experimental protocols for cited assays, and visualizing the underlying molecular mechanisms through signaling pathway diagrams. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Introduction

This compound is a bioactive compound predominantly found in the rhizomes of Kaempferia parviflora (black ginger) and other medicinal plants.[1] Its methylated structure contributes to enhanced metabolic stability and oral bioavailability compared to its hydroxylated flavonoid counterparts, making it an attractive candidate for therapeutic development.[2] This guide explores the multifaceted biological effects of this compound, with a focus on its anticancer, anti-inflammatory, and neuroprotective properties.

Anticancer Activity

This compound has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines. Its mechanisms of action include the induction of cell cycle arrest, generation of reactive oxygen species (ROS), and modulation of key signaling pathways involved in cancer cell survival and proliferation.

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of this compound against various cancer cell lines, primarily expressed as the half-maximal inhibitory concentration (IC50).

Cell LineCancer TypeIC50 (µM)Reference
HepG2Liver Cancer25[3][4]
T24Bladder CancerNot specified for pure compound, but ethanol extract containing DMF showed an IC50 of 29.62 µg/mL after 24h.[5]
VK2/E6E7Endometriosis-relatedAntiproliferative effects observed[6]
End1/E6E7Endometriosis-relatedAntiproliferative effects observed[6]
A375MelanomaKPE-DCM extract containing DMF showed an IC50 of < 20 µg/mL at 24h.[7]
A2058MelanomaKPE-DCM extract containing DMF showed an IC50 of < 20 µg/mL at 24h.[7]
Experimental Protocols

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

  • Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Quantification: Quantify the percentage of apoptotic cells in each treatment group.

Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects by modulating several critical signaling pathways.

DMF This compound ROS ↑ Reactive Oxygen Species (ROS) DMF->ROS induces ER_Stress Endoplasmic Reticulum Stress DMF->ER_Stress induces PI3K PI3K DMF->PI3K inhibits Cell_Cycle_Arrest Cell Cycle Arrest (Sub-G1) DMF->Cell_Cycle_Arrest induces Mito Mitochondrial Dysfunction ROS->Mito causes Apoptosis Apoptosis Mito->Apoptosis triggers ER_Stress->Apoptosis triggers Akt Akt PI3K->Akt Akt->Apoptosis inhibits

Anticancer Mechanism of this compound

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.

Quantitative Anti-inflammatory Data
AssayModelEffectReference
COX-2 InhibitionIn vitroF1 (this compound) showed an IC50 of >70 µM. A related compound, F2, showed selective COX-2 inhibition.[8]
NF-κB DownregulationIn vivo (aged mice)Downregulated NF-κB protein expression in muscle tissue.[1]
Pro-inflammatory Cytokine ReductionIn vivo (aged mice)Decreased serum levels of TNF-α and IL-6.[1]
Experimental Protocols

This assay determines the inhibitory effect of this compound on the cyclooxygenase-2 (COX-2) enzyme.

  • Enzyme and Substrate Preparation: Prepare human recombinant COX-2 enzyme and a solution of arachidonic acid (substrate).

  • Inhibitor Incubation: Pre-incubate the COX-2 enzyme with various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) for a specified time (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Product Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • IC50 Calculation: Determine the concentration of this compound that inhibits 50% of the COX-2 activity.

This protocol assesses the effect of this compound on the activation of the NF-κB signaling pathway.

  • Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) and pre-treat with this compound, followed by stimulation with lipopolysaccharide (LPS) to induce inflammation.

  • Protein Extraction: Lyse the cells and extract total protein.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of IκBα and p65, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities to determine the levels of protein phosphorylation.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB and MAPK signaling pathways.

cluster_0 Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK DMF This compound DMF->MAPK inhibits DMF->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->Inflammatory_Genes

Anti-inflammatory Signaling Pathways

Neuroprotective and Other Activities

This compound has also shown promise in the context of neuroprotection and in combating age-related muscle loss (sarcopenia).

Quantitative Data on Neuroprotective and Anti-sarcopenic Effects
ActivityModelKey FindingsReference
NeuroprotectionIn silico and in vivo (LPS-induced memory impairment in mice)Reduced Aβ, IL-1β, IL-6, and TNF-α levels; increased BDNF levels.[9]
Anti-sarcopeniaIn vivo (aged mice)Increased grip strength and muscle mass; stimulated PI3K-Akt pathway.[1]

Experimental Workflow for In Vivo Neuroprotection Studies

Start Animal Acclimatization Treatment Daily Oral Administration of this compound Start->Treatment Induction LPS-induced Memory Impairment Treatment->Induction Behavioral Behavioral Tests (e.g., Morris Water Maze) Induction->Behavioral Biochemical Biochemical Analysis (Cytokines, BDNF, Aβ) Behavioral->Biochemical End Data Analysis and Conclusion Biochemical->End

In Vivo Neuroprotection Experimental Workflow
PI3K/Akt Signaling in Anti-sarcopenia

The beneficial effects of this compound on muscle health are partly mediated by the activation of the PI3K/Akt pathway, which promotes protein synthesis.[1]

DMF This compound PI3K PI3K DMF->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Protein_Synthesis ↑ Protein Synthesis mTOR->Protein_Synthesis promotes Sarcopenia ↓ Sarcopenia Protein_Synthesis->Sarcopenia alleviates

PI3K/Akt Pathway in Anti-sarcopenia

Conclusion

This compound is a promising natural compound with a broad spectrum of biological activities. Its demonstrated efficacy in preclinical models of cancer, inflammation, and neurodegeneration warrants further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this compound and to elucidate its mechanisms of action in greater detail. Future studies should focus on its pharmacokinetic and toxicological profiles in more advanced models to pave the way for potential clinical applications.

References

A Technical Guide to the Neuroprotective Mechanisms of 5,7-Dimethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms underpinning the neuroprotective effects of 5,7-dimethoxyflavone (DMF), a major bioactive methoxyflavone derived from Kaempferia parviflora. Emerging evidence highlights its potential as a multi-target therapeutic agent for neurodegenerative disorders, including Alzheimer's disease. This guide synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further investigation and drug development.

Core Neuroprotective Mechanisms of Action

This compound exerts its neuroprotective effects through a multi-faceted approach, targeting key pathological processes in neurodegeneration, including neuroinflammation, excitotoxicity, protein aggregation, and oxidative stress.

Attenuation of Neuroinflammation

Chronic neuroinflammation, primarily mediated by activated microglia, is a key contributor to neuronal damage in neurodegenerative diseases.[1] DMF has demonstrated significant anti-inflammatory properties in both in vitro and in vivo models.[2] In lipopolysaccharide (LPS)-induced neuroinflammation models in mice, oral administration of DMF significantly reduced the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[3][4] This anti-inflammatory activity is attributed to the modulation of critical inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88) pathway and the subsequent inhibition of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling.[5][6] By suppressing these pathways, DMF inhibits the expression of inflammatory mediators, thereby reducing microglial activation and protecting neurons from inflammatory damage.

Modulation of Neurotransmitter Systems

Dysregulation of neurotransmitter systems is a hallmark of many neurological disorders. In silico and in vivo studies have identified that DMF interacts with both the GABAergic and serotonergic systems, which are crucial for regulating neuronal excitability and mood.

  • GABAergic System: Molecular docking studies predict strong binding interactions between DMF and the GABA-A receptor subunits GABRA1 and GABRG2.[3][4][5] In vivo experiments have confirmed that DMF administration upregulates the hippocampal mRNA expression of GABRA1, suggesting an enhancement of inhibitory neurotransmission.[3][4] This action may counteract the neuronal hyperexcitability often observed in neurodegenerative conditions.

  • Serotonergic System: DMF is also predicted to target serotonin receptors 5-HT2A and 5-HT2C.[3][4][5] Consistent with these predictions, DMF treatment has been shown to significantly increase the hippocampal mRNA levels of both 5-HT2A and 5-HT2C.[3][4] Modulation of these receptors can influence cognitive processes and mood, offering further therapeutic benefits.

Promotion of Neurotrophic Factors

Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin that supports neuronal survival, growth, and synaptic plasticity.[7] Reduced BDNF levels are associated with cognitive decline and depression.[5] Studies have shown that treatment with DMF significantly increases the levels of BDNF in the hippocampus of LPS-treated mice, suggesting that DMF promotes neuronal resilience and plasticity.[3][4][5] This effect is likely linked to the activation of pro-survival signaling pathways such as the PI3K/Akt pathway.[8][9]

Anti-amyloid and Cholinesterase Inhibition

The accumulation of amyloid-beta (Aβ) plaques and cholinergic dysfunction are central to the pathology of Alzheimer's disease.[10][11] DMF exhibits multi-target effects relevant to this pathology.

  • Anti-Amyloidogenic Effects: DMF has been shown to hinder the aggregation of Aβ1-42 peptides and destabilize pre-formed amyloid fibrils.[10] In animal models, DMF treatment significantly reduces the levels of Aβ in the hippocampus.[3][4]

  • Cholinesterase Inhibition: DMF also acts as an inhibitor of butyrylcholinesterase (BChE), an enzyme that hydrolyzes the neurotransmitter acetylcholine.[10][12] By inhibiting BChE, DMF may help to restore cholinergic tone, which is beneficial for cognitive function.[10][11]

Antioxidant and Anti-Apoptotic Effects

Oxidative stress and subsequent apoptotic cell death are common final pathways in neuronal loss.[13][14] Methoxyflavones from Kaempferia parviflora have been shown to reduce Reactive Oxygen Species (ROS) and apoptosis in neuronal cells.[3] DMF, specifically, has been reported to protect SH-SY5Y neuroblastoma cells from Aβ1-42-induced damage, restoring cell survival.[10][11] Furthermore, DMF can induce apoptosis in pathological conditions by activating the endoplasmic reticulum (ER) stress pathway, suggesting a role in clearing damaged cells.[15] This dual role highlights its potential to selectively eliminate dysfunctional cells while protecting healthy neurons.

Key Signaling Pathways Modulated by this compound

The neuroprotective actions of DMF are mediated by its ability to modulate several key intracellular signaling cascades.

Inhibition of Pro-Inflammatory Signaling

DMF effectively suppresses neuroinflammation by inhibiting the TLR4-mediated signaling cascade in microglia. Upon activation by stimuli like LPS, TLR4 recruits the adaptor protein MyD88, initiating a downstream cascade that includes the activation of MAPKs (p38, ERK, JNK) and the IKK complex. This leads to the phosphorylation and degradation of IκB, allowing the transcription factor NF-κB to translocate to the nucleus and drive the expression of pro-inflammatory genes. DMF intervenes by downregulating this pathway, thus reducing the production of inflammatory cytokines.

Fig. 1: Inhibition of the TLR4/MyD88/NF-κB inflammatory pathway by this compound.
Activation of Pro-Survival and Neurotrophic Pathways

The neurotrophic effects of DMF, particularly the upregulation of BDNF, are linked to the activation of pro-survival signaling pathways like PI3K/Akt. BDNF binds to its receptor, TrkB, leading to the activation of Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt. Activated Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins (like Bad and GSK3β) and activating transcription factors like CREB, which further enhances the expression of BDNF and anti-apoptotic proteins like Bcl-2.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TrkB TrkB Receptor PI3K PI3K TrkB->PI3K Activation BDNF BDNF BDNF->TrkB DMF This compound DMF->BDNF Upregulates Akt Akt PI3K->Akt Activation GSK3b GSK3β (Inactive) Akt->GSK3b Inhibition Bad Bad (Inactive) Akt->Bad Inhibition CREB CREB Akt->CREB Activation SurvivalGenes Survival Genes (e.g., Bcl-2, BDNF) CREB->SurvivalGenes Transcription NeuronalSurvival Neuronal Survival & Growth SurvivalGenes->NeuronalSurvival

Fig. 2: Pro-survival signaling via the BDNF/PI3K/Akt pathway, enhanced by this compound.

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on the neuroprotective effects of this compound.

Table 1: In Vivo Effects of this compound on Inflammatory Markers and BDNF in LPS-Induced Mice

Parameter Treatment Group Result (Concentration) Fold Change vs. LPS Control Reference
TNF-α DMF (10 mg/kg) 10.6 ± 0.9 pg/mL Significant Reduction [3]
IL-1β DMF (all doses) - Significant Reduction [3]
IL-6 DMF (all doses) - Significant Reduction [3]
Aβ Level DMF (all doses) - Significant Reduction [3]

| BDNF Level | DMF (all doses) | - | Significant Increase |[3][4] |

Table 2: In Vitro Neuroprotective and Anti-Alzheimer's Activities of this compound (F1)

Activity Target/Assay Result (IC50) Reference
Cholinesterase Inhibition Acetylcholinesterase (AChE) 237.15 µM [10][11]
Butyrylcholinesterase (BChE) 233.15 µM [10][11]
Anti-Amyloidogenic Aβ1-42 Aggregation Inhibition 134.26 µM [10][11]
Aβ1-42 Fibril Destabilization 83.86 µM [10][11]

| Neuroprotection | Aβ1-42-induced toxicity | Restored cell survival |[10][11] |

Table 3: Predicted Molecular Targets of this compound and In Vivo Validation

Target Protein Prediction Model In Vivo Validation (Hippocampal mRNA) Reference
GABRA1 Ligand-based Significantly Upregulated [3][4][5]
GABRG2 Ligand-based - [3][4][5]
5-HT2A Proteochemometric (PCM) Significantly Upregulated [3][4][5]
IGF1R Proteochemometric (PCM) - [3][4][5]

| 5-HT2C | Proteochemometric (PCM) | Significantly Upregulated |[3][4][5] |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound's neuroprotective effects.

LPS-Induced Neuroinflammation Model in Mice
  • Objective: To induce a state of neuroinflammation to evaluate the anti-inflammatory effects of DMF in vivo.

  • Animals: Male C57BL/6J mice are commonly used.

  • Procedure:

    • Mice are orally administered with DMF (e.g., 10, 20, 40 mg/kg), vehicle, or a positive control (e.g., Ibuprofen) daily for a period of 21 days.[3]

    • From day 18 to day 21, mice receive daily intraperitoneal (i.p.) injections of Lipopolysaccharide (LPS) to induce systemic and central inflammation.[3]

    • Control groups receive saline instead of LPS and/or vehicle instead of DMF.

    • Following the treatment period, behavioral tests are conducted, and brain and blood samples are collected for biochemical analysis.[5]

  • Workflow Diagram:

G cluster_treatment Oral Administration cluster_induction Inflammation Induction D1 Day 1 DMF_Admin Daily DMF (10, 20, 40 mg/kg) D1->DMF_Admin Start D18 Day 18 LPS_Admin Daily LPS Injection (i.p.) D18->LPS_Admin Start D21 Day 21 Analysis Behavioral Testing & Sample Collection D21->Analysis D22 Day 22+ DMF_Admin->D21 End LPS_Admin->D21 End

Fig. 3: Experimental workflow for the LPS-induced neuroinflammation mouse model.
Enzyme-Linked Immunosorbent Assay (ELISA)

  • Objective: To quantify the concentration of specific proteins such as cytokines (TNF-α, IL-1β, IL-6), Aβ, and BDNF in serum or brain homogenates.[3]

  • Procedure:

    • Brain tissue (e.g., hippocampus) is homogenized in an appropriate lysis buffer containing protease inhibitors.

    • 96-well microplates are coated with a capture antibody specific to the target protein and incubated.

    • After washing, the plates are blocked to prevent non-specific binding.

    • Samples (serum or brain homogenate) and standards are added to the wells and incubated.

    • After another wash, a detection antibody conjugated to an enzyme (e.g., HRP) is added.

    • A substrate is added, which is converted by the enzyme to produce a colorimetric signal.

    • The absorbance is read using a microplate reader, and the concentration of the target protein is determined by comparison to the standard curve.

Real-Time Polymerase Chain Reaction (RT-PCR)
  • Objective: To measure the mRNA expression levels of target genes (e.g., GABRA1, 5-HT2A, BDNF) in brain tissue.[3]

  • Procedure:

    • Total RNA is extracted from hippocampal tissue using a suitable kit (e.g., TRIzol).

    • The concentration and purity of the RNA are determined.

    • Reverse transcription is performed to synthesize complementary DNA (cDNA) from the RNA template.

    • Quantitative PCR (qPCR) is performed using the cDNA, specific primers for the target genes, and a fluorescent dye (e.g., SYBR Green).

    • The amplification of DNA is monitored in real-time.

    • The relative expression of the target gene is calculated using the ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH).

Neuroprotection Against Aβ1-42-Induced Cell Damage
  • Objective: To assess the ability of DMF to protect neuronal cells from toxicity induced by amyloid-beta.

  • Cell Line: Differentiated human neuroblastoma SH-SY5Y cells are a common model.[10][11]

  • Procedure:

    • SH-SY5Y cells are seeded in 96-well plates and differentiated, often using retinoic acid.[10]

    • Cells are pre-treated with various concentrations of DMF for a specified period.

    • Aggregated Aβ1-42 peptide (e.g., 25 µM) is then added to the wells to induce toxicity.[11]

    • After incubation (e.g., 24 hours), cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]

    • The MTT reagent is added to the cells and incubated. Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product.

    • The formazan is solubilized, and the absorbance is measured. Cell viability is expressed as a percentage relative to untreated control cells.

Conclusion

This compound presents a compelling profile as a neuroprotective agent with therapeutic potential for complex neurodegenerative diseases. Its mechanism of action is multifaceted, involving the simultaneous modulation of neuroinflammation, neurotransmitter systems, neurotrophic factor expression, amyloid pathology, and cholinergic pathways. By engaging multiple targets, DMF can address the intricate and interconnected pathological processes that drive neuronal loss and cognitive decline. The data presented in this guide underscore the need for continued research and development of this compound as a promising candidate for early intervention and treatment of neurodegenerative disorders.

References

A Technical Guide to the Preliminary Cytotoxicity of 5,7-Dimethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxicity of 5,7-dimethoxyflavone (DMF), a natural flavonoid known for its potential as an anticancer agent. This document synthesizes key findings on its cytotoxic effects, mechanisms of action, and the experimental protocols used for its evaluation.

Quantitative Cytotoxicity Data

This compound has demonstrated significant cytotoxic and antiproliferative effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, and the reported values for DMF are summarized below.

Cell LineCancer TypeIC50 ValueAssayReference
HepG2 Liver Carcinoma25 µMMTT Assay[1][2][3]
T47D Breast Cancer25.00 µg/mLNot Specified[4][5]
HepG2 Liver Carcinoma21.36 µg/mLNot Specified[4][5]

Note: These values are for a synthetic derivative (compound 7) of this compound, highlighting the potential for structural modification to enhance cytotoxicity.[4][5]

Beyond IC50 values, studies have shown that 5,7-DMF decreases the percentage viability of HepG2 cells in a dose- and time-dependent manner.[1] It also reduces the colony-forming potential of these cells, further indicating its antiproliferative capabilities.[1][2][3]

Mechanisms of Cytotoxic Action

The anticancer activity of this compound is attributed to several cellular mechanisms, primarily revolving around the induction of apoptosis and cell cycle arrest.

2.1. Induction of Apoptosis and Oxidative Stress

A primary mechanism of DMF-induced cytotoxicity is the induction of apoptosis, or programmed cell death.[2] In liver cancer cells (HepG2), treatment with 5,7-DMF leads to a dose-dependent increase in apoptosis.[1] This process is closely linked to the generation of Reactive Oxygen Species (ROS) and the disruption of mitochondrial function.[1][2][3] The proposed signaling cascade suggests that 5,7-DMF triggers an increase in intracellular ROS, which in turn reduces the mitochondrial membrane potential (ΔΨm), a key event in the intrinsic apoptotic pathway.[1][2] This ultimately culminates in cell death.[2][3] Studies on human endometriosis cell lines corroborate these findings, showing that DMF induces loss of mitochondrial membrane potential, dysregulation of intracellular calcium, and ROS production, which collectively accelerate apoptosis.[6]

G DMF This compound ROS Increased Intracellular ROS DMF->ROS MMP Reduced Mitochondrial Membrane Potential (ΔΨm) ROS->MMP Apoptosis Apoptosis MMP->Apoptosis

Caption: Proposed pathway for ROS-mediated apoptosis by 5,7-DMF.

2.2. Cell Cycle Arrest

This compound has been shown to interfere with the normal progression of the cell cycle in cancer cells. In HepG2 cells, treatment with DMF resulted in a significant, dose-dependent increase in the percentage of cells in the sub-G1 phase of the cell cycle.[1][2] This accumulation in the sub-G1 phase is a hallmark of apoptosis-related DNA fragmentation. The compound also appears to cause an arrest at the G1 phase.[1][7] This disruption of the cell cycle prevents cancer cells from proliferating uncontrollably.

G cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2/M Phase S->G2 G2->G1 DMF This compound Arrest G1 Arrest & Sub-G1 Accumulation DMF->Arrest

Caption: 5,7-DMF induces cell cycle arrest at the G1/Sub-G1 phase.

2.3. Modulation of NF-κB Signaling

In the context of hepatocellular carcinoma, 5,7-DMF has been found to inhibit tumor progression by modulating immune responses.[8] Mechanistically, it binds to nuclear factor kappa-B (NF-κB) and inhibits the phosphorylation of its p65 subunit. This action suppresses the expression of downstream proteins like the chemokine CCL2, which plays a role in the crosstalk between tumor cells and immune cells.[8]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the cytotoxicity of this compound.

3.1. Cell Culture and Treatment

  • Cell Line: The human liver cancer cell line HepG2 is commonly used.[1]

  • Culture Medium: Cells are maintained in RPMI-1640 medium supplemented with Fetal Bovine Serum (FBS), L-glutamine, and antibiotics.[1]

  • Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere containing 5% CO2 and 95% air.[1]

  • Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Cells are treated with varying concentrations of the compound (e.g., 0, 10, 25, 50 µM) for specified time periods (e.g., 24 or 48 hours). A vehicle control (DMSO) is run in parallel.[1]

3.2. Cytotoxicity Assessment (MTT Assay) The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell viability.

  • Cell Seeding: HepG2 cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Addition: The cells are treated with various concentrations of 5,7-DMF and incubated for 24-48 hours.[1]

  • MTT Reagent: After incubation, the medium is removed, and MTT solution is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (like DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm). Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

3.3. Cell Cycle Analysis (Flow Cytometry)

  • Cell Seeding and Treatment: Cells are seeded in 6-well plates (e.g., at a density of 2 x 10^5 cells/well) and treated with 5,7-DMF for 24 hours.[1]

  • Harvesting: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight.

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase.

  • Analysis: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M, and sub-G1) is determined.[1]

3.4. Apoptosis Detection (DAPI Staining) 4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to DNA and is used to visualize nuclear morphology.

  • Treatment: Cells grown on coverslips are treated with 5,7-DMF.

  • Fixation: Cells are fixed with a solution like 4% paraformaldehyde.

  • Staining: The fixed cells are stained with DAPI solution.

  • Visualization: The cells are observed under a fluorescence microscope. Apoptotic cells are identified by characteristic nuclear changes such as chromatin condensation and nuclear fragmentation.[1][2]

General Experimental Workflow

The evaluation of a compound's cytotoxicity follows a logical progression from initial viability screening to detailed mechanistic studies.

G A Cell Culture (e.g., HepG2) B Treatment with This compound (Dose & Time Variation) A->B C Cytotoxicity/Viability Assay (e.g., MTT) B->C D Mechanistic Assays B->D H Data Analysis & IC50 Determination C->H E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Detection (DAPI Staining, Annexin V) D->F G ROS & Mitochondrial Potential Measurement D->G E->H F->H G->H

Caption: Standard workflow for in vitro cytotoxicity evaluation.

References

Unveiling the Anti-Inflammatory Potential of 5,7-Dimethoxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dimethoxyflavone (DMF), a naturally occurring flavonoid, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying DMF's anti-inflammatory effects, supported by a comprehensive review of preclinical data. We delve into its inhibitory actions on key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and its role in modulating the production of pro-inflammatory mediators. This document consolidates quantitative data from various in vitro and in vivo studies into structured tables for comparative analysis. Furthermore, it offers detailed experimental protocols for key assays and visual representations of signaling cascades and workflows to facilitate a deeper understanding and guide future research in the development of DMF as a potential therapeutic agent.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery.

This compound, a polymethoxylated flavone found in plants like Kaempferia parviflora (black ginger), has emerged as a promising candidate.[1] Preclinical studies have demonstrated its ability to suppress inflammatory responses in various models.[2][3][4] This guide aims to provide a comprehensive technical overview of the anti-inflammatory properties of this compound, focusing on its mechanisms of action, quantitative effects, and the experimental methodologies used for its investigation.

Molecular Mechanisms of Anti-Inflammatory Action

The anti-inflammatory activity of this compound is attributed to its ability to modulate key signaling pathways and inhibit the production of pro-inflammatory molecules.

Inhibition of NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation.[5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[6]

This compound has been shown to inhibit the activation of the NF-κB pathway.[1][2] It can reduce the phosphorylation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit.[5][6] This inhibitory effect leads to a downstream reduction in the expression of NF-κB target genes, including those encoding pro-inflammatory cytokines and enzymes.[2][6]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkappaB IκBα IKK->IkappaB P IkappaB_NFkappaB IκBα-NF-κB Complex NFkappaB NF-κB (p65/p50) degradation IkappaB->degradation Degradation NFkappaB_n NF-κB (p65/p50) NFkappaB->NFkappaB_n Translocation DMF This compound DMF->IKK Inhibits DNA DNA NFkappaB_n->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription

Figure 1: Inhibition of the NF-κB Signaling Pathway by this compound.
Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, also plays a critical role in inflammation.[7] Activation of these kinases leads to the phosphorylation of transcription factors, such as activator protein-1 (AP-1), which in turn regulate the expression of pro-inflammatory genes.[6]

This compound has been reported to suppress the phosphorylation of MAPKs in response to inflammatory stimuli.[1][6] By inhibiting the activation of ERK, JNK, and p38, DMF can downregulate the expression of inflammatory mediators.[8]

MAPK_Pathway cluster_mapks MAPKs LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P ERK ERK MAPKK->ERK P JNK JNK MAPKK->JNK P p38 p38 MAPKK->p38 P AP1 AP-1 ERK->AP1 P JNK->AP1 P p38->AP1 P Genes Pro-inflammatory Gene Expression AP1->Genes DMF This compound DMF->MAPKK Inhibits Griess_Assay_Workflow start Start collect_supernatant Collect Cell Culture Supernatant start->collect_supernatant mix_reagents Mix Supernatant with Griess Reagent (Sulfanilamide and NED) collect_supernatant->mix_reagents incubate Incubate at Room Temperature (in the dark) mix_reagents->incubate measure_absorbance Measure Absorbance at 540 nm incubate->measure_absorbance calculate_concentration Calculate Nitrite Concentration (using a standard curve) measure_absorbance->calculate_concentration end End calculate_concentration->end ELISA_Workflow start Start coat_plate Coat Plate with Capture Antibody start->coat_plate block_plate Block Plate coat_plate->block_plate add_sample Add Sample/Standard block_plate->add_sample add_detection_ab Add Biotinylated Detection Antibody add_sample->add_detection_ab add_enzyme_conjugate Add Enzyme-Conjugated Streptavidin add_detection_ab->add_enzyme_conjugate add_substrate Add Substrate add_enzyme_conjugate->add_substrate measure_signal Measure Colorimetric Signal add_substrate->measure_signal end End measure_signal->end

References

Technical Guide: Initial Screening of 5,7-Dimethoxyflavone for Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening process for the antifungal properties of 5,7-dimethoxyflavone. Due to the limited direct research on this compound's antifungal efficacy, this document draws upon data from structurally similar flavonoids, such as 5-hydroxy-7,4'-dimethoxyflavone, to illustrate key methodologies and potential mechanisms of action. This approach provides a robust framework for researchers initiating antifungal screening of this and other related flavonoid compounds.

Introduction: The Antifungal Potential of Flavonoids

Fungal infections pose a significant global health threat, with rising incidence rates, particularly among immunocompromised populations.[1][2] The emergence of drug-resistant fungal strains and the limited arsenal of effective antifungal agents necessitate the discovery of novel therapeutic compounds.[3] Flavonoids, a class of polyphenolic secondary metabolites found in plants, have demonstrated a wide range of pharmacological activities, including antibacterial, antiviral, and antifungal properties.[1][4] this compound is a natural flavonoid that has been investigated for various biological activities.[5][6] This guide outlines the essential steps and methodologies for conducting an initial, yet thorough, antifungal screening of this compound.

Quantitative Data on Antifungal Activity

Direct data on the antifungal activity of this compound is sparse, with some studies indicating it serves as a better starting material for the synthesis of more potent derivatives.[5][7] However, extensive research on the closely related compound, 5-hydroxy-7,4'-dimethoxyflavone, provides valuable insight into the potential efficacy and mechanisms. The following tables summarize the available quantitative data for these related compounds against various fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of 5-hydroxy-7,4'-dimethoxyflavone and a this compound Derivative

CompoundFungal SpeciesMIC (μg/mL)IC50 (μg/mL)Reference
5-hydroxy-7,4'-dimethoxyflavoneCandida albicans45-[8]
5-hydroxy-7,4'-dimethoxyflavoneCandida albicans22.5-[9]
Oxime derivative of this compoundCandida albicans-48.98[7]

Table 2: Synergistic Activity of 5-hydroxy-7,4'-dimethoxyflavone with Miconazole against Candida albicans

Compound CombinationEffectObservationReference
5-hydroxy-7,4'-dimethoxyflavone (22.5 μg/mL) + Miconazole (150 μg/mL)SynergisticComplete inhibition of growth after 4 hours.[8][10]
5-hydroxy-7,4'-dimethoxyflavone aloneFungistatic-[8]
Miconazole aloneFungistatic-[8]

Potential Mechanisms of Antifungal Action

Understanding the mechanism of action is crucial for drug development. Studies on related flavonoids suggest two primary antifungal mechanisms.

3.1. Inhibition of Ergosterol Biosynthesis Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and fluidity, leading to cell death.[11] Several flavonoids have been shown to inhibit the ergosterol biosynthesis pathway.[12] For instance, 5-hydroxy-7,4'-dimethoxyflavone treatment resulted in a time-dependent decrease in the total ergosterol content in C. albicans.[8][10] At half its MIC, it reduced ergosterol content to 91.6% and 63% after 16 and 24 hours, respectively.[8]

3.2. Inhibition of Drug Efflux Pumps Fungal cells can develop resistance by actively pumping antifungal drugs out of the cell using ATP-binding cassette (ABC) transporters.[8] Inhibition of these efflux pumps can restore the efficacy of existing antifungal drugs. 5-hydroxy-7,4'-dimethoxyflavone was shown to inhibit drug efflux pumps in C. albicans, leading to a higher intracellular accumulation of compounds like ciprofloxacin, with a reported IC50 value of 51.64 μg/mL for this inhibitory activity.[8][10][13] This mechanism is a key factor in its synergistic effect when combined with conventional antifungals.[8]

Visualized Workflows and Pathways

Antifungal_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Advanced Characterization start Test Compound (this compound) mic Determine MIC (Broth Microdilution) start->mic eval1 Evaluate Activity mic->eval1 ergosterol Ergosterol Quantification Assay eval1->ergosterol Active efflux Efflux Pump Inhibition Assay eval1->efflux Active synergy Synergy Testing (Checkerboard Assay) eval1->synergy Active inactive Compound Inactive (Consider Derivatization) eval1->inactive Inactive timekill Time-Kill Kinetics ergosterol->timekill efflux->timekill synergy->timekill toxicity Cytotoxicity Assays timekill->toxicity report Report Findings toxicity->report Ergosterol_Biosynthesis_Pathway acetyl Acetyl-CoA squalene Squalene acetyl->squalene lanosterol Lanosterol squalene->lanosterol zymosterol Zymosterol lanosterol->zymosterol lanosterol->zymosterol 14α-demethylase fecosterol Fecosterol zymosterol->fecosterol episterol Episterol fecosterol->episterol ergosterol Ergosterol episterol->ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane flavonoid Flavonoid Action (e.g., 5-hydroxy-7,4'-dimethoxyflavone) flavonoid->fecosterol Potential Inhibition Point azoles Azole Antifungals (e.g., Miconazole) azoles->lanosterol Synergistic_Action cluster_fungus Fungal Cell pump Efflux Pump (e.g., ABC Transporter) target Drug Target (e.g., Ergosterol Synthesis) death Cell Death target->death flavonoid Flavonoid (e.g., 5-hydroxy-7,4'-dimethoxyflavone) flavonoid->pump Inhibits antifungal Conventional Antifungal (e.g., Miconazole) antifungal->pump Pumped out antifungal->target Inhibited

References

Foundational Research on the Vasorelaxant Effects of 5,7-Dimethoxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dimethoxyflavone (DMF) is a naturally occurring methoxyflavone found in several medicinal plants, most notably Kaempferia parviflora (black ginger). Traditionally used for various ailments, recent scientific investigations have focused on its pharmacological properties, including its potential as a vasorelaxant agent. This technical guide provides an in-depth overview of the foundational research into the vasorelaxant effects of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. The information presented is intended to serve as a core resource for researchers, scientists, and professionals involved in cardiovascular drug discovery and development.

Quantitative Data on Vasorelaxant Efficacy

The vasorelaxant properties of this compound have been primarily investigated using isolated rat aortic rings. While a precise EC50 value for the vasorelaxant effect of this compound on pre-contracted aortic rings is not explicitly stated in the foundational literature, the compound has been shown to induce concentration-dependent relaxation in the range of 1-100 μM.[1] The following tables summarize the key findings from studies using pharmacological inhibitors to elucidate the mechanism of action.

Table 1: Effect of Inhibitors on this compound-Induced Vasorelaxation in Endothelium-Intact Rat Aortic Rings

InhibitorTargetConcentrationEffect on DMF-Induced RelaxationReference
L-NAMENitric Oxide Synthase (NOS)300 μMSignificant Reduction[1]
ODQSoluble Guanylate Cyclase (sGC)10 μMSignificant Reduction[1]
IndomethacinCyclooxygenase (COX)10 μMSignificant Reduction[1]
SQ22536Adenylyl Cyclase100 μMNo Significant Effect[1]

Table 2: Effect of Ion Channel Blockers on this compound-Induced Vasorelaxation

BlockerTarget Ion Channel(s)ConcentrationEffect on DMF-Induced RelaxationReference
High KCIVoltage-Dependent Calcium Channels60 mMSignificant Inhibition[1]
Tetraethylammonium (TEA)Non-specific K+ channels (including Ca2+-activated)5 mMSignificant Reduction[1]
GlibenclamideATP-sensitive K+ channels (KATP)10 μMSignificant Reduction[1]
4-Aminopyridine (4-AP)Voltage-gated K+ channels (Kv)1 mMSignificant Reduction[1]
Barium Chloride (BaCl2)Inwardly rectifying K+ channels (Kir)10 μMSignificant Reduction[1]

Experimental Protocols

The foundational research on the vasorelaxant effects of this compound has predominantly utilized the isolated rat aortic ring assay with a wire myograph system. This ex vivo method allows for the direct measurement of vascular tension in response to pharmacological agents.

Preparation of Isolated Rat Aortic Rings
  • Animal Model: Male Wistar rats are typically used.

  • Aorta Excision: Following euthanasia by an approved method, the thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution.

  • Cleaning and Sectioning: The aorta is cleaned of adhering connective and adipose tissues. It is then cut into rings of approximately 2-3 mm in width.

  • Endothelium Removal (for endothelium-denuded studies): For experiments requiring the absence of the endothelium, the luminal surface of the aortic rings is gently rubbed with a small wire or wooden stick. Successful removal is confirmed by the lack of relaxation in response to acetylcholine.

Wire Myography Setup and Protocol
  • Mounting: Each aortic ring is mounted between two stainless steel wires in an organ bath of a wire myograph system. One wire is fixed, and the other is connected to a force-displacement transducer.

  • Bathing Solution: The organ bath is filled with Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2.

  • Equilibration: The aortic rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 grams. The bathing solution is changed every 15-20 minutes during this period.

  • Pre-contraction: To induce a sustained contraction, a vasoconstrictor agent is added to the organ bath. Commonly used agents include:

    • Phenylephrine (e.g., 1 μM): An α1-adrenergic agonist, used to study receptor-mediated contraction.

    • High Potassium Chloride (KCl) (e.g., 60 mM): Used to induce depolarization and contraction via voltage-gated calcium channels, bypassing membrane receptors.

  • Cumulative Concentration-Response Curve: Once a stable contraction plateau is reached, this compound is added to the bath in a cumulative manner, with increasing concentrations. The relaxation response is recorded as a percentage of the pre-contracted tension.

  • Inhibitor Studies: To investigate the mechanism of action, various pharmacological inhibitors (as listed in Tables 1 and 2) are added to the organ bath and incubated with the aortic rings for a specified period (e.g., 20-30 minutes) before the addition of the pre-contracting agent and subsequent administration of this compound.

Calcium Influx Experiment
  • Calcium-Free Conditions: Aortic rings are incubated in a Ca2+-free Krebs-Henseleit solution containing a high concentration of KCl to depolarize the membrane.

  • Addition of Calcium: Calcium chloride (CaCl2) is added cumulatively to induce contraction by promoting calcium influx through voltage-gated calcium channels.

  • Effect of this compound: To assess the inhibitory effect on calcium influx, the aortic rings are pre-incubated with this compound before the cumulative addition of CaCl2. A reduction in the contractile response to CaCl2 indicates inhibition of calcium influx.

Signaling Pathways and Mechanisms of Action

The vasorelaxant effect of this compound is multifaceted, involving both endothelium-dependent and endothelium-independent mechanisms.

Endothelium-Dependent Vasorelaxation

The endothelium plays a crucial role in mediating a significant portion of the vasorelaxant effect of this compound. This is primarily achieved through the activation of the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway and the involvement of the cyclooxygenase (COX) pathway.

cluster_endothelium Endothelium cluster_vsmc Vascular Smooth Muscle DMF This compound Endothelium Endothelial Cell DMF->Endothelium Acts on eNOS eNOS Endothelium->eNOS Activates COX Cyclooxygenase (COX) Endothelium->COX Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Synthesizes GTP GTP GTP->cGMP Converts PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasorelaxation PKG->Relaxation Prostacyclin Prostacyclin COX->Prostacyclin Produces VSMC Vascular Smooth Muscle Cell Prostacyclin->VSMC Acts on

Endothelium-Dependent Signaling Pathway of this compound.
Endothelium-Independent Vasorelaxation

This compound also exerts a direct relaxant effect on vascular smooth muscle cells, independent of the endothelium. This action is primarily attributed to the opening of various potassium channels and the inhibition of calcium influx through voltage-gated calcium channels.

cluster_inhibition DMF This compound VSMC Vascular Smooth Muscle Cell DMF->VSMC Acts on K_channels K+ Channels (KATP, Kv, Kir) DMF->K_channels Opens VGCC Voltage-Gated Ca2+ Channels DMF->VGCC Directly Inhibits VSMC->K_channels VSMC->VGCC K_efflux K+ Efflux K_channels->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->VGCC Inhibits Ca_influx Ca2+ Influx VGCC->Ca_influx VGCC->Ca_influx Reduces Contraction Contraction Ca_influx->Contraction Relaxation Vasorelaxation

Endothelium-Independent Signaling Pathway of this compound.

Experimental Workflow

The following diagram illustrates the typical workflow for investigating the vasorelaxant effects of a test compound like this compound using the isolated rat aortic ring assay.

A Aorta Excision and Cleaning B Cut into Rings (2-3 mm) A->B C Mount in Wire Myograph Organ Bath B->C D Equilibration (60-90 min) C->D E Pre-contraction (Phenylephrine or KCl) D->E I Optional: Pre-incubation with Inhibitors D->I F Cumulative Addition of this compound E->F G Record Relaxation Response F->G H Data Analysis (Concentration-Response Curve) G->H I->E

General Experimental Workflow for Vasorelaxation Assay.

Conclusion

The foundational research on this compound reveals a dual mechanism of action contributing to its vasorelaxant effects. It acts through both endothelium-dependent pathways, primarily involving the nitric oxide-cGMP system and cyclooxygenase products, and endothelium-independent pathways, characterized by the activation of multiple types of potassium channels and the inhibition of calcium influx into vascular smooth muscle cells. This comprehensive profile suggests that this compound is a promising candidate for further investigation in the context of cardiovascular diseases where vasodilation is a therapeutic goal. This technical guide provides a core understanding of the seminal research, offering a foundation for future studies and drug development endeavors in this area.

References

5,7-dimethoxyflavone role in sarcopenia prevention

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of 5,7-Dimethoxyflavone in Sarcopenia Prevention

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sarcopenia, the age-associated decline in muscle mass and function, poses a significant challenge to the aging population. The quest for effective countermeasures has led to the investigation of various natural compounds. Among these, this compound (5,7-DMF), a primary bioactive flavonoid isolated from Kaempferia parviflora (black ginger), has emerged as a promising candidate for sarcopenia prevention.[1][2][3] This technical guide synthesizes the current scientific understanding of 5,7-DMF's role in mitigating sarcopenia, focusing on its molecular mechanisms, preclinical evidence, and the experimental frameworks used for its evaluation. Through a detailed exploration of its impact on crucial signaling pathways, presentation of quantitative data, and visualization of complex biological processes, this document aims to provide a comprehensive resource for the scientific community engaged in the research and development of novel sarcopenia therapies.

Introduction: The Challenge of Sarcopenia and the Promise of this compound

Sarcopenia is a progressive geriatric syndrome characterized by a significant loss of skeletal muscle mass and strength, leading to diminished physical performance, increased frailty, and a higher risk of adverse health outcomes.[1][2][3] The underlying pathophysiology is multifaceted, involving an imbalance in protein metabolism, mitochondrial dysfunction, and chronic low-grade inflammation.[1][4] While exercise and nutritional interventions remain the cornerstones of sarcopenia management, there is a compelling need for pharmacological agents that can augment these strategies.[1]

This compound (5,7-DMF), derived from the rhizomes of Kaempferia parviflora, has a history of use in traditional medicine and is now being scientifically validated for a range of bioactivities, including anti-inflammatory, anti-obesity, and metabolic-enhancing effects.[1][2][5] Recent research has illuminated its potential to counteract the key drivers of sarcopenia, making it a subject of intense interest for therapeutic development.[1][3]

Molecular Mechanisms of Action

5,7-DMF exerts its anti-sarcopenic effects through a multi-pronged approach at the cellular and molecular level, primarily by modulating protein turnover, enhancing mitochondrial function, and reducing inflammation.

Regulation of Muscle Protein Turnover

5,7-DMF favorably shifts the balance of muscle protein metabolism towards synthesis and away from degradation.

  • Stimulation of Protein Synthesis: 5,7-DMF activates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][2][3] This activation leads to the downstream phosphorylation and activation of the mammalian target of rapamycin (mTOR), a central regulator of protein synthesis.[1][4] Activated mTOR, in turn, phosphorylates its substrates, p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote the translation of muscle proteins.[1][5]

  • Inhibition of Protein Degradation: The activation of Akt by 5,7-DMF also leads to the phosphorylation of Forkhead box O3 (FoxO3).[1][2][3] This phosphorylation sequesters FoxO3 in the cytoplasm, preventing its translocation to the nucleus where it would otherwise upregulate the expression of muscle-specific E3 ubiquitin ligases, namely Muscle Atrophy F-box (MAFbx/atrogin-1) and Muscle RING Finger 1 (MuRF1).[1] By inhibiting the expression of these atrogenes, 5,7-DMF effectively curtails the ubiquitin-proteasome pathway of muscle protein degradation.[1]

Enhancement of Mitochondrial Biogenesis and Function

Mitochondrial health is critical for muscle function, and its decline is a hallmark of sarcopenia. 5,7-DMF has been shown to bolster mitochondrial capacity.

  • Upregulation of the PGC-1α Pathway: 5,7-DMF enhances the expression of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[1][2][5] This leads to the subsequent upregulation of nuclear respiratory factor 1 (NRF-1) and mitochondrial transcription factor A (Tfam).[1][2] This signaling cascade culminates in an increased mitochondrial DNA (mtDNA) content, indicative of the formation of new mitochondria.[1][2]

Alleviation of Inflammation

Chronic inflammation contributes to muscle wasting in the elderly. 5,7-DMF exhibits potent anti-inflammatory properties.

  • Reduction of Pro-inflammatory Cytokines: In aged mice, 5,7-DMF treatment has been shown to significantly reduce the serum and muscle levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2][3] This anti-inflammatory action helps to create a more favorable environment for muscle preservation and growth.

Key Signaling Pathways

The following diagrams, rendered in DOT language, provide a visual representation of the signaling cascades modulated by this compound.

Protein_Turnover_Pathway cluster_synthesis Protein Synthesis cluster_degradation Protein Degradation DMF This compound PI3K PI3K DMF->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR FoxO3 FoxO3 Akt->FoxO3 p70S6K p70S6K mTOR->p70S6K fourEBP1 4E-BP1 mTOR->fourEBP1 Protein_Synthesis ↑ Muscle Protein Synthesis p70S6K->Protein_Synthesis Atrogenes Atrogin-1 & MuRF1 FoxO3->Atrogenes Protein_Degradation ↓ Muscle Protein Degradation Atrogenes->Protein_Degradation

Caption: 5,7-DMF modulates protein turnover by activating the PI3K/Akt/mTOR synthesis pathway and inhibiting the FoxO3-mediated degradation pathway.

Mitochondrial_Biogenesis_Pathway DMF This compound PGC1a PGC-1α DMF->PGC1a NRF1 NRF-1 PGC1a->NRF1 Tfam Tfam PGC1a->Tfam mtDNA ↑ mtDNA content NRF1->mtDNA Tfam->mtDNA Mito_Biogenesis ↑ Mitochondrial Biogenesis mtDNA->Mito_Biogenesis Experimental_Workflow_Diagram start Animal Model Selection (18-month-old C57BL/6J mice) grouping Group Allocation (Young, Aged, DMF 25, DMF 50) start->grouping treatment 8-Week Oral Gavage (Vehicle or 5,7-DMF) grouping->treatment testing Functional Testing - Grip Strength - Treadmill Endurance treatment->testing sacrifice Sacrifice and Tissue Collection (Muscle, Blood) testing->sacrifice analysis Molecular & Biochemical Analysis - Western Blot - RT-qPCR - mtDNA content - ELISA sacrifice->analysis end Data Interpretation and Conclusion analysis->end

References

The Bioavailability of 5,7-Dimethoxyflavone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Analysis for Researchers and Drug Development Professionals

Introduction: 5,7-Dimethoxyflavone (5,7-DMF), a prominent methoxyflavone found in plants such as Kaempferia parviflora, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] Despite its therapeutic potential, the clinical translation of 5,7-DMF is often hampered by its low oral bioavailability, primarily attributed to its poor water solubility.[3][4] This technical guide provides a comprehensive overview of the current understanding of the bioavailability of 5,7-DMF, detailing its pharmacokinetic profile, metabolic fate, and strategies to enhance its systemic absorption. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this promising natural compound.

Pharmacokinetic Profile of this compound

The bioavailability of a compound is determined by its absorption, distribution, metabolism, and excretion (ADME) properties. Several preclinical studies have characterized the pharmacokinetic profile of 5,7-DMF, primarily in rodent models.

Absorption and Plasma Concentrations

Following oral administration, 5,7-DMF is rapidly absorbed, with maximal plasma concentrations (Cmax) typically reached within 30 minutes to 2 hours.[2][5][6] However, the absolute oral bioavailability is generally low, reported to be in the range of 1-4% in rats when administered as part of a Kaempferia parviflora extract.[5][7]

Table 1: Pharmacokinetic Parameters of this compound in Mice and Rats

SpeciesDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Terminal Half-life (h)Reference
Mice10 mg/kg (oral)1870 ± 11900.5532 ± 1653.40 ± 2.80[2]
Rats250 mg/kg KP extract (oral)550 - 8801 - 2Not Specified3 - 6[5]
Roosters150 mg/kg KP extract (oral)340 - 8301.17 - 1.831020 - 16802.03 - 2.60[6]

Note: KP extract refers to Kaempferia parviflora extract. The concentration of 5,7-DMF within the extract can vary.

Distribution

Studies have shown that 5,7-DMF distributes extensively into various tissues.[1][2] Following oral administration in mice, 5,7-DMF was found to be most abundant in the gut, followed by the liver, kidney, brain, spleen, heart, and lung.[2][8] The high volume of distribution (90.1 ± 62.0 L/kg in mice) indicates significant tissue uptake.[2] This wide distribution is crucial for its pharmacological effects in different organs.

Metabolism and Excretion

The metabolism of 5,7-DMF involves demethylation, sulfation, and glucuronidation.[5][7] The primary route of elimination is through the urine and feces.[5][9] In rats, the parent compound recovery in urine and feces is low (3.10% and 0.96% of the dose, respectively), suggesting extensive metabolism.[5][7] Human intestinal bacteria have also been shown to metabolize 5,7-DMF to its corresponding demethylated flavones, such as chrysin (5,7-dihydroxyflavone).[10]

Factors Limiting Bioavailability

The primary factor limiting the oral bioavailability of 5,7-DMF is its poor aqueous solubility.[3][4] This inherent characteristic hinders its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption. Furthermore, efflux transporters in the intestine, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), may actively pump 5,7-DMF back into the intestinal lumen, further reducing its net absorption.[11][12]

Experimental Protocols

In Vivo Pharmacokinetic Studies in Mice

A representative experimental protocol for determining the pharmacokinetics of 5,7-DMF in mice involves the oral administration of a single dose (e.g., 10 mg/kg).[2][8]

Workflow for In Vivo Pharmacokinetic Study

G cluster_protocol Pharmacokinetic Study Workflow A 5,7-DMF Administration (Oral Gavage, 10 mg/kg) B Blood Sampling (Serial, via retro-orbital sinus) A->B C Plasma Separation (Centrifugation) B->C D Sample Preparation (Protein Precipitation/Liquid-Liquid Extraction) C->D E LC-MS/MS Analysis (Quantification of 5,7-DMF) D->E F Pharmacokinetic Modeling (Calculation of Cmax, Tmax, AUC, etc.) E->F

Caption: A typical workflow for an in vivo pharmacokinetic study of 5,7-DMF in mice.

Methodology:

  • Animal Model: Male C57BL/6 mice are commonly used.

  • Drug Formulation: 5,7-DMF is suspended in a suitable vehicle, such as a mixture of propylene glycol, PEG 400, ethanol, and water.

  • Administration: A single oral dose is administered via gavage.

  • Blood Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Plasma is separated by centrifugation.

  • Sample Analysis: Plasma concentrations of 5,7-DMF are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[13]

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.

In Vitro Permeability Assay using Caco-2 Cells

The Caco-2 cell monolayer model is a widely accepted in vitro tool to predict intestinal drug absorption.[11][14]

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable supports and cultured for 21-25 days to form a differentiated monolayer.

  • Transport Studies: The permeability of 5,7-DMF is assessed in both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

  • Sample Analysis: The concentration of 5,7-DMF in the donor and receiver compartments is quantified by LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated. A high B-to-A/A-to-B efflux ratio suggests the involvement of active efflux transporters.

Strategies to Enhance Bioavailability

Given the poor water solubility of 5,7-DMF, various formulation strategies have been explored to improve its oral bioavailability.

Self-Microemulsifying Drug Delivery Systems (SMEDDS)

SMEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water microemulsions upon gentle agitation with aqueous media. This approach has been shown to significantly enhance the oral bioavailability of methoxyflavones from Kaempferia parviflora, including 5,7-DMF, by 26-fold in rats.[3][4]

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly water-soluble molecules, thereby increasing their solubility and dissolution rate.[15][16] Complexation of 5,7-DMF with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) has been reported to enhance its aqueous solubility by over 360-fold and improve its oral bioavailability in rats by approximately 23-fold.[3][4][15]

Table 2: Enhancement of this compound Bioavailability with Formulation Strategies in Rats

FormulationFold Increase in Oral BioavailabilityReference
Self-Microemulsifying Drug Delivery System (SMEDDS)~26[3]
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) Complex~23[3]

Signaling Pathways Modulated by this compound

The pharmacological effects of 5,7-DMF are mediated through its interaction with various cellular signaling pathways.

PI3K/Akt/mTOR Pathway

In the context of muscle protein synthesis, this compound has been shown to stimulate the phosphatidylinositol 3-kinase (PI3K)-Akt pathway.[17][18] This activation subsequently leads to the phosphorylation and activation of the mammalian target of rapamycin (mTOR), a key regulator of protein synthesis.

G DMF This compound PI3K PI3K DMF->PI3K stimulates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates ProteinSynthesis Protein Synthesis mTOR->ProteinSynthesis promotes

Caption: Activation of the PI3K/Akt/mTOR pathway by this compound.

NF-κB Signaling Pathway

This compound exerts anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[17] It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are known activators of NF-κB.

G DMF This compound ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DMF->ProInflammatoryCytokines reduces NFkB NF-κB ProInflammatoryCytokines->NFkB activate Inflammation Inflammation NFkB->Inflammation promotes

Caption: Inhibition of the NF-κB signaling pathway by this compound.

cAMP-Dependent Signaling Pathway

In melanogenesis, this compound has been found to increase intracellular cyclic AMP (cAMP) levels.[19] This leads to the activation of downstream signaling cascades involving cAMP-responsive element-binding protein (CREB) and Akt/GSK-3β, ultimately upregulating the expression of melanogenic proteins.[19]

G DMF This compound cAMP cAMP DMF->cAMP increases CREB CREB cAMP->CREB activates Akt_GSK3b Akt/GSK-3β cAMP->Akt_GSK3b activates Melanogenesis Melanogenesis CREB->Melanogenesis promotes Akt_GSK3b->Melanogenesis promotes

Caption: Induction of melanogenesis by this compound via cAMP-dependent signaling.

Conclusion and Future Directions

This compound is a pharmacologically active natural product with significant therapeutic potential. However, its clinical utility is currently limited by its low oral bioavailability. This technical guide has summarized the key pharmacokinetic properties of 5,7-DMF and highlighted the primary challenges to its systemic absorption. Formulation strategies such as SMEDDS and cyclodextrin complexation have shown great promise in overcoming these limitations in preclinical models.

Future research should focus on the clinical evaluation of these enhanced formulations to determine their safety and efficacy in humans. A deeper understanding of the specific transporters and metabolic enzymes involved in the disposition of 5,7-DMF will further aid in the development of strategies to optimize its therapeutic potential. The continued exploration of this fascinating molecule holds promise for the development of new and effective treatments for a range of diseases.

References

The Structure-Activity Relationship of 5,7-Dimethoxyflavone: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dimethoxyflavone (DMF), a prominent polymethoxyflavone primarily isolated from the rhizomes of Kaempferia parviflora (black ginger), has emerged as a promising scaffold in drug discovery.[1][2] Its diverse pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and anti-sarcopenic effects, have spurred considerable interest in understanding the relationship between its chemical structure and biological function. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in the rational design of novel therapeutic agents.

Core Structure and Chemical Properties

This compound, also known as chrysin dimethyl ether, is characterized by a flavone backbone with methoxy groups at the 5 and 7 positions of the A-ring.[3][4] This substitution pattern contributes to its increased metabolic stability and oral bioavailability compared to its hydroxylated analog, chrysin.[5]

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Structure-Activity Relationship Studies

The biological activity of this compound can be significantly modulated by structural modifications to its core flavone scaffold. Key areas of modification include the A, B, and C rings.

A-Ring Modifications

The methoxy groups at positions 5 and 7 are crucial for many of the observed biological activities. Studies on polymethoxyflavones have indicated that a higher degree of methoxylation on the A-ring can enhance antiproliferative activity.[1][6]

C-Ring Modifications

Modifications at the C4 carbonyl group have been shown to influence cytotoxicity. For instance, conversion of the C4 carbonyl to an oxime has been reported to enhance cytotoxic activity against certain cancer cell lines.[5][7]

B-Ring Modifications

The substitution pattern on the B-ring plays a critical role in determining the potency and selectivity of biological activity. The position and nature of substituents on the B-ring can significantly impact anticancer and anti-inflammatory effects. For instance, the presence of a 3'-methoxyl group has been associated with potent antiproliferative activity, while a 4'-methoxyl group can diminish this effect.[6]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data from various studies on this compound and its derivatives, providing a basis for SAR analysis.

Table 1: Anticancer Activity of this compound and its Derivatives

CompoundCell LineAssayIC50 (µM)Reference
This compoundHepG2 (Liver Cancer)MTT25[5][8]
This compound-4'-oximeHepG2 (Liver Cancer)MTT36.38 (µg/mL)[7]
This compound-3',4'-dioximeHepG2 (Liver Cancer)MTT25.34 (µg/mL)[7]
This compound-4'-oximeT47D (Breast Cancer)MTT41.66 (µg/mL)[7]
This compound-3',4'-dioximeT47D (Breast Cancer)MTT22.94 (µg/mL)[7]
5,7,4'-TrimethoxyflavoneSUN-16 (Ovarian Cancer)MTTVaries (12.5-200)[6]
Acacetin (5,7-dihydroxy-4'-methoxyflavone)DU145 (Prostate Cancer)MTTDose-dependent decrease in viability[1]

Table 2: Anti-inflammatory and Other Biological Activities

CompoundActivityAssay/ModelEffectReference
This compoundAnti-inflammatoryRat paw edemaComparable to aspirin[9]
This compoundAnti-inflammatoryLPS-stimulated macrophagesInhibition of NO, PGE2, TNF-α, IL-1β
This compound-3',4'-dioximeAntifungal (Candida albicans)Microbroth dilutionIC50 of 48.98 µg/mL[7]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Anticancer Mechanisms

The anticancer activity of this compound is often attributed to its ability to induce apoptosis, generate reactive oxygen species (ROS), and cause cell cycle arrest.[5][8] It has been shown to modulate the PI3K/Akt/mTOR and MAPK signaling pathways, which are critical regulators of cell survival, proliferation, and apoptosis.

PI3K_Akt_mTOR_Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Survival\n& Proliferation Cell Survival & Proliferation mTORC1->Cell Survival\n& Proliferation Promotes This compound This compound This compound->Akt Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory effect of this compound.

In some cancer cells, this compound and its analogs induce apoptosis through a caspase-dependent mechanism, involving the release of cytochrome c and the activation of caspases-3, -6, -7, and -9.[10]

Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces stress Cytochrome c Cytochrome c Mitochondria->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds to Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Cleaves and activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway activated by this compound.

Anti-inflammatory Mechanisms

The anti-inflammatory properties of this compound are mediated through the downregulation of the NF-κB and MAPK signaling pathways. It inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK MyD88->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Degrades, releasing Nucleus Nucleus NF-κB->Nucleus Translocates to Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Induces transcription of This compound This compound This compound->IKK Inhibits

Caption: NF-κB signaling pathway and the inhibitory point of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound and its derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound Incubate_24h->Treat_Cells Incubate_Treatment Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Remove_Medium Remove medium Incubate_4h->Remove_Medium Add_DMSO Add DMSO Remove_Medium->Add_DMSO Measure_Absorbance Measure absorbance at 570 nm Add_DMSO->Measure_Absorbance Analyze_Data Calculate cell viability Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Protocol:

  • Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-Akt, NF-κB p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow Start Start Cell_Lysis Lyse cells and extract proteins Start->Cell_Lysis Quantification Quantify protein concentration Cell_Lysis->Quantification SDS_PAGE Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibody Blocking->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detection Detect protein bands Secondary_Ab->Detection Analysis Analyze band intensity Detection->Analysis End End Analysis->End

Caption: General workflow for Western blot analysis.

Conclusion and Future Directions

The structure-activity relationship of this compound is a rich and expanding field of study. The existing data clearly indicates that modifications to all three rings of the flavone scaffold can profoundly influence its biological activity. The methoxy groups on the A-ring are key for stability and general activity, while substitutions on the B-ring appear to fine-tune potency and selectivity. The C-ring also presents opportunities for modification to enhance desired pharmacological properties.

Future research should focus on the systematic synthesis and evaluation of novel this compound analogs with diverse substitutions on the B-ring to further elucidate the SAR for various therapeutic targets. Moreover, in-depth mechanistic studies are required to identify the precise molecular targets within the key signaling pathways. The development of more potent and selective this compound derivatives holds significant promise for the discovery of new drugs for a range of diseases, from cancer to inflammatory disorders. This guide serves as a foundational resource for researchers and drug development professionals to navigate and contribute to this exciting area of medicinal chemistry.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Development and Validation of 5,7-Dimethoxyflavone Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the development and validation of a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5,7-dimethoxyflavone. A C18 reverse-phase column with a mobile phase of methanol and 0.1% aqueous acetic acid (70:30 v/v) is utilized for isocratic elution, with detection at 254 nm. The method is validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity. Detailed protocols for method validation and sample analysis are provided to ensure reproducible results for research and quality control purposes.

Introduction

This compound is a bioactive flavonoid compound found in various medicinal plants, notably Kaempferia parviflora (black ginger).[1] It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Emerging research indicates that this compound may exert its therapeutic effects through the modulation of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial in regulating cell growth, proliferation, and survival.[2][3][4][5]

Given its potential as a therapeutic agent, the development of a robust and validated analytical method for the accurate quantification of this compound in various matrices is paramount. This application note details a validated HPLC method suitable for the determination of this compound in bulk drug substances and finished products.

HPLC Method Development

Chromatographic Conditions

A reverse-phase HPLC method was developed for the optimal separation and quantification of this compound. The chromatographic conditions are summarized in the table below.

ParameterCondition
Column RP-C18, 4.6 x 250 mm, 5 µm
Mobile Phase Methanol: 0.1% v/v Aqueous Acetic Acid (70:30 v/v)
Flow Rate 0.8 mL/min
Detection Wavelength 254 nm
Injection Volume 20 µL
Column Temperature Ambient (25 °C)
Run Time 10 minutes

Rationale for Parameter Selection:

  • Column: A C18 column was selected due to its wide applicability and excellent separation efficiency for non-polar to moderately polar compounds like flavonoids.

  • Mobile Phase: A mixture of methanol and water with a small amount of acetic acid was chosen to ensure good peak shape and resolution. The 70:30 ratio provides an optimal elution time for this compound. Acetic acid helps to suppress the ionization of any residual silanol groups on the stationary phase, leading to sharper peaks.

  • Detection Wavelength: The UV spectrum of this compound shows significant absorbance at 254 nm, providing good sensitivity for detection.[6]

Method Validation

The developed HPLC method was validated in accordance with ICH guidelines to ensure its suitability for its intended purpose.[7][8] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. The specificity of the method was determined by comparing the chromatograms of a standard solution of this compound with that of a placebo and a spiked sample. The retention time of the analyte in the spiked sample was identical to that of the standard, and no interfering peaks were observed at the retention time of this compound in the placebo chromatogram.

Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions of this compound at different concentrations. A calibration curve was constructed by plotting the peak area against the concentration.

Concentration (µg/mL)Peak Area (Arbitrary Units)
5152345
10301567
25758912
501512345
1003025678

The method was found to be linear over the concentration range of 5-100 µg/mL with a correlation coefficient (R²) of > 0.999.

Accuracy

The accuracy of the method was determined by a recovery study. A known amount of this compound was added to a placebo at three different concentration levels (80%, 100%, and 120% of the target concentration). The samples were then analyzed, and the percentage recovery was calculated.

Concentration LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
80%4039.899.5
100%5050.2100.4
120%6059.799.5

The average recovery was found to be within the acceptable range of 98-102%.

Precision

The precision of the method was evaluated by assessing repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by analyzing six replicate injections of a standard solution on the same day. Intermediate precision was assessed by analyzing the same standard solution on three different days.

Precision% RSD
Repeatability (n=6) 0.85
Intermediate Precision (n=3 days) 1.23

The relative standard deviation (%RSD) for both repeatability and intermediate precision was found to be less than 2%, indicating good precision.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterValue
LOD 0.5 µg/mL
LOQ 1.5 µg/mL

The low LOD and LOQ values demonstrate the high sensitivity of the method.

Experimental Protocols

Preparation of Standard Solution
  • Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in methanol and make up the volume to the mark. This will be the stock solution (100 µg/mL).

  • Prepare working standard solutions of desired concentrations by diluting the stock solution with the mobile phase.

Sample Preparation
  • For bulk drug analysis, accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and make up the volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of the blank (mobile phase), followed by the standard solutions and then the sample solutions.

  • Record the chromatograms and measure the peak area of this compound.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis standard_prep Standard Preparation equilibration System Equilibration standard_prep->equilibration sample_prep Sample Preparation sample_prep->equilibration injection Injection equilibration->injection data_acquisition Data Acquisition injection->data_acquisition specificity Specificity data_acquisition->specificity linearity Linearity data_acquisition->linearity accuracy Accuracy data_acquisition->accuracy precision Precision data_acquisition->precision lod_loq LOD & LOQ data_acquisition->lod_loq quantification Quantification data_acquisition->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for HPLC method development and validation.

validation_parameters cluster_quantitative Quantitative Parameters cluster_sensitivity Sensitivity Parameters validated_method Validated HPLC Method linearity Linearity linearity->validated_method range Range linearity->range accuracy Accuracy accuracy->validated_method precision Precision precision->validated_method range->validated_method lod LOD lod->validated_method loq LOQ loq->validated_method specificity Specificity specificity->validated_method

Caption: Interrelationship of HPLC method validation parameters.

signaling_pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_cellular_response Cellular Responses DMF This compound PI3K PI3K DMF->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth mTOR->CellGrowth Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival

Caption: Hypothetical signaling pathway of this compound.

Conclusion

The HPLC method described in this application note is simple, rapid, and reliable for the quantification of this compound. The method has been successfully validated according to ICH guidelines and has been shown to be specific, linear, accurate, precise, and sensitive. This validated method can be effectively used for routine quality control analysis of this compound in bulk and pharmaceutical dosage forms.

References

Application Notes & Protocols: Quantification of 5,7-Dimethoxyflavone in Kaempferia parviflora Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Kaempferia parviflora, also known as black ginger or Thai ginseng, is a medicinal plant from the Zingiberaceae family, traditionally used in Southeast Asia for various health purposes.[1][2] Its rhizomes are rich in polymethoxyflavones (PMFs), with 5,7-dimethoxyflavone being a principal bioactive compound.[3][4] This flavone has garnered significant scientific interest due to its wide range of pharmacological activities, including anti-cancer, anti-inflammatory, anti-obesity, and neuroprotective effects.[5][6][7][8] Accurate quantification of this compound in K. parviflora extracts is crucial for the standardization of raw materials, quality control of finished products, and for elucidating its pharmacological mechanisms.

These application notes provide detailed protocols for the extraction and quantification of this compound from K. parviflora rhizomes, along with a summary of reported quantitative data and relevant biological signaling pathways.

Experimental Protocols

Sample Preparation: Grinding of Kaempferia parviflora Rhizomes

Objective: To prepare dried K. parviflora rhizomes for efficient solvent extraction.

Materials:

  • Fresh or dried Kaempferia parviflora rhizomes

  • Tray dryer or oven

  • Grinder or pulverizer

  • Sieve (80-mesh)

Protocol:

  • Wash the fresh rhizomes thoroughly to remove any soil and debris.

  • Dry the rhizomes at 60°C in a tray dryer until a constant weight is achieved.[9]

  • Grind the dried rhizomes into a fine powder using a grinder or pulverizer.

  • Pass the powder through an 80-mesh sieve to ensure a uniform particle size for consistent extraction.[9]

  • Store the powdered rhizome in an airtight container, protected from light and moisture, until further use.

Extraction of this compound

Several methods can be employed for the extraction of this compound from K. parviflora. The choice of method can significantly impact the yield of the target compound.

Objective: To extract this compound using solvent immersion at room temperature.

Materials:

  • Powdered K. parviflora rhizome

  • Ethanol (various concentrations: 25%, 50%, 75%, 95% v/v)[9]

  • Airtight container (e.g., glass jar with a screw cap)

  • Shaker (optional)

  • Filter paper or centrifuge

  • Rotary evaporator

Protocol:

  • Weigh a desired amount of powdered K. parviflora rhizome.

  • Add the powder to an airtight container.

  • Add the ethanol solvent at a solid-to-solvent ratio of 1:10 (w/v).[9]

  • Seal the container and allow it to stand for 7 days at room temperature, with occasional shaking.[9]

  • After the maceration period, separate the extract from the solid residue by filtration or centrifugation.

  • Concentrate the extract using a rotary evaporator to a desired volume (e.g., 20% of the initial volume).[9]

  • Store the concentrated extract at 4°C for further analysis.

Objective: To enhance extraction efficiency using ultrasonic waves.

Materials:

  • Powdered K. parviflora rhizome

  • 95% (v/v) Ethanol[9]

  • Beaker or flask

  • Ultrasonic bath

  • Filter paper or centrifuge

  • Rotary evaporator

Protocol:

  • Weigh a desired amount of powdered K. parviflora rhizome and place it in a beaker or flask.

  • Add 95% ethanol at a specified solid-to-solvent ratio.

  • Place the vessel in an ultrasonic bath and sonicate for a designated time (e.g., 15-45 minutes).[9]

  • After sonication, separate the extract from the solid residue by filtration or centrifugation.

  • Concentrate the extract using a rotary evaporator.

  • Store the concentrated extract at 4°C for further analysis.

Objective: To perform a continuous extraction using a Soxhlet apparatus.

Materials:

  • Powdered K. parviflora rhizome

  • 95% Ethanol[4]

  • Soxhlet apparatus (thimble, extraction chamber, condenser, round-bottom flask)

  • Heating mantle

  • Rotary evaporator

Protocol:

  • Place a weighed amount of powdered K. parviflora rhizome into a thimble.

  • Place the thimble inside the extraction chamber of the Soxhlet apparatus.

  • Fill the round-bottom flask with 95% ethanol.

  • Assemble the Soxhlet apparatus and heat the flask using a heating mantle to allow the solvent to boil and cycle through the sample.

  • Continue the extraction until the solvent in the extraction chamber becomes colorless.

  • After extraction, filter the extract and evaporate the solvent to dryness in vacuo using a rotary evaporator.[4]

  • Dissolve the dried extract in 95% ethanol to a known concentration (e.g., 2 mg/mL) for analysis.[4]

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantification of this compound.

Objective: To separate, identify, and quantify this compound in the extracts.

Materials and Equipment:

  • HPLC system with a Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)[10]

  • Methanol (HPLC grade)[10]

  • Acetic acid (analytical grade)[10]

  • Water (HPLC grade)

  • This compound standard

  • Syringe filters (0.45 µm)

Protocol:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 0.2 mg/mL) in methanol.[10]

    • Prepare a series of standard solutions by diluting the stock solution with methanol to achieve a range of concentrations (e.g., 2.5, 5, 10, 20, 40, 60, and 100 µg/mL) to construct a calibration curve.[10]

  • Preparation of Sample Solutions:

    • Dissolve the dried extract in the mobile phase to a final concentration of 1 mg/mL.[10]

    • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.[10]

  • Chromatographic Conditions:

    • Mobile Phase: Methanol: 0.1% v/v aqueous acetic acid (70:30 v/v)[10]

    • Flow Rate: 0.8 mL/min[10]

    • Column Temperature: 55°C[10]

    • Detection Wavelength: 254 nm[10]

    • Injection Volume: 10-20 µL

  • Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solutions and identify the this compound peak by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the regression equation from the calibration curve.

Data Presentation

The following tables summarize the quantitative data for this compound in Kaempferia parviflora extracts obtained using different extraction and analytical methods as reported in the literature.

Table 1: Quantification of this compound by Maceration with Different Ethanol Concentrations.

Ethanol Concentration (% v/v)This compound Content ( g/100 mL of concentrated extract)Reference
251.1[9]
50Not explicitly stated, but lower than 95%[9]
75Not explicitly stated, but lower than 95%[9]
9548.10[9]

Table 2: Quantification of this compound by Other Methods.

Extraction MethodAnalytical MethodThis compound ContentReference
Soxhlet (95% Ethanol)TLC-Densitometry2.15 ± 0.64 g/100 g of dry rhizomes[4]
Soxhlet (95% Ethanol)TLC Image Analysis1.96 ± 0.51 g/100 g of dry rhizomes[4]
Ultrasound-Assisted Extraction (95% Ethanol, 15.99 min)HPLC-DADPart of total methoxyflavone content of 327.25 mg/g[10]

Mandatory Visualization

Experimental Workflow

experimental_workflow start Start: Kaempferia parviflora Rhizomes prep Sample Preparation (Drying, Grinding, Sieving) start->prep extraction Extraction prep->extraction maceration Maceration (Ethanol) extraction->maceration Method 1 sae Sonication-Assisted Extraction (SAE) extraction->sae Method 2 soxhlet Soxhlet Extraction extraction->soxhlet Method 3 filtration Filtration / Centrifugation maceration->filtration sae->filtration soxhlet->filtration concentration Concentration (Rotary Evaporator) filtration->concentration quantification Quantification (HPLC-DAD) concentration->quantification end End: Quantitative Data quantification->end

Caption: Workflow for the quantification of this compound.

Signaling Pathway: this compound in Melanogenesis

melanogenesis_pathway DMF This compound (5,7-DMF) cAMP cAMP ↑ DMF->cAMP CREB CREB Phosphorylation ↑ cAMP->CREB Akt Akt Phosphorylation ↑ cAMP->Akt MITF Microphthalmia-associated Transcription Factor (MITF) ↑ CREB->MITF GSK3b GSK-3β Phosphorylation ↑ (Inhibition) Akt->GSK3b GSK3b->MITF prevents degradation Melanogenic_Proteins Melanogenic Proteins ↑ (e.g., Tyrosinase) MITF->Melanogenic_Proteins Melanin Melanin Synthesis ↑ Melanogenic_Proteins->Melanin

Caption: 5,7-DMF induces melanogenesis via the cAMP signaling pathway.[11]

Signaling Pathway: this compound in Anti-Sarcopenia

antisarcopenia_pathway DMF This compound (DMF) PI3K_Akt PI3K/Akt Pathway ↑ DMF->PI3K_Akt PGC1a PGC-1α ↑ DMF->PGC1a Inflammation Inflammation ↓ (TNF-α, IL-6) DMF->Inflammation mTOR mTOR Pathway ↑ PI3K_Akt->mTOR FoxO3 FoxO3 Phosphorylation ↑ (Inhibition) PI3K_Akt->FoxO3 Protein_Synthesis Protein Synthesis ↑ mTOR->Protein_Synthesis Sarcopenia Sarcopenia ↓ Protein_Synthesis->Sarcopenia Proteolysis Proteolysis ↓ (E3 ubiquitin ligases, autophagy) FoxO3->Proteolysis Proteolysis->Sarcopenia Mitochondria Mitochondrial Biogenesis ↑ PGC1a->Mitochondria Mitochondria->Sarcopenia Inflammation->Sarcopenia

Caption: 5,7-DMF mitigates sarcopenia through multiple pathways.[5]

References

Application Notes and Protocols for In Vivo 5,7-Dimethoxyflavone Studies in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting in vivo experimental studies in mice to investigate the therapeutic potential of 5,7-dimethoxyflavone (DMF), a naturally occurring flavonoid with demonstrated anti-inflammatory, neuroprotective, and anticancer properties.[1][2]

Pharmacokinetics and Formulation

A thorough understanding of the pharmacokinetic profile of this compound is essential for effective in vivo experimental design. Studies have shown that following a single oral dose of 10 mg/kg in mice, this compound is rapidly absorbed, reaching maximum plasma and tissue concentrations within 30 minutes.[3] The compound exhibits extensive tissue distribution, with the highest concentrations found in the gut, liver, kidney, and brain.[3]

Table 1: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, Oral Administration)
ParameterValueReference
Cmax (Peak Plasma Concentration)1870 ± 1190 ng/mL[3]
AUCt (Area Under the Curve)532 ± 165 h*ng/mL[3]
Tmax (Time to Cmax)~30 minutes[3]
t1/2 (Terminal Half-life)3.40 ± 2.80 h[3]
Vd (Volume of Distribution)90.1 ± 62.0 L/kg[3]
CL (Clearance)20.2 ± 7.5 L/h/kg[3]
Protocol 1: Formulation and Administration of this compound

Objective: To prepare and administer this compound to mice via oral gavage.

Materials:

  • This compound (powder)

  • Vehicle (e.g., 0.5% methyl cellulose in sterile water, or corn oil)[4][5]

  • Microbalance

  • Mortar and pestle (optional, for fine powder)

  • Vortex mixer

  • Sonicator

  • Oral gavage needles (20-22 gauge, curved or straight with ball tip)

  • Syringes (1 mL)

Procedure:

  • Vehicle Selection: Choose an appropriate vehicle. For aqueous suspensions, 0.5% methyl cellulose is a common choice. For compounds with poor aqueous solubility, corn oil can be used.

  • Dosage Calculation: Calculate the required amount of this compound based on the desired dose (e.g., 10-50 mg/kg) and the body weight of the mice.

  • Formulation Preparation (0.5% Methyl Cellulose):

    • Weigh the calculated amount of this compound powder.

    • Levigate the powder with a small amount of the vehicle to form a paste.

    • Gradually add the remaining vehicle while continuously stirring or vortexing to create a homogenous suspension.

    • Use a sonicator to further disperse the particles and ensure a uniform suspension.

  • Administration:

    • Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement.

    • Measure the appropriate volume of the this compound suspension into a syringe fitted with an oral gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the suspension slowly.

    • Monitor the animal for any signs of distress during and after the procedure.

Anti-Inflammatory Activity

This compound has shown significant anti-inflammatory effects, comparable to aspirin in some models.[6] Its mechanism of action involves the inhibition of pro-inflammatory mediators and leukocyte migration, partly through the suppression of the NF-κB signaling pathway.[2][7]

Experimental Workflow for Anti-Inflammatory Studies

G cluster_0 Pre-treatment Phase cluster_1 Induction & Treatment cluster_2 Assessment Phase acclimatization Animal Acclimatization (1 week) grouping Randomization into Groups (Vehicle, DMF, Positive Control) acclimatization->grouping dosing 5,7-DMF or Vehicle Administration (Oral Gavage) grouping->dosing induction Inflammation Induction (e.g., LPS or Carrageenan) dosing->induction treatment Continued DMF Treatment (as per study design) induction->treatment clinical_signs Monitor Clinical Signs (e.g., Paw Edema, Body Weight) treatment->clinical_signs sampling Sample Collection (Blood, Tissues) clinical_signs->sampling analysis Biomarker Analysis (Cytokines, MPO) sampling->analysis

Caption: Workflow for in vivo anti-inflammatory studies.

Protocol 2: Carrageenan-Induced Paw Edema Model

Objective: To evaluate the anti-inflammatory effect of this compound on acute localized inflammation.

Materials:

  • Male C57BL/6J or BALB/c mice (6-8 weeks old)

  • This compound formulation

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer or digital calipers

  • Positive control (e.g., Indomethacin, 10 mg/kg)

Procedure:

  • Acclimatization and Grouping: Acclimatize mice for at least one week. Randomly assign mice to treatment groups (Vehicle, 5,7-DMF at various doses, Positive Control).

  • Pre-treatment: Administer this compound or vehicle orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 50 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.[8][9]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers immediately before carrageenan injection and at 1, 2, 3, 4, 5, and 6 hours post-injection.[10]

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Table 2: Expected Quantitative Outcomes in Anti-inflammatory Models
ParameterExpected Effect of 5,7-DMFPotential Quantitative Measurement
Paw Edema VolumeReduction% decrease compared to vehicle control
Serum TNF-αReductionpg/mL
Serum IL-6Reductionpg/mL
Serum IL-1βReductionpg/mL
Myeloperoxidase (MPO) ActivityReductionUnits/mg of tissue

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound, particularly against liver cancer cell lines like HepG2, by inducing apoptosis and cell cycle arrest.[11][12][13] In vivo xenograft models are crucial for validating these findings.

Signaling Pathway for Anticancer Effects of this compound

Caption: Putative anticancer signaling pathways of 5,7-DMF.

Protocol 3: Human Cancer Xenograft Model

Objective: To assess the in vivo anticancer efficacy of this compound using a subcutaneous xenograft model.

Materials:

  • Immunocompromised mice (e.g., Athymic Nude or NOD/SCID, 6-8 weeks old)[14]

  • Human cancer cell line (e.g., HepG2 for liver cancer, LNCaP for prostate cancer)[14][15]

  • Matrigel

  • Sterile PBS

  • Trypsin-EDTA

  • Cell culture medium

  • Hemocytometer and Trypan blue

  • Digital calipers

Procedure:

  • Cell Preparation: Culture cancer cells to ~80% confluency. Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.[14]

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.[14]

  • Tumor Growth Monitoring: Monitor mice for tumor formation. Once tumors reach a palpable size (e.g., 80-120 mm³), measure tumor dimensions with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (width)² x length/2.

  • Treatment: Randomize mice into treatment groups. Administer this compound (e.g., 25-50 mg/kg, daily via oral gavage) or vehicle.

  • Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot).

Table 3: Potential Quantitative Outcomes in Anticancer Xenograft Model
ParameterExpected Effect of 5,7-DMFPotential Quantitative Measurement
Tumor VolumeReductionmm³
Tumor WeightReductiongrams
Ki-67 Expression (Proliferation)Reduction% positive cells (Immunohistochemistry)
Cleaved Caspase-3 (Apoptosis)IncreaseFold change (Western Blot)
Microvessel Density (Angiogenesis)ReductionVessels/mm² (CD31 staining)

Neuroprotective Effects

This compound has demonstrated neuroprotective properties, including the ability to mitigate memory impairment and reduce neuroinflammation in mouse models.[16] These effects are associated with the modulation of inflammatory cytokines and neurotrophic factors.

Experimental Design for Neuroprotection Studies

G start Start: Animal Acclimatization groups Group Assignment (Control, LPS, LPS+DMF) start->groups treatment Daily Oral Gavage (Vehicle or 5,7-DMF for 21 days) groups->treatment lps_injection LPS Injection (i.p.) (e.g., on days 18-21) treatment->lps_injection behavioral Behavioral Testing (e.g., Morris Water Maze, Open Field Test) lps_injection->behavioral euthanasia Euthanasia & Tissue Collection (Brain) behavioral->euthanasia analysis Biochemical & Molecular Analysis (ELISA for Cytokines, Western Blot, RT-PCR) euthanasia->analysis end End: Data Analysis & Interpretation analysis->end

Caption: Workflow for neuroprotection studies in mice.

Protocol 4: LPS-Induced Neuroinflammation Model

Objective: To evaluate the neuroprotective effects of this compound against lipopolysaccharide (LPS)-induced cognitive deficits and neuroinflammation.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • This compound formulation (10, 20, 40 mg/kg)[16]

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • Behavioral testing apparatus (e.g., Morris water maze, open field test arena)

  • ELISA kits for TNF-α, IL-1β, IL-6, and BDNF

Procedure:

  • Acclimatization and Treatment: Acclimatize mice and administer this compound or vehicle daily via oral gavage for a prophylactic period (e.g., 21 days).[16]

  • Induction of Neuroinflammation: Administer LPS (e.g., 250 µg/kg, intraperitoneally) for the last few days of the treatment period (e.g., days 18-21) to induce neuroinflammation.[16]

  • Behavioral Assessment: Following the treatment and induction period, conduct behavioral tests to assess cognitive function and anxiety-like behavior.

    • Morris Water Maze: To evaluate spatial learning and memory.

    • Open Field Test: To assess locomotor activity and anxiety levels.

  • Sample Collection and Analysis: After behavioral testing, euthanize the mice and collect brain tissue (hippocampus and cortex).

  • Biochemical Analysis: Homogenize brain tissue and measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and brain-derived neurotrophic factor (BDNF) using ELISA kits.[16]

Table 4: Potential Quantitative Outcomes in Neuroprotection Model
ParameterExpected Effect of 5,7-DMFPotential Quantitative Measurement
Escape Latency (Morris Water Maze)Reductionseconds
Time in Target Quadrant (MWM)Increase% of total time
Hippocampal TNF-α, IL-1β, IL-6Reductionpg/mg of protein
Hippocampal BDNFIncreasepg/mg of protein
GABRA1, 5-HT2A mRNA expressionUpregulationFold change (RT-PCR)[16]

Disclaimer: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant institutional animal care and use committee (IACUC). The dosages and protocols provided here are suggestions based on existing literature and may require optimization for specific experimental conditions.

References

Application of 5,7-Dimethoxyflavone in Alzheimer's Disease Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. Current research is focused on identifying novel therapeutic agents that can target the multifaceted pathology of AD. 5,7-Dimethoxyflavone (DMF), a naturally occurring flavonoid, has emerged as a promising candidate due to its neuroprotective properties. This document provides detailed application notes and protocols for utilizing this compound in various in vitro and in vivo models of Alzheimer's disease research.

Mechanism of Action

This compound exerts its neuroprotective effects through a multi-target approach, addressing several key pathological features of Alzheimer's disease. Its mechanisms include the inhibition of key enzymes involved in Aβ production and tau hyperphosphorylation, reduction of Aβ aggregation, and modulation of neuroinflammation.

Quantitative Data Summary

The following tables summarize the quantitative data for the bioactivity of this compound and related methoxyflavones in relevant Alzheimer's disease-related assays.

Table 1: Cholinesterase Inhibition by Methoxyflavones [1][2]

CompoundAChE IC50 (µM)BChE IC50 (µM)
This compound (F1) 237.15 ± 4.2133.45 ± 0.98
3,5,7-Trimethoxyflavone (F2)189.57 ± 2.1345.21 ± 1.03
5,7,4′-Trimethoxyflavone (F3)106.00 ± 1.54233.15 ± 3.54
5-Hydroxy-3,7-dimethoxyflavone (F4)> 250178.92 ± 2.87
3,5,7,4′-Tetramethoxyflavone (F5)154.32 ± 1.8998.67 ± 1.56

Table 2: Inhibition of Aβ1-42 Aggregation and Destabilization of Pre-formed Fibrils by Methoxyflavones [1][2]

CompoundInhibition of Aβ1-42 Aggregation IC50 (µM)Destabilization of Aβ1-42 Fibrils IC50 (µM)
This compound (F1) 134.26 ± 2.1183.86 ± 1.12
3,5,7-Trimethoxyflavone (F2)112.45 ± 1.9865.43 ± 1.01
5,7,4′-Trimethoxyflavone (F3)87.13 ± 1.5639.47 ± 0.87
5-Hydroxy-3,7-dimethoxyflavone (F4)> 25078.91 ± 1.23
3,5,7,4′-Tetramethoxyflavone (F5)98.76 ± 1.7654.32 ± 0.99

Table 3: BACE1 Inhibition by Polymethoxyflavones

CompoundBACE1 InhibitionIC50
This compound (DMF) Strong, Non-competitiveNot explicitly reported, but potent
5,7,4'-Trimethoxyflavone (TMF)Strong, Non-competitiveNot explicitly reported, but potent
3,5,7,3',4'-Pentamethoxyflavone (PMF)Strong, Non-competitiveNot explicitly reported, but potent

Experimental Protocols

In Vitro Assays

1. SH-SY5Y Cell Culture and Differentiation for Neuronal Model

The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for studying neurodegenerative diseases. Differentiation into a more mature neuronal phenotype is crucial for mimicking the characteristics of neurons affected in Alzheimer's disease.

  • Protocol:

    • Cell Seeding: Seed SH-SY5Y cells in a suitable culture vessel (e.g., T-75 flask or 96-well plate) at a density of 1 x 10^5 cells/cm² in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Differentiation Induction: After 24 hours, replace the medium with a differentiation medium containing DMEM/F12 with 1% FBS, 1% penicillin-streptomycin, and 10 µM all-trans-retinoic acid (RA).

    • Maintenance: Refresh the differentiation medium every 2-3 days for a total of 7-10 days to induce a neuron-like phenotype with well-developed neurites.

2. Neuroprotection Assay against Aβ-induced Toxicity in SH-SY5Y Cells

This assay evaluates the ability of this compound to protect neuronal cells from the cytotoxic effects of amyloid-beta.

  • Protocol:

    • Cell Preparation: Differentiate SH-SY5Y cells as described above in a 96-well plate.

    • Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2-4 hours.

    • Aβ Treatment: Add aggregated Aβ1-42 or Aβ25-35 peptides to the wells at a final concentration of 10-25 µM and incubate for 24 hours.

    • Cell Viability Assessment: Measure cell viability using the MTT assay. Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

3. Thioflavin T (ThT) Assay for Aβ Aggregation

This assay is used to monitor the formation of amyloid fibrils in the presence and absence of this compound.

  • Protocol:

    • Reagent Preparation:

      • Aβ1-42 peptide solution (10 µM in PBS).

      • Thioflavin T (ThT) solution (20 µM in PBS).

      • This compound solutions at various concentrations.

    • Assay Setup: In a 96-well black plate, mix the Aβ1-42 solution with the this compound solutions.

    • Incubation: Incubate the plate at 37°C with gentle shaking.

    • Fluorescence Measurement: At designated time points, add ThT solution to each well and measure the fluorescence intensity using a microplate reader with excitation at ~440 nm and emission at ~485 nm. An increase in fluorescence indicates Aβ fibril formation.

4. Western Blot Analysis for AD-related Proteins

This technique is used to quantify the expression levels of key proteins involved in Alzheimer's disease pathology in SH-SY5Y cells treated with this compound.

  • Protocol:

    • Cell Lysis: Lyse the treated SH-SY5Y cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST.

      • Incubate with primary antibodies against APP, BACE1, Tau, phospho-Tau (e.g., AT8, PHF-1), and a loading control (e.g., β-actin or GAPDH).

      • Incubate with HRP-conjugated secondary antibodies.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Assays

1. LPS-Induced Neuroinflammation and Cognitive Impairment Mouse Model

Intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) in mice induces a systemic inflammatory response that leads to neuroinflammation and cognitive deficits, mimicking aspects of Alzheimer's disease.

  • Protocol:

    • Animal Model: Use adult male C57BL/6 mice.

    • Treatment Groups:

      • Control (Saline vehicle).

      • LPS (0.25 mg/kg, i.p.).

      • LPS + this compound (e.g., 10, 20, 40 mg/kg, oral gavage).

    • Administration: Administer this compound or vehicle daily for a predefined period (e.g., 21 days). Induce neuroinflammation by a single or repeated i.p. injection of LPS.

    • Behavioral Testing: Perform behavioral tests such as the Morris Water Maze to assess learning and memory.

    • Tissue Collection: At the end of the study, sacrifice the animals and collect brain tissue for biochemical and histological analysis.

2. Morris Water Maze (MWM) for Spatial Learning and Memory

The MWM is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.

  • Protocol:

    • Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water. A hidden platform is submerged 1-2 cm below the water surface.

    • Acquisition Phase (4-5 days):

      • Four trials per day with a 60-90 second cut-off time.

      • Mice are released from different quadrants and the time to find the hidden platform (escape latency) is recorded.

      • If the mouse fails to find the platform within the time limit, it is guided to the platform.

    • Probe Trial (24 hours after the last acquisition trial):

      • The platform is removed from the pool.

      • The mouse is allowed to swim for 60 seconds.

      • Time spent in the target quadrant where the platform was previously located is recorded.

3. ELISA for Aβ and Inflammatory Cytokines in Brain Homogenates

This assay quantifies the levels of Aβ peptides and pro-inflammatory cytokines in the brain tissue of treated mice.

  • Protocol:

    • Brain Homogenization: Homogenize the collected brain tissue in an appropriate lysis buffer containing protease inhibitors.

    • ELISA Procedure:

      • Use commercially available ELISA kits for Aβ40, Aβ42, TNF-α, IL-1β, and IL-6.

      • Follow the manufacturer's instructions for coating the plates with capture antibodies, adding samples and standards, incubating with detection antibodies, and adding the substrate for color development.

    • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentrations based on the standard curve.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_AD_Pathology Alzheimer's Disease Pathology cluster_DMF_Action This compound (DMF) Action APP APP BACE1 BACE1 APP->BACE1 Cleavage gamma_secretase γ-Secretase APP->gamma_secretase Cleavage Abeta Aβ Monomers gamma_secretase->Abeta Abeta_plaques Aβ Plaques Abeta->Abeta_plaques Aggregation Neuroinflammation Neuroinflammation Abeta_plaques->Neuroinflammation Tau Tau GSK3b GSK-3β pTau Hyperphosphorylated Tau GSK3b->pTau Phosphorylation NFTs Neurofibrillary Tangles pTau->NFTs Aggregation Neuronal_death Neuronal Death NFTs->Neuronal_death Neuroinflammation->Neuronal_death DMF This compound BACE1_inhibition BACE1 Inhibition DMF->BACE1_inhibition Abeta_aggregation_inhibition Aβ Aggregation Inhibition DMF->Abeta_aggregation_inhibition GSK3b_inhibition GSK-3β Inhibition (Putative) DMF->GSK3b_inhibition Anti_inflammatory Anti-inflammatory Effects DMF->Anti_inflammatory BACE1_inhibition->BACE1 Neuroprotection Neuroprotection Abeta_aggregation_inhibition->Abeta_plaques GSK3b_inhibition->GSK3b Anti_inflammatory->Neuroinflammation Anti_inflammatory->Neuroprotection

Caption: Mechanism of action of this compound in Alzheimer's disease.

G cluster_invitro In Vitro Workflow start Start shsy5y SH-SY5Y Cell Culture & Differentiation start->shsy5y treatment Treatment: - 5,7-DMF - Aβ Peptides shsy5y->treatment neuroprotection Neuroprotection Assay (MTT) treatment->neuroprotection aggregation Aβ Aggregation Assay (Thioflavin T) treatment->aggregation western_blot Western Blot (APP, BACE1, p-Tau) treatment->western_blot end_invitro Data Analysis neuroprotection->end_invitro aggregation->end_invitro western_blot->end_invitro

Caption: In vitro experimental workflow for evaluating this compound.

G cluster_invivo In Vivo Workflow start_vivo Start animal_model LPS-induced AD Mouse Model start_vivo->animal_model treatment_vivo Treatment: - 5,7-DMF (oral) - LPS (i.p.) animal_model->treatment_vivo behavioral Behavioral Testing (Morris Water Maze) treatment_vivo->behavioral tissue_collection Brain Tissue Collection behavioral->tissue_collection elisa ELISA (Aβ, Cytokines) tissue_collection->elisa histology Histology (Plaque Load) tissue_collection->histology end_vivo Data Analysis elisa->end_vivo histology->end_vivo

Caption: In vivo experimental workflow for evaluating this compound.

References

Application Notes & Protocols: Standardization of Plant Extracts Using 5,7-Dimethoxyflavone as a Chemical Marker

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The standardization of herbal extracts is a critical process in the development of botanical drugs and supplements to ensure their quality, safety, and efficacy. This involves the quantitative determination of active or marker compounds. 5,7-Dimethoxyflavone, a major flavonoid found in plants such as Kaempferia parviflora (black ginger), has been identified as a key bioactive marker for standardization.[1][2][3] Kaempferia parviflora extracts are traditionally used for various medicinal purposes, including anti-inflammatory, antioxidant, and anti-allergic effects.[4][5] The standardization of these extracts using this compound ensures consistent potency and therapeutic effect.[3][4]

These application notes provide detailed protocols for the quantification of this compound in plant extracts using High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC). Additionally, known signaling pathways of this compound are illustrated to provide a deeper understanding of its biological activities.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound content in Kaempferia parviflora rhizomes as determined by different analytical methods.

Table 1: this compound Content in Kaempferia parviflora Rhizomes

Analytical MethodThis compound Content ( g/100 g of dry rhizomes)Reference
TLC-Densitometry2.15 ± 0.64[1][2][6]
TLC Image Analysis1.96 ± 0.51[1][2][6]

Table 2: this compound Content in Kaempferia parviflora Extracts under Different Extraction Conditions

Extraction Method and ConditionsThis compound Content ( g/100 mL extract)Reference
Sonication-Assisted Extraction (95% Ethanol)48.1 ± 9.62[7]
Sonication-Assisted Extraction (75% Ethanol)3.49 ± 0.70[7]
Sonication-Assisted Extraction (50% Ethanol)2.14 ± 0.43[7]
Sonication-Assisted Extraction (25% Ethanol)1.11 ± 0.02[7]
Sonication-Assisted Extraction (Hot water, 45 min)0.03 ± 0.01[7]
Sonication-Assisted Extraction (15 min)0.11 ± 0.02[7]
Sonication-Assisted Extraction (30 min)0.14 ± 0.02[7]
Sonication-Assisted Extraction (45 min)0.29 ± 0.02[7]

Experimental Protocols

Protocol 1: Quantification of this compound using HPTLC-Densitometry

This protocol is adapted from the methodology described for the quality evaluation of Kaempferia parviflora rhizomes.[1][2][6]

1. Materials and Reagents

  • Reference Standard: this compound (≥95.0% purity)

  • Plant Material: Dried and powdered rhizomes of the plant extract to be standardized.

  • Solvents: Toluene, chloroform, acetone, formic acid (all analytical grade).

  • HPTLC Plates: Silica gel 60 F254 plates.

2. Standard Solution Preparation

  • Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

  • From the stock solution, prepare a series of working standard solutions of varying concentrations (e.g., 100, 200, 400, 600, 800, 1000 µg/mL) by diluting with methanol.

3. Sample Preparation

  • Accurately weigh about 1 g of the powdered plant material.

  • Extract the powder with a suitable solvent (e.g., ethanol) using an appropriate extraction method (e.g., sonication or maceration).

  • Filter the extract and evaporate the solvent to dryness.

  • Dissolve a known amount of the dried extract in methanol to obtain a final concentration suitable for HPTLC analysis (e.g., 10 mg/mL).

4. HPTLC Procedure

  • Application: Apply 3 µL of each standard solution and sample solution as bands onto the HPTLC plate.

  • Mobile Phase: Prepare the mobile phase consisting of toluene:chloroform:acetone:formic acid in a ratio of 5:4:1:0.2 (v/v/v/v).[1][2]

  • Development: Develop the plate in a pre-saturated twin-trough chamber with the mobile phase until the solvent front reaches a desired distance.

  • Drying: Air-dry the plate after development.

  • Densitometric Analysis: Scan the dried plate using a TLC scanner in absorbance mode at a suitable wavelength (e.g., 254 nm).

5. Calibration and Quantification

  • Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.

  • Calculate the percentage content of this compound in the original plant material.

HPTLC_Workflow cluster_prep Preparation cluster_hptlc HPTLC Analysis cluster_analysis Data Analysis Standard Prepare Standard Solutions Application Apply Samples & Standards to Plate Standard->Application Sample Prepare Sample Extract Sample->Application Development Develop Plate with Mobile Phase Application->Development Drying Air Dry Plate Development->Drying Scanning Scan Plate with Densitometer Drying->Scanning Calibration Construct Calibration Curve Scanning->Calibration Quantification Quantify 5,7-DMF in Sample Calibration->Quantification

HPTLC-Densitometry Workflow
Protocol 2: Quantification of this compound using HPLC

This protocol provides a general framework for HPLC analysis based on methods used for flavonoid quantification in plant extracts.[8][9]

1. Materials and Reagents

  • Reference Standard: this compound (≥95.0% purity)

  • Plant Material: Dried and powdered rhizomes of the plant extract.

  • Solvents: Methanol, acetonitrile, water (all HPLC grade), formic acid or phosphoric acid.

2. Standard Solution Preparation

  • Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of varying concentrations (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

3. Sample Preparation

  • Follow the same extraction procedure as in Protocol 1.

  • Before injection, filter the sample solution through a 0.45 µm syringe filter.

4. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile is commonly used. A typical gradient might be: 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV detector at a wavelength where this compound shows maximum absorbance (e.g., around 254 nm or 340 nm).

  • Column Temperature: 25-30 °C.

5. Calibration and Quantification

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the sample solution and determine the peak area corresponding to this compound.

  • Calculate the concentration and percentage content of this compound in the sample.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Standard Prepare Standard Solutions Injection Inject Samples & Standards Standard->Injection Sample Prepare & Filter Sample Extract Sample->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatograms Detection->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify 5,7-DMF in Sample Calibration->Quantification

HPLC Analysis Workflow

Signaling Pathways of this compound

This compound exhibits a range of biological activities by modulating various cellular signaling pathways.

cAMP-Dependent Pathway in Melanogenesis

This compound has been shown to induce melanin synthesis in melanoma cells. It increases the intracellular levels of cyclic AMP (cAMP), which in turn activates a cascade involving cAMP responsive element-binding protein (CREB) and Akt/glycogen synthase kinase-3β (GSK-3β) signaling.[10] This leads to the upregulation of microphthalmia-associated transcription factor (MITF) and other melanogenic proteins, ultimately stimulating melanin production.[10]

Melanogenesis_Pathway DMF This compound cAMP ↑ cAMP Levels DMF->cAMP CREB CREB Activation cAMP->CREB Akt_GSK3b Akt/GSK-3β Signaling cAMP->Akt_GSK3b MITF ↑ MITF Expression CREB->MITF Akt_GSK3b->MITF Melanogenic_Proteins ↑ Melanogenic Proteins MITF->Melanogenic_Proteins Melanin ↑ Melanin Synthesis Melanogenic_Proteins->Melanin

cAMP-Dependent Melanogenesis
PI3K/Akt Pathway in Sarcopenia

In the context of age-related muscle loss (sarcopenia), this compound has demonstrated a suppressive effect by modulating protein turnover and mitochondrial biogenesis.[11][12] It stimulates the phosphatidylinositol 3-kinase (PI3K)-Akt pathway, which subsequently activates the mammalian target of rapamycin (mTOR) pathway, leading to increased protein synthesis.[11][12] Furthermore, it downregulates the expression of genes involved in proteolysis.[11]

Sarcopenia_Pathway DMF This compound PI3K_Akt ↑ PI3K-Akt Pathway DMF->PI3K_Akt mTOR ↑ mTOR Pathway PI3K_Akt->mTOR Proteolysis ↓ Proteolysis PI3K_Akt->Proteolysis inhibits Protein_Synthesis ↑ Protein Synthesis mTOR->Protein_Synthesis Muscle_Mass ↑ Muscle Mass & Function Protein_Synthesis->Muscle_Mass Proteolysis->Muscle_Mass prevents loss

PI3K/Akt Pathway in Sarcopenia
Nrf2/HO-1 Pathway in Neuroprotection

This compound has also been investigated for its neuroprotective effects. It is suggested to act through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[13] This pathway plays a crucial role in the cellular defense against oxidative stress and inflammation, which are implicated in neurodegenerative diseases. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes, including HO-1.

Neuroprotection_Pathway DMF This compound Nrf2_Activation Nrf2 Activation DMF->Nrf2_Activation Nrf2_Translocation Nrf2 Nuclear Translocation Nrf2_Activation->Nrf2_Translocation ARE Antioxidant Response Element (ARE) Nrf2_Translocation->ARE binds to HO1_Expression ↑ HO-1 Expression ARE->HO1_Expression Antioxidant_Defense ↑ Antioxidant Defense HO1_Expression->Antioxidant_Defense Neuroprotection Neuroprotection Antioxidant_Defense->Neuroprotection

Nrf2/HO-1 Pathway in Neuroprotection

References

Application Notes and Protocols for the Separation of 5,7-dimethoxyflavone from Other Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical separation of 5,7-dimethoxyflavone from other flavonoids, a critical process in the quality control of herbal products, phytochemical analysis, and drug discovery. The protocols are based on established chromatographic techniques and are intended to guide researchers in developing robust and reliable separation methods.

High-Performance Liquid Chromatography (HPLC) for the Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the separation and quantification of flavonoids. This method is particularly effective for analyzing complex mixtures, such as plant extracts.

Application Note:

This protocol describes an HPLC-DAD (Diode Array Detection) method for the simultaneous determination of major methoxyflavones, including this compound, in plant extracts. The method is accurate and precise, providing sharp, symmetrical peaks for reliable quantification.[1] HPLC analysis of ethanolic extracts of Kaempferia parviflora has shown that this compound is a major component along with 5,7,4'-trimethoxyflavone and 3,5,7,3',4'-pentamethoxyflavone.[2]

Experimental Protocol:

  • Instrumentation: HPLC system equipped with a photodiode array detector (PDA or DAD).

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water is common. The specific gradient will depend on the complexity of the flavonoid mixture.

  • Detection: UV detection at a wavelength where this compound and other flavonoids of interest show significant absorbance, typically around 210 nm.[3]

  • Sample Preparation: Plant material is extracted with a suitable solvent, such as ethanol or methanol. The extract is then filtered through a 0.45 µm membrane filter before injection.[4]

  • Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO) and diluted to create a series of calibration standards.[5]

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Plant Material Extraction Solvent Extraction (e.g., Ethanol) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Inject Sample/ Standard Filtration->Injection Standard This compound Standard Dilution Serial Dilution Standard->Dilution Dilution->Injection Separation C18 Column (Gradient Elution) Injection->Separation Detection DAD Detector Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify using Calibration Curve Chromatogram->Quantification GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Plant Extract Derivatization Derivatization (e.g., Silylation) Sample->Derivatization Injection Inject Derivatized Sample Derivatization->Injection Separation Capillary Column (Temp. Program) Injection->Separation Detection FID or MS Detector Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Identification Identify Peaks (Mass Spectra) Chromatogram->Identification Quantification Quantify Peaks Identification->Quantification TLC_Workflow cluster_prep Preparation cluster_tlc TLC Development cluster_analysis Analysis Plate Silica Gel Plate Sample Sample & Standard Application Plate->Sample Development Develop in Mobile Phase Sample->Development Drying Dry Plate Development->Drying Visualization Visualize under UV 254 nm Drying->Visualization Quantification Densitometry or Image Analysis Visualization->Quantification CC_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis Column Pack Column with Silica Gel Sample Load Crude Extract Column->Sample Elution Elute with Solvent Gradient Sample->Elution Collection Collect Fractions Elution->Collection Analysis Analyze Fractions (TLC/HPLC) Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling

References

Application Notes & Protocols: 5,7-Dimethoxyflavone in Metabolic Syndrome Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. 5,7-Dimethoxyflavone (DMF), a bioactive flavonoid found in Kaempferia parviflora (black ginger), has emerged as a promising natural agent for addressing metabolic syndrome.[1][2] Preclinical studies have demonstrated its potential anti-obesity, anti-diabetic, hypolipidemic, and anti-inflammatory effects.[3][4][5] This document provides an overview of its application, key experimental data, and detailed protocols for its investigation in a research setting.

Mechanism of Action & Signaling Pathways

This compound exerts its therapeutic effects by modulating key signaling pathways involved in lipid metabolism, glucose homeostasis, and inflammation across different tissues, primarily adipose tissue, skeletal muscle, and the liver.

  • In Adipose Tissue & Liver (Anti-Adipogenesis & Lipolysis): DMF inhibits the differentiation of pre-adipocytes into mature adipocytes and reduces lipid accumulation.[1][5] It achieves this by downregulating the expression of key adipogenic transcription factors like PPARγ, C/EBPα, and SREBP-1c.[1] This, in turn, suppresses the enzymes responsible for lipid synthesis, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC).[1] Concurrently, DMF activates AMP-activated protein kinase (AMPK), a central regulator of energy homeostasis, which promotes fatty acid oxidation and lipolysis.[1][3]

cluster_DMF This compound (DMF) cluster_pathways Cellular Signaling cluster_outcomes Metabolic Outcomes DMF DMF AMPK AMPK DMF->AMPK Activates PPARg PPARγ DMF->PPARg Inhibits CEBPa C/EBPα DMF->CEBPa Inhibits SREBP1c SREBP-1c DMF->SREBP1c Inhibits Adipogenesis Adipogenesis (Lipid Synthesis) AMPK->Adipogenesis Inhibits PPARg->Adipogenesis CEBPa->Adipogenesis FAS FAS SREBP1c->FAS ACC ACC SREBP1c->ACC FAS->Adipogenesis ACC->Adipogenesis Lipid_Accumulation Lipid Droplet Accumulation Adipogenesis->Lipid_Accumulation

Caption: DMF's anti-adipogenic signaling pathway.
  • In Skeletal Muscle (Mitochondrial Function & Protein Synthesis): Skeletal muscle is a primary site for glucose disposal and fatty acid oxidation.[2] DMF has been shown to combat sarcopenic obesity by enhancing mitochondrial biogenesis and function.[2][6] It upregulates the expression of peroxisome proliferator-activated receptor-gamma coactivator 1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[2][7] Furthermore, DMF promotes muscle protein synthesis by activating the PI3K/Akt/mTOR signaling pathway, which is crucial for maintaining muscle mass and function.[2][6][8]

cluster_synthesis Protein Turnover cluster_mito Mitochondrial Biogenesis DMF This compound (DMF) PI3K PI3K DMF->PI3K Activates PGC1a PGC-1α DMF->PGC1a Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Protein_Synthesis Protein Synthesis (Muscle Hypertrophy) mTOR->Protein_Synthesis Mito_Biogenesis Mitochondrial Biogenesis & Function PGC1a->Mito_Biogenesis

Caption: DMF's signaling in skeletal muscle.

Data from Preclinical Studies

Quantitative data from key in vivo and in vitro studies are summarized below.

Table 1: Summary of In Vivo Efficacy in Animal Models
ModelSpeciesTreatment & DurationKey Findings & Quantitative DataReference
High-Fat Diet (HFD)-Induced ObesityC57BL/6J Mice50 mg/kg/day DMF, oral gavage, 6 weeks- Significantly decreased body weight gain. - Reduced serum total cholesterol and LDL-cholesterol. - Reduced fat pad mass and adipocyte size. - Attenuated nonalcoholic fatty liver disease by decreasing hepatic triglycerides.[1]
HFD-Induced Sarcopenic ObesityC57BL/6J Mice25 or 50 mg/kg/day DMF, oral gavage, 8 weeks- Significantly reduced body weight and fat mass. - Increased grip strength and exercise endurance. - Increased skeletal muscle mass and fiber cross-sectional area.[2][6]
Streptozotocin (STZ)-Induced DiabetesRats50 & 100 mg/kg/day DMF, oral gavage, 60 days- Blood Glucose Reduction: 52.61% (50 mg/kg) and 64.01% (100 mg/kg). - Plasma Insulin Increase: 22.67% (50 mg/kg) and 63.08% (100 mg/kg). - Significantly reduced serum triglycerides, total cholesterol, and LDL-C.[4]
Table 2: Summary of In Vitro Efficacy in Cell Models
Cell LineModelTreatmentKey Findings & Quantitative DataReference
3T3-L1Adipocyte Differentiation0-20 µM DMF, 8 days- Dose-dependently suppressed lipid droplet and triglyceride accumulation. - Inhibited adipocyte differentiation by downregulating PPARγ, C/EBPα, and SREBP-1c.[1][5]
C2C12MyotubesNot specified- Upregulated PGC-1α mRNA expression, enhancing energy metabolism.[7]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in metabolic syndrome models.

Protocol 1: High-Fat Diet (HFD)-Induced Obesity Mouse Model

This protocol is designed to induce obesity and related metabolic dysfunctions in mice, providing a platform to test the therapeutic effects of DMF.

Acclimatization 1. Acclimatization (1 week, standard chow) Grouping 2. Group Allocation (e.g., Normal Diet, HFD, HFD+DMF) Acclimatization->Grouping Induction 3. Obesity Induction (6 weeks, High-Fat Diet) Grouping->Induction Treatment 4. DMF Administration (6-8 weeks, daily oral gavage) Induction->Treatment Monitoring 5. Weekly Monitoring (Body weight, food intake) Treatment->Monitoring Endpoint 6. Endpoint Analysis (Blood & Tissue Collection) Treatment->Endpoint Analysis 7. Biochemical & Histological Analysis Endpoint->Analysis

Caption: General workflow for an in vivo HFD mouse study.

Materials:

  • Male C57BL/6J mice, 4-5 weeks old.[2][9]

  • Standard chow diet (e.g., 10% kcal from fat).

  • High-fat diet (e.g., 60% kcal from fat).

  • This compound (DMF).

  • Vehicle for oral gavage (e.g., saline, 4% Tween 80).[4]

  • Metabolic cages, oral gavage needles, standard lab equipment.

Procedure:

  • Acclimatization: House mice for 1 week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.

  • Group Allocation: Randomly divide mice into experimental groups (n=8-10 per group):

    • Control: Normal diet + Vehicle.

    • HFD Control: High-fat diet + Vehicle.

    • HFD + DMF 25: High-fat diet + 25 mg/kg DMF.[2]

    • HFD + DMF 50: High-fat diet + 50 mg/kg DMF.[1][2]

  • Obesity Induction: Feed the HFD groups a high-fat diet for 6 weeks to induce obesity and metabolic dysfunction.[2][6] The control group continues on the normal diet.

  • DMF Administration: Following the induction period, begin daily administration of DMF or vehicle via oral gavage for 6-8 weeks.[1][2] Continue the respective diets for all groups.

  • Monitoring: Record body weight and food intake weekly throughout the study.

  • Endpoint Collection: At the end of the treatment period, fast animals overnight. Anesthetize the mice and collect blood via cardiac puncture. Euthanize the animals and harvest tissues (liver, epididymal/perirenal fat pads, skeletal muscle) for further analysis.

  • Analysis:

    • Serum Analysis: Measure glucose, insulin, triglycerides, total cholesterol, LDL-C, and inflammatory cytokines (TNF-α, IL-6).[1][7]

    • Histology: Fix liver and adipose tissue in formalin, embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess hepatic steatosis and adipocyte size.[1]

    • Gene/Protein Expression: Snap-freeze tissues in liquid nitrogen and store at -80°C for Western blot or RT-PCR analysis of key targets (e.g., AMPK, PPARγ, PGC-1α).[1][2]

Protocol 2: 3T3-L1 Adipocyte Differentiation & Lipid Accumulation Assay

This in vitro assay is used to assess the direct effect of DMF on adipogenesis.

Materials:

  • 3T3-L1 preadipocyte cell line.

  • DMEM with 10% bovine calf serum (BCS).

  • Differentiation Medium (MDI): DMEM with 10% fetal bovine serum (FBS), 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

  • Insulin Medium: DMEM with 10% FBS and 10 µg/mL insulin.

  • This compound (stock solution in DMSO).

  • Oil Red O staining solution.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate and grow to confluence in DMEM with 10% BCS.

  • Initiate Differentiation: Two days post-confluence (Day 0), replace the medium with MDI differentiation medium containing various concentrations of DMF (e.g., 5, 10, 20 µM) or vehicle (DMSO).[5]

  • Medium Change:

    • On Day 2, replace the medium with Insulin Medium containing the respective concentrations of DMF.

    • On Day 4, and every two days thereafter, replace the medium with DMEM containing 10% FBS and the respective concentrations of DMF.

  • Maturation: Allow adipocytes to fully differentiate and mature for a total of 8 days.[5]

  • Oil Red O Staining (Day 8):

    • Wash cells gently with PBS.

    • Fix cells with 10% formalin in PBS for 1 hour.

    • Wash with water and then with 60% isopropanol.

    • Allow cells to dry completely.

    • Add Oil Red O working solution and incubate for 10-20 minutes at room temperature.

    • Wash away excess stain with water.

  • Quantification:

    • Microscopy: Visualize and capture images of the stained lipid droplets.

    • Extraction: Elute the stain from the cells using 100% isopropanol and measure the absorbance at ~510 nm to quantify lipid accumulation.

Protocol 3: Western Blot Analysis for Protein Expression

This protocol details the steps to measure changes in the expression or phosphorylation of key signaling proteins.

Materials:

  • Tissue or cell lysates.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-Akt, anti-Akt, anti-PPARγ, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Protein Extraction: Homogenize frozen tissue or lyse cells in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Separate proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step (step 7).

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using image analysis software. Normalize the expression of the target protein to a loading control (e.g., β-actin). For signaling proteins, calculate the ratio of the phosphorylated form to the total protein.

References

Application Notes and Protocols for Evaluating the Anti-Sarcopenic Effects of 5,7-Dimethoxyflavone In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the in vivo evaluation of 5,7-dimethoxyflavone (DMF) as a potential therapeutic agent for sarcopenia. The methodologies outlined are based on established pre-clinical studies and are intended to guide researchers in designing and executing robust experiments to assess the efficacy of DMF in mitigating age-related muscle loss and dysfunction.

Sarcopenia is characterized by a progressive decline in muscle mass, strength, and function.[1] this compound, a bioactive compound found in Kaempferia parviflora, has demonstrated potential anti-sarcopenic effects by modulating key signaling pathways involved in protein metabolism and mitochondrial biogenesis.[2][3][4] The following protocols describe the use of an aged mouse model to investigate these effects.

Experimental Design and Workflow

The overall experimental workflow involves selecting an appropriate animal model, administering the test compound over a specified period, and subsequently evaluating its effects on muscle physiology and at the molecular level.

G cluster_0 Phase 1: Animal Model and Dosing cluster_1 Phase 2: In Vivo Functional Assessment cluster_2 Phase 3: Ex Vivo and Molecular Analysis Animal Selection Animal Selection Acclimatization Acclimatization Animal Selection->Acclimatization Grouping Grouping Acclimatization->Grouping DMF Administration DMF Administration Grouping->DMF Administration Grip Strength Test Grip Strength Test DMF Administration->Grip Strength Test Treadmill Endurance Test Treadmill Endurance Test DMF Administration->Treadmill Endurance Test Body Composition (Micro-CT) Body Composition (Micro-CT) DMF Administration->Body Composition (Micro-CT) Tissue Collection Tissue Collection Body Composition (Micro-CT)->Tissue Collection Muscle Mass Measurement Muscle Mass Measurement Tissue Collection->Muscle Mass Measurement Histology Histology Tissue Collection->Histology Biochemical Analysis Biochemical Analysis Tissue Collection->Biochemical Analysis Gene and Protein Expression Gene and Protein Expression Tissue Collection->Gene and Protein Expression

Figure 1: Experimental workflow for in vivo evaluation of this compound.

Key Experimental Protocols

Animal Model and this compound (DMF) Administration

Objective: To establish an in vivo model of sarcopenia and administer DMF.

Animal Model: Aged male C57BL/6J mice (18 months old) are a suitable model as they naturally exhibit sarcopenic characteristics.[3][4] Alternatively, sarcopenic obesity can be modeled using four-week-old male C57BL/6J mice fed a high-fat diet (HFD) for 6 weeks, followed by continued HFD with DMF administration.[5][6]

Protocol:

  • Acclimatization: House the mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment. Provide ad libitum access to standard chow and water.

  • Grouping: Randomly divide the mice into the following groups (n=8-10 per group):

    • Young control (e.g., 3-month-old mice)

    • Aged control (vehicle-treated)

    • Aged + DMF (25 mg/kg/day)

    • Aged + DMF (50 mg/kg/day)

  • DMF Preparation: Dissolve this compound in a suitable vehicle (e.g., corn oil or 0.5% carboxymethylcellulose).

  • Administration: Orally administer the prepared DMF solution or vehicle to the respective groups daily for 8 weeks.[3][7]

Assessment of Muscle Strength and Physical Performance

Objective: To evaluate the effect of DMF on muscle function.

a) Grip Strength Test: This test measures the maximal muscle strength of the forelimbs or all four limbs.[8]

Protocol:

  • Allow the mouse to grasp a wire grid connected to a force meter.

  • Gently pull the mouse by its tail in the horizontal plane until it releases its grip.[9]

  • The peak force generated is recorded by the meter.

  • Perform three consecutive trials for each mouse with a rest period in between and record the highest value.[10]

  • Normalize the grip strength to the body weight of the mouse.

b) Treadmill Endurance Test: This test assesses the exercise capacity and endurance of the mice.

Protocol:

  • Acclimatize the mice to the treadmill for several days before the test.

  • On the test day, place the mice on the treadmill and start at a low speed.

  • Gradually increase the speed according to a predefined protocol.

  • Record the total running time and distance for each mouse until exhaustion (defined as the inability to remain on the treadmill despite gentle prodding).

Measurement of Muscle Mass and Body Composition

Objective: To quantify changes in muscle mass and overall body composition.

a) Micro-Computed Tomography (Micro-CT): Micro-CT provides a non-invasive method to measure muscle and fat volumes.[5][6]

Protocol:

  • Anesthetize the mice.

  • Place the mouse in the micro-CT scanner.

  • Perform a whole-body scan to acquire images.

  • Use the accompanying software to analyze the images and quantify muscle and adipose tissue volumes.

b) Direct Muscle Mass Measurement: This is an endpoint measurement performed after the treatment period.

Protocol:

  • At the end of the 8-week treatment, euthanize the mice.

  • Carefully dissect key hindlimb muscles such as the gastrocnemius, tibialis anterior, soleus, and quadriceps.[9]

  • Blot the dissected muscles dry and weigh them on an analytical balance.

Histological and Molecular Analyses

Objective: To examine the cellular and molecular changes in the muscle tissue.

a) Muscle Fiber Cross-Sectional Area (CSA):

Protocol:

  • Freshly dissected muscle (e.g., gastrocnemius) should be frozen in isopentane cooled by liquid nitrogen.[11]

  • Cut 8-10 µm thick cross-sections using a cryostat.

  • Stain the sections with Hematoxylin and Eosin (H&E) to visualize the muscle fibers.[11]

  • Capture images using a microscope and use image analysis software (e.g., ImageJ) to measure the cross-sectional area of individual muscle fibers.

b) Gene and Protein Expression Analysis (Western Blotting and RT-qPCR):

Protocol:

  • Homogenize frozen muscle tissue to extract total protein and RNA.

  • For Western blotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against key proteins in the PI3K/Akt/mTOR and PGC-1α pathways.

  • For RT-qPCR, reverse transcribe RNA to cDNA and perform quantitative PCR using primers for genes involved in protein synthesis (e.g., mTOR), protein degradation (e.g., MuRF1, Atrogin-1), and mitochondrial biogenesis (e.g., PGC-1α, NRF-1, TFAM).[3][4]

c) Analysis of Inflammatory Markers:

Protocol:

  • Collect blood samples via cardiac puncture at the time of euthanasia.

  • Separate the serum and measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using ELISA kits.[4]

Signaling Pathways Modulated by this compound in Sarcopenia

This compound has been shown to counteract sarcopenia by influencing two primary pathways: protein turnover and mitochondrial biogenesis.

G cluster_0 Protein Turnover Pathway cluster_1 Mitochondrial Biogenesis Pathway DMF This compound PI3K_Akt PI3K/Akt Pathway DMF->PI3K_Akt mTOR mTOR PI3K_Akt->mTOR Activates FoxO FoxO PI3K_Akt->FoxO Inhibits Protein_Synthesis Protein Synthesis ↑ mTOR->Protein_Synthesis Proteolysis Proteolysis ↓ (MuRF1, Atrogin-1) FoxO->Proteolysis DMF2 This compound PGC1a PGC-1α DMF2->PGC1a Upregulates Mito_Biogenesis Mitochondrial Biogenesis ↑ PGC1a->Mito_Biogenesis

References

Unveiling the Intestinal Journey of 5,7-Dimethoxyflavone: Application Notes and Protocols for Absorption Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to methodologies for assessing the intestinal absorption of 5,7-dimethoxyflavone (DMF), a bioactive compound of significant interest. The following application notes and detailed protocols are designed to equip researchers with the necessary tools to evaluate the pharmacokinetic profile and transport mechanisms of this promising natural compound.

Introduction to this compound and its Intestinal Absorption

This compound is a major active constituent found in various medicinal plants, including Kaempferia parviflora (black ginger).[1][2] It has garnered attention for its diverse pharmacological effects demonstrated in vitro, such as anti-inflammatory, antioxidant, and chemopreventive properties.[1][2] However, the translation of these in vitro benefits to in vivo efficacy is critically dependent on its intestinal absorption and bioavailability. Understanding the mechanisms and extent of DMF's absorption is paramount for its development as a therapeutic agent or nutraceutical.

The intestinal epithelium represents a formidable barrier to the absorption of many orally administered compounds. The journey of a molecule like this compound from the intestinal lumen into the systemic circulation is governed by a complex interplay of passive diffusion and carrier-mediated transport processes. Factors such as its physicochemical properties, metabolism by intestinal enzymes (e.g., cytochrome P450s), and interaction with efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) can significantly influence its oral bioavailability.[3][4]

This guide outlines three key methodologies for a comprehensive assessment of this compound's intestinal absorption:

  • In Vitro Caco-2 Permeability Assay: A well-established cell-based model that mimics the human intestinal epithelium to predict drug permeability and identify potential transport mechanisms.

  • In Situ Single-Pass Intestinal Perfusion (SPIP): An animal model that preserves the physiological conditions of the intestine, providing a more accurate measure of effective permeability.

  • In Vivo Pharmacokinetic Studies: The gold standard for determining the overall absorption, distribution, metabolism, and excretion (ADME) profile of a compound in a living organism.

By employing these methods, researchers can gain a holistic understanding of the intestinal absorption of this compound, paving the way for its rational development and application.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from various studies on the intestinal absorption and pharmacokinetics of this compound.

Table 1: In Vivo Pharmacokinetic Parameters of this compound

Animal ModelDose (Oral)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)T1/2 (h)Oral Bioavailability (%)Reference
Mice10 mg/kg1870 ± 1190~0.5532 ± 1653.40 ± 2.80Not Reported[1][2]
Rats250 mg/kg (extract)550 - 8801 - 2Not Reported3 - 61 - 4[5]
Thai Native Roosters150 mg/kg (extract)500 - 8101.17 - 1.831020 - 16802.03 - 2.60Not Reported[6]

Table 2: In Vitro Caco-2 Permeability of this compound and Related Flavonoids

CompoundConcentration (µM)Papp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux RatioReference
This compound5 (in presence of Digoxin)Increased absorptionDecreased effluxDecreased[3]
Flavonoids (general)40Varies (e.g., 1.17 to 36.6)Varies0.8 - 1.5 (most)[7][8]

Note: Specific Papp values for this compound alone were not explicitly found in the provided search results, but its interaction with efflux pumps suggests it is a substrate.

Experimental Protocols

In Vitro Caco-2 Permeability Assay

This protocol details the steps for assessing the bidirectional permeability of this compound across a Caco-2 cell monolayer, a widely accepted model of the human intestinal epithelium.

Materials:

  • Caco-2 cells (passages 35-45)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Transwell® inserts (e.g., 12-well format)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • This compound

  • Lucifer yellow or another marker for monolayer integrity

  • LC-MS/MS system for quantification

Protocol:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO2.

    • Seed Caco-2 cells onto the apical (AP) side of Transwell® inserts at a density of approximately 8 x 10⁴ cells/cm².

    • Culture the cells for 19-21 days to allow for differentiation into a confluent monolayer. Change the medium every other day for the first 14 days and daily thereafter.

  • Monolayer Integrity Assessment:

    • Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltmeter. A TEER value >300 Ω·cm² generally indicates a well-formed, intact monolayer.[9]

    • Alternatively, assess the permeability of a paracellular marker like Lucifer yellow. Low permeability of this marker confirms the integrity of the tight junctions.

  • Transport Experiment:

    • Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration (e.g., 40 µM) in HBSS. The final DMSO concentration should be non-toxic to the cells (typically <1%).[7]

    • For Apical to Basolateral (A→B) transport: Add the this compound solution to the apical (AP) chamber and fresh HBSS to the basolateral (BL) chamber.

    • For Basolateral to Apical (B→A) transport: Add the this compound solution to the basolateral (BL) chamber and fresh HBSS to the apical (AP) chamber.

    • Incubate the plates at 37°C on an orbital shaker.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh, pre-warmed HBSS.

    • At the end of the experiment, collect samples from both the donor and receiver chambers.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug appearance in the receiver chamber (µmol/s).

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration of the drug in the donor chamber (µmol/cm³).

    • Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B) An efflux ratio significantly greater than 1 suggests the involvement of active efflux transporters.

Caco2_Workflow cluster_prep Cell Preparation cluster_exp Permeability Experiment cluster_analysis Analysis Culture Culture Caco-2 Cells Seed Seed Cells on Transwell Inserts Culture->Seed Differentiate Differentiate for 21 Days Seed->Differentiate Integrity Assess Monolayer Integrity (TEER) Differentiate->Integrity Prepare Prepare 5,7-DMF Solution Integrity->Prepare Add_AP Add to Apical (A→B) Prepare->Add_AP Add_BL Add to Basolateral (B→A) Prepare->Add_BL Incubate Incubate at 37°C Add_AP->Incubate Add_BL->Incubate Sample Collect Samples Over Time Incubate->Sample Quantify Quantify by LC-MS/MS Sample->Quantify Calculate Calculate Papp & Efflux Ratio Quantify->Calculate

Caco-2 Permeability Assay Workflow

In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

This protocol describes the SPIP technique to measure the effective permeability (Peff) of this compound in a specific segment of the rat intestine.

Materials:

  • Male Sprague-Dawley rats (250-350 g)

  • Krebs-Ringer buffer solution

  • This compound

  • Anesthetic (e.g., urethane)

  • Peristaltic pump

  • Surgical instruments

  • LC-MS/MS system for quantification

Protocol:

  • Animal Preparation:

    • Fast the rats overnight with free access to water.

    • Anesthetize the rat and place it on a heating pad to maintain body temperature.

    • Make a midline abdominal incision to expose the small intestine.

  • Intestinal Segment Isolation:

    • Select the desired intestinal segment (e.g., jejunum).

    • Carefully cannulate the proximal and distal ends of the segment with flexible tubing.

    • Gently flush the segment with pre-warmed (37°C) saline to remove any residual contents.

  • Perfusion:

    • Connect the inlet cannula to a syringe pump containing the perfusion solution (this compound in Krebs-Ringer buffer).

    • Perfuse the segment with drug-free buffer for a stabilization period (e.g., 30 minutes) at a constant flow rate (e.g., 0.2 mL/min).[10][11]

    • Switch to the perfusion solution containing this compound and a non-absorbable marker (e.g., phenol red) to correct for water flux.

    • Collect the perfusate from the outlet cannula at regular intervals (e.g., every 15 minutes) for a defined period (e.g., 90 minutes).

  • Sample Collection and Analysis:

    • Record the exact length and radius of the perfused intestinal segment.

    • Measure the volume of the collected perfusate.

    • Quantify the concentration of this compound and the non-absorbable marker in the initial perfusion solution and the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Correct the outlet drug concentration for any water flux using the non-absorbable marker.

    • Calculate the effective permeability coefficient (Peff) using the following equation: Peff (cm/s) = - (Q / 2πrL) * ln(Cout_corr / Cin) Where:

      • Q is the perfusion flow rate (mL/s).

      • r is the radius of the intestinal segment (cm).

      • L is the length of the intestinal segment (cm).

      • Cout_corr is the corrected outlet drug concentration.

      • Cin is the inlet drug concentration.

SPIP_Workflow cluster_prep Animal Preparation cluster_perfusion Perfusion cluster_analysis Analysis Anesthetize Anesthetize Rat Expose Expose Intestine Anesthetize->Expose Isolate Isolate Intestinal Segment Expose->Isolate Cannulate Cannulate Segment Isolate->Cannulate Stabilize Stabilize with Buffer Cannulate->Stabilize Perfuse Perfuse with 5,7-DMF Solution Stabilize->Perfuse Collect Collect Perfusate Perfuse->Collect Measure Measure Segment Dimensions Collect->Measure Quantify Quantify by LC-MS/MS Collect->Quantify Calculate Calculate Peff Measure->Calculate Quantify->Calculate

In Situ Single-Pass Intestinal Perfusion Workflow

In Vivo Pharmacokinetic Study

This protocol provides a general framework for conducting an in vivo pharmacokinetic study of this compound in an animal model.

Materials:

  • Animal model (e.g., mice or rats)

  • This compound formulation for oral administration

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • LC-MS/MS system for quantification

Protocol:

  • Animal Dosing:

    • Fast the animals overnight with free access to water.

    • Administer a single oral dose of the this compound formulation to each animal.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing via an appropriate route (e.g., tail vein, retro-orbital sinus).

    • Process the blood samples to obtain plasma by centrifugation.

  • Sample Preparation and Analysis:

    • Store plasma samples at -80°C until analysis.

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.

    • Prepare plasma samples for analysis, which may involve protein precipitation or liquid-liquid extraction.

    • Analyze the samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to analyze the plasma concentration-time data.

    • Determine key pharmacokinetic parameters, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Elimination half-life (T1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

    • If an intravenous dose is also administered to a separate group of animals, the absolute oral bioavailability (F) can be calculated: F (%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

PK_Workflow cluster_study In Vivo Study cluster_analysis Analysis Dose Oral Administration of 5,7-DMF Sample Serial Blood Sampling Dose->Sample Process Process Blood to Obtain Plasma Sample->Process Quantify Quantify Plasma Concentration by LC-MS/MS Process->Quantify Analyze Pharmacokinetic Analysis of Data Quantify->Analyze Determine Determine PK Parameters (Cmax, AUC, etc.) Analyze->Determine

In Vivo Pharmacokinetic Study Workflow

Signaling Pathways and Transport Mechanisms

The intestinal absorption of this compound is not solely dependent on passive diffusion. Evidence suggests the involvement of active transport mechanisms, particularly efflux pumps that can limit its bioavailability.

Efflux Transporter Involvement:

Studies have indicated that this compound interacts with key efflux transporters in the intestinal epithelium, namely P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) .[3][4] These ATP-binding cassette (ABC) transporters actively pump substrates from within the enterocytes back into the intestinal lumen, thereby reducing their net absorption. This compound has been shown to inhibit the function of these transporters, which can lead to increased absorption of co-administered drugs that are substrates of P-gp or BCRP.[3] This also implies that this compound itself may be a substrate for these transporters, and its own absorption could be limited by their activity.

Cytochrome P450 Metabolism:

First-pass metabolism in the intestine can also significantly reduce the amount of an orally administered compound that reaches the systemic circulation. The cytochrome P450 (CYP) family of enzymes, particularly the CYP3A subfamily, is highly expressed in the small intestine.[12] this compound has been reported to inhibit CYP3A enzymes.[12] This inhibition could potentially increase the bioavailability of co-administered drugs metabolized by CYP3A. Furthermore, it suggests that this compound itself may be a substrate for intestinal CYP3A, and its metabolism could be a factor influencing its overall absorption.

Transport_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream DMF_lumen This compound DMF_cell This compound DMF_lumen->DMF_cell Passive Diffusion Pgp P-gp (ABCB1) DMF_cell->Pgp Efflux BCRP BCRP (ABCG2) DMF_cell->BCRP Efflux CYP3A CYP3A DMF_cell->CYP3A Metabolism DMF_blood This compound DMF_cell->DMF_blood Absorption Pgp->DMF_lumen BCRP->DMF_lumen Metabolites Metabolites CYP3A->Metabolites

Intestinal Transport and Metabolism of this compound

Conclusion

The methodologies outlined in this document provide a robust framework for a thorough investigation of the intestinal absorption of this compound. By combining in vitro, in situ, and in vivo approaches, researchers can obtain a comprehensive understanding of its permeability, transport mechanisms, and overall pharmacokinetic profile. This knowledge is essential for optimizing its delivery, predicting its in vivo efficacy, and ultimately realizing its full therapeutic potential.

References

Troubleshooting & Optimization

addressing unexpected side effects of 5,7-dimethoxyflavone in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5,7-dimethoxyflavone (5,7-DMF) in cell culture.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound, presented in a question-and-answer format.

Issue 1: Unexpected Cell Death or Low Cell Viability

Question: I am observing significant cell death and a decrease in viability in my cell cultures treated with this compound, but I was only expecting to see a metabolic or signaling effect. Why is this happening?

Answer: this compound is a bioactive compound known to induce apoptosis and cause cell cycle arrest, particularly in cancer cell lines.[1][2] These effects are often concentration-dependent. If you are observing unexpected cytotoxicity, it is likely that the concentration you are using is too high for your specific cell line and experimental goals.

Troubleshooting Steps:

  • Review IC50 Values: Compare your working concentration to the known half-maximal inhibitory concentration (IC50) values for 5,7-DMF in various cell lines. This will provide a benchmark for its cytotoxic potential.

  • Perform a Dose-Response Curve: It is crucial to determine the optimal concentration for your specific cell line and desired effect. We recommend performing a dose-response experiment (e.g., using an MTT assay) to identify a concentration that elicits the desired biological response without causing widespread cell death.

  • Consider the Cell Type: Non-cancerous cell lines may also be sensitive to 5,7-DMF, although often at higher concentrations. It is important to establish a therapeutic window for your specific cell model.

  • Check Vehicle Control: Ensure that the solvent used to dissolve the 5,7-DMF (typically DMSO) is not contributing to the cytotoxicity. Run a vehicle-only control at the same final concentration used in your experiments.

Issue 2: Precipitate Formation in Cell Culture Medium

Question: After adding this compound to my cell culture medium, I noticed the formation of a precipitate. What could be the cause and how can I prevent this?

Answer: this compound has low aqueous solubility, which can lead to precipitation when added to cell culture medium.[3] This can be exacerbated by factors such as temperature fluctuations and high concentrations of the compound.

Troubleshooting Steps:

  • Proper Dissolution: Ensure the this compound is fully dissolved in a suitable solvent, such as DMSO, before adding it to the culture medium.[4] Prepare a concentrated stock solution and then dilute it into the medium to the final working concentration.

  • Avoid High Concentrations: High concentrations of 5,7-DMF are more likely to precipitate. If your experimental design allows, consider using lower concentrations.

  • Pre-warm the Medium: Adding a cold stock solution to warm medium can sometimes cause a compound to fall out of solution. Try pre-warming both the medium and the compound stock solution to 37°C before mixing.

  • Increase Solubility with a Carrier: The use of solubilizing agents like hydroxypropyl-β-cyclodextrin (HPβ-CD) has been shown to significantly increase the water solubility of 5,7-DMF.[3]

  • Check for Contamination: In some cases, turbidity in the culture medium can be mistaken for precipitate but may be a sign of bacterial or fungal contamination. Always inspect your cultures microscopically for any signs of contamination.

Issue 3: Unexpected Changes in Cell Morphology

Question: My cells are exhibiting unusual morphological changes after treatment with this compound that are not typical of apoptosis. What could be happening?

Answer: Flavonoids, including this compound, have been reported to induce morphological changes in various cell types, sometimes independent of their cytotoxic effects.[5][6] These changes can include alterations in cell shape, the formation of cellular extensions, and changes to the cytoskeleton.

Troubleshooting Steps:

  • Document Morphological Changes: Carefully observe and document the specific morphological changes using phase-contrast microscopy. Note the concentration and time points at which these changes occur.

  • Investigate Cytoskeletal Effects: Some flavonoids can interact with cytoskeletal components like microtubules.[6] If this is a concern for your experiments, you may need to perform immunofluorescence staining for cytoskeletal proteins to assess any alterations.

  • Correlate with Viability Data: Compare the morphological changes with cell viability data (e.g., from an MTT or trypan blue exclusion assay) to determine if these changes are associated with cytotoxicity.

  • Consider Off-Target Effects: At higher concentrations, 5,7-DMF may have off-target effects that could contribute to unexpected morphological changes. Performing a dose-response analysis can help identify a concentration at which these effects are minimized.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound exerts its biological effects through several mechanisms, including:

  • Induction of Apoptosis: It can trigger programmed cell death in cancer cells.[1][2]

  • Cell Cycle Arrest: It has been shown to cause cell cycle arrest, often at the Sub-G1 or G1 phase.[2][7]

  • Generation of Reactive Oxygen Species (ROS): 5,7-DMF can increase the production of ROS within cells, leading to oxidative stress and subsequent cell death.[2]

  • Inhibition of Signaling Pathways: It can modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[1]

  • Enzyme Inhibition: 5,7-DMF is known to inhibit cytochrome P450 enzymes and is a potent inhibitor of the Breast Cancer Resistance Protein (BCRP).[8]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[4] For example, a 10 mM stock solution can be prepared in DMSO. This stock solution should be stored at -20°C or -80°C and protected from light. When preparing your working concentration, dilute the stock solution directly into your pre-warmed cell culture medium and mix thoroughly. The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

Q3: Can this compound interfere with common cell-based assays?

A3: Yes, like other flavonoids, this compound has the potential to interfere with certain assays. For example, flavonoids can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[9] It is advisable to run a cell-free control with the compound and MTT reagent to assess any direct reduction. If interference is observed, consider using an alternative viability assay, such as the sulforhodamine B (SRB) assay.

Q4: What are the known off-target effects of this compound?

A4: Besides its well-documented anticancer effects, this compound has been shown to have other biological activities, which could be considered off-target effects depending on the research context. These include anti-inflammatory, anti-obesity, and melanogenic activities.[10][11] It is also an inhibitor of cytochrome P450 enzymes, which could affect the metabolism of other compounds in your experimental system.[8]

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HepG2Liver Cancer25[2][10]
T47DBreast Cancer25.00 (as µg/mL)[10]
HCT-116Colorectal Cancer30.34 (for a derivative)[10]
HT-29Colorectal Cancer31.41 (for a derivative)[10]
MCF-7Breast Cancer>200 (for a derivative)[12]

Note: Some IC50 values are for derivatives of this compound and may not be directly comparable.

Experimental Protocols

1. MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the mitochondrial reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan.

  • Materials:

    • Cells of interest

    • 96-well plate

    • This compound

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • Cell culture medium

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-only control.

    • After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Cells of interest

    • 6-well plate

    • This compound

    • PBS

    • 70% Ethanol (ice-cold)

    • RNase A (100 µg/mL)

    • Propidium Iodide (50 µg/mL)

  • Procedure:

    • Seed cells in a 6-well plate and treat with this compound for the desired time.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes.

    • Add propidium iodide to the cell suspension and incubate in the dark for 15-30 minutes.

    • Analyze the samples using a flow cytometer. The PI fluorescence will be proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

3. Intracellular ROS Detection

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure the levels of intracellular reactive oxygen species.

  • Materials:

    • Cells of interest

    • 96-well black, clear-bottom plate

    • This compound

    • DCFH-DA (10 mM stock in DMSO)

    • Serum-free medium

    • PBS

  • Procedure:

    • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.

    • Wash the cells with warm PBS.

    • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate at 37°C for 30 minutes in the dark.

    • Wash the cells with PBS to remove excess probe.

    • Treat the cells with this compound in serum-free medium. Include a positive control (e.g., H2O2) and a negative control.

    • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. Measurements can be taken at different time points to assess the kinetics of ROS production.

Visualizations

Signaling_Pathway_for_Apoptosis_Induction DMF This compound ROS ↑ Reactive Oxygen Species (ROS) DMF->ROS Mito Mitochondrial Membrane Potential (ΔΨm) Disruption ROS->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Apoptosis induction pathway of this compound.

Experimental_Workflow_for_Troubleshooting Start Unexpected Result Observed (e.g., Low Viability, Precipitate) Check_Conc Is the concentration appropriate? Start->Check_Conc Check_Sol Is the compound fully dissolved? Start->Check_Sol Check_Morph Are there morphological changes? Start->Check_Morph Dose_Resp Perform Dose-Response (MTT Assay) Check_Conc->Dose_Resp No Optimize_Sol Optimize Dissolution (e.g., use HPβ-CD) Check_Sol->Optimize_Sol No Microscopy Document Changes & Correlate with Viability Check_Morph->Microscopy Yes End Problem Resolved/ Characterized Dose_Resp->End Optimized Conc. Optimize_Sol->End Clear Solution Microscopy->End Characterized

Caption: Troubleshooting workflow for unexpected experimental results.

References

Technical Support Center: 5,7-Dimethoxyflavone Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of 5,7-dimethoxyflavone (5,7-DMF) during storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for pure, solid this compound?

For long-term stability, solid this compound should be stored at -20°C.[1][2][3] To prevent degradation from light exposure, it is recommended to store the compound in a light-protected container.[4] Under these conditions, the compound is reported to be stable for at least four years.[3]

Q2: How should I store stock solutions of this compound?

Stock solutions of this compound, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles.[1][4] For long-term storage (up to 6 months), it is recommended to store these aliquots at -80°C.[4][5] For shorter-term storage (up to 1 month), -20°C is acceptable.[4][5] Always protect stock solutions from light.[4]

Q3: What are the common degradation pathways for this compound?

The primary degradation pathway for this compound is demethylation, where the methoxy groups at the C-5 and C-7 positions are hydrolyzed to hydroxyl groups. This results in the formation of metabolites such as 5-hydroxy-7-methoxyflavone and chrysin (5,7-dihydroxyflavone).[6] This process can be influenced by factors like pH and enzymatic activity, particularly in biological samples.[6][7]

Q4: My this compound solution appears to have precipitated. What should I do?

This compound has low water solubility.[8] If precipitation is observed in aqueous buffers, it may be due to the compound's poor solubility rather than degradation. To increase solubility, you can gently heat the solution to 37°C and use an ultrasonic bath.[4] For applications requiring higher aqueous solubility, forming an inclusion complex with 2-hydroxypropyl-β-cyclodextrin (HPβ-CD) can significantly enhance solubility.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of activity or inconsistent results in experiments. Degradation of this compound due to improper storage.- Verify storage conditions of both solid compound and stock solutions (temperature, light protection). - Prepare fresh stock solutions from solid compound. - Analyze the purity of the compound and stock solutions using HPLC.
Appearance of unexpected peaks in chromatograms. Presence of degradation products.- Characterize the unexpected peaks using LC-MS to identify potential degradation products like hydroxylated flavones. - Review sample handling and storage procedures to identify potential causes of degradation.
Precipitation in aqueous solutions. Low aqueous solubility of this compound.- Increase solubility by gentle heating (37°C) and sonication.[4] - Consider using a co-solvent or formulating with a solubilizing agent like HPβ-CD.[8]

Experimental Protocols

Protocol 1: Stability Testing of this compound in Solution

This protocol outlines a method to assess the stability of this compound in a chosen solvent under specific storage conditions.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., DMSO, methanol)

  • HPLC system with a UV detector

  • Analytical column (e.g., C18)

  • Volumetric flasks and pipettes

  • Incubator or temperature-controlled chamber

  • Light-protective storage vials

Procedure:

  • Prepare a stock solution of this compound of known concentration in the desired solvent.

  • Aliquot the stock solution into several light-protected vials.

  • Analyze an initial aliquot (T=0) using a validated HPLC method to determine the initial concentration and purity.

  • Store the remaining aliquots under the desired storage conditions (e.g., -20°C, 4°C, room temperature).

  • At specified time points (e.g., 1, 3, 7, 14, 30 days), retrieve an aliquot and analyze it by HPLC.

  • Compare the peak area of this compound at each time point to the initial peak area to calculate the percentage remaining.

  • Monitor for the appearance of new peaks, which may indicate degradation products.

Protocol 2: Analysis of this compound and its Degradation Products by LC-MS

This protocol describes a general method for the identification of potential degradation products of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Sample containing this compound (e.g., from a stability study)

  • LC-MS system (with ESI or APCI source)

  • Analytical column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with formic acid)

Procedure:

  • Prepare the sample for injection, ensuring it is filtered and diluted appropriately.

  • Set up the LC-MS method with a suitable gradient elution to separate the parent compound from potential degradation products.

  • Acquire data in both positive and negative ion modes to maximize the chances of detecting different species.

  • Analyze the mass spectra of any new peaks observed.

  • Based on the mass-to-charge ratio (m/z), propose structures for the degradation products. For example, a loss of 14 Da (CH₂) from the parent mass may indicate demethylation.

Visualizations

Storage_Workflow Workflow for Storing this compound cluster_solid Solid Compound cluster_solution Stock Solution (in DMSO) solid_storage Store at -20°C in light-protected container prepare_stock Prepare Stock Solution solid_storage->prepare_stock aliquot Aliquot into smaller volumes prepare_stock->aliquot long_term Long-term Storage (-80°C, up to 6 months) aliquot->long_term short_term Short-term Storage (-20°C, up to 1 month) aliquot->short_term use Use in Experiments long_term->use short_term->use

Caption: Recommended storage workflow for this compound.

Degradation_Pathway Potential Degradation Pathway of this compound DMF This compound Intermediate 5-Hydroxy-7-methoxyflavone DMF->Intermediate Demethylation (C-5) Chrysin Chrysin (5,7-Dihydroxyflavone) Intermediate->Chrysin Demethylation (C-7)

Caption: Simplified demethylation pathway of this compound.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results check_storage Check Storage Conditions? start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage Yes degradation_suspected Degradation Suspected? check_storage->degradation_suspected No prepare_fresh Prepare Fresh Stock Solution improper_storage->prepare_fresh analyze_purity Analyze Purity (HPLC) prepare_fresh->analyze_purity end Problem Resolved analyze_purity->end characterize Characterize Degradants (LC-MS) degradation_suspected->characterize Yes characterize->end

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Enhancing the Bioavailability of 5,7-Dimethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor oral bioavailability of 5,7-dimethoxyflavone (DMF) in animal studies.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound inherently low?

A1: The poor oral bioavailability of this compound (DMF), a major active component of Kaempferia parviflora (black ginger), is primarily attributed to its low water solubility.[1][2] Although it is a methylated flavone with relatively high membrane permeability, its poor dissolution in the gastrointestinal tract limits its absorption into the bloodstream.[3] Studies in rats have shown the oral bioavailability of methoxyflavones from Kaempferia parviflora extract to be as low as 1-4%.[1][4]

Q2: What are the primary strategies to enhance the oral bioavailability of this compound in animal studies?

A2: Several formulation strategies have been successfully employed to improve the oral absorption of DMF. These include:

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These lipid-based formulations can significantly enhance the dissolution and absorption of poorly water-soluble compounds like DMF.[1][2]

  • Cyclodextrin Complexation: Forming an inclusion complex with 2-hydroxypropyl-β-cyclodextrin (HPβ-CD) can dramatically increase the aqueous solubility of DMF.[1][3]

  • Nanostructured Lipid Carriers (NLCs): Encapsulating Kaempferia parviflora extract, rich in DMF, into NLCs has been shown to improve gastrointestinal stability and bioavailability.[5][6]

  • Solid Dispersions: Creating solid dispersions with hydrophilic polymers can enhance the dissolution rate of DMF.[7]

Q3: How does this compound interact with drug transporters?

A3: this compound and black ginger extract have been shown to inhibit the function of efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) in the intestines.[8][9][10][11] This inhibition can reduce the efflux of co-administered drugs that are substrates for these transporters, thereby increasing their intestinal absorption and bioavailability.[8][9] This suggests a potential drug-drug interaction that could be harnessed to improve the efficacy of other therapeutic agents.[11]

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of 5,7-DMF After Oral Administration

Possible Cause: Poor dissolution of the compound in the gastrointestinal tract.

Troubleshooting Steps:

  • Improve Solubility with Formulation:

    • Cyclodextrin Complexation: Prepare a 1:1 molar ratio inclusion complex of 5,7-DMF with 2-hydroxypropyl-β-cyclodextrin (HPβ-CD). This has been shown to increase the water solubility of 5,7-DMF by over 360-fold.[3]

    • Self-Microemulsifying Drug Delivery System (SMEDDS): Formulate the 5,7-DMF or Kaempferia parviflora extract into a SMEDDS. A study demonstrated a 26-fold increase in the oral bioavailability of DMF using a SMEDDS formulation.[1][2]

    • Nanostructured Lipid Carriers (NLCs): Encapsulate the extract containing 5,7-DMF into NLCs. This approach has been shown to enhance intestinal absorption by 10-30%.[6]

  • Control for Pre-systemic Metabolism: While 5,7-DMF is a methylated flavone and generally less susceptible to extensive metabolism compared to its hydroxylated counterparts, consider the potential for gut and liver metabolism.[12] Co-administration with inhibitors of relevant cytochrome P450 enzymes could be explored, though 5,7-DMF itself has been shown to inhibit CYP3A enzymes.[12][13]

Issue 2: Inconsistent Results in Co-administration Studies with P-gp/BCRP Substrates

Possible Cause: Variability in the expression and activity of efflux transporters in the animal model.

Troubleshooting Steps:

  • Standardize Animal Model: Use a consistent strain, age, and sex of animals for your studies, as these factors can influence transporter expression.

  • Confirm Transporter Inhibition: Conduct in vitro transport assays using cell lines like Caco-2 or MDCKII cells overexpressing human P-gp or BCRP to confirm the inhibitory potential of your 5,7-DMF formulation before proceeding to in vivo studies.[9][10]

  • Dose-Ranging Studies: Perform dose-ranging studies for 5,7-DMF to determine the optimal concentration for achieving significant inhibition of efflux transporters in vivo.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of this compound from animal studies using different formulations.

Table 1: Pharmacokinetic Parameters of 5,7-DMF in Rats with Enhanced Formulations

FormulationDoseCmax (ng/mL)AUC (ng·h/mL)Bioavailability Improvement (Fold)Reference
KP Extract (Control)250 mg/kg~550~3000-[4]
KP-SMEDDS250 mg/kgNot ReportedNot Reported26.01[2]
KP-2-HP-β-CD Complex250 mg/kgNot ReportedNot Reported22.90[2]

KP: Kaempferia parviflora

Table 2: Pharmacokinetic Parameters of 5,7-DMF in Mice (Single Oral Dose)

ParameterValueReference
Dose10 mg/kg[14]
Cmax1870 ± 1190 ng/mL[14]
AUCt532 ± 165 h·ng/mL[14]
TmaxWithin 30 min[14]
Terminal Half-life3.40 ± 2.80 h[14]

Detailed Experimental Protocols

Protocol 1: Preparation of 5,7-DMF/HPβ-CD Inclusion Complex

Objective: To prepare a this compound inclusion complex with 2-hydroxypropyl-β-cyclodextrin to enhance its aqueous solubility.

Materials:

  • This compound (5,7-DMF)

  • 2-hydroxypropyl-β-cyclodextrin (HPβ-CD)

  • Distilled water

  • Magnetic stirrer

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Determine the required amounts of 5,7-DMF and HPβ-CD for a 1:1 molar ratio.

  • Dissolve the HPβ-CD in distilled water with continuous stirring.

  • Slowly add the 5,7-DMF powder to the HPβ-CD solution.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Freeze the resulting solution at -80°C.

  • Lyophilize the frozen solution for 48 hours to obtain a dry powder of the inclusion complex.

  • Characterize the complex using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Nuclear Magnetic Resonance (NMR) to confirm inclusion.[3]

Protocol 2: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS) for Kaempferia parviflora Extract

Objective: To formulate a SMEDDS for a Kaempferia parviflora (KP) extract containing 5,7-DMF to improve its oral absorption.

Materials:

  • Kaempferia parviflora ethanolic extract

  • Polyoxyethylene castor oil (e.g., Kolliphor® EL)

  • Propylene glycol

  • Triglyceride of coconut oil (e.g., Captex® 355)

  • Vortex mixer

Procedure:

  • Prepare the SMEDDS vehicle by mixing polyoxyethylene castor oil (53.3%), propylene glycol (26.7%), and triglyceride of coconut oil (20%) in a glass vial.[2]

  • Vortex the mixture until a clear, homogenous solution is formed.

  • Dissolve the KP extract in the prepared SMEDDS vehicle at the desired concentration.

  • Vortex again to ensure complete dissolution of the extract.

  • The resulting formulation should be a clear, yellowish, oily liquid that forms a microemulsion upon gentle agitation in an aqueous medium.

  • Evaluate the self-emulsification properties, droplet size, and in vitro dissolution of the formulation.[2]

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of a novel 5,7-DMF formulation compared to a control suspension.

Materials:

  • Male Wistar rats (or other appropriate strain)

  • 5,7-DMF formulation and control suspension

  • Oral gavage needles

  • Blood collection tubes (e.g., with heparin or EDTA)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Fast the rats overnight (12-18 hours) with free access to water.

  • Administer the 5,7-DMF formulation or control suspension orally via gavage at a predetermined dose.

  • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or other appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Extract 5,7-DMF from the plasma samples using a suitable protein precipitation or liquid-liquid extraction method.

  • Quantify the concentration of 5,7-DMF in the plasma samples using a validated LC-MS/MS method.[14]

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Animal Study DMF This compound (DMF) SMEDDS SMEDDS Formulation DMF->SMEDDS HPBCD HPβ-CD Complexation DMF->HPBCD NLC NLC Encapsulation DMF->NLC Solubility Solubility & Dissolution Testing SMEDDS->Solubility HPBCD->Solubility NLC->Solubility Permeability Caco-2 Permeability Assay Solubility->Permeability OralAdmin Oral Administration to Rats/Mice Permeability->OralAdmin BloodSampling Blood Sampling OralAdmin->BloodSampling LCMS LC-MS/MS Analysis BloodSampling->LCMS PK Pharmacokinetic Analysis LCMS->PK

Caption: Experimental workflow for developing and evaluating enhanced bioavailability formulations of this compound.

signaling_pathway cluster_gut Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream DMF_Lumen 5,7-DMF DMF_Intra 5,7-DMF DMF_Lumen->DMF_Intra Absorption Pgp P-glycoprotein (P-gp) Pgp->DMF_Lumen Efflux BCRP BCRP BCRP->DMF_Lumen Efflux DMF_Intra->Pgp Inhibition DMF_Intra->BCRP Inhibition DMF_Blood Absorbed 5,7-DMF DMF_Intra->DMF_Blood To Circulation

Caption: Mechanism of this compound enhancing drug absorption via inhibition of efflux transporters P-gp and BCRP in intestinal enterocytes.

References

Technical Support Center: High-Purity 5,7-Dimethoxyflavone Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification methods for high-purity 5,7-dimethoxyflavone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound.

Question: My this compound sample is an off-white or pale brown solid after initial synthesis/extraction. How can I improve its color and purity? Answer: The coloration suggests the presence of impurities. The most common methods to improve purity and color are recrystallization and column chromatography. Recrystallization is a good first step if you have a significant amount of material and suspect minor impurities. Column chromatography is more effective for separating compounds with different polarities and for removing a wider range of impurities.

Question: I am having trouble getting my this compound to crystallize during recrystallization. What can I do? Answer:

  • Solvent Selection: Ensure you are using an appropriate solvent system. For this compound, good options include ethanol, or a mixture of a solvent in which it is soluble (like acetone or ethyl acetate) and an anti-solvent in which it is less soluble (like hexane or water).[1][2]

  • Concentration: Your solution may be too dilute. Try evaporating some of the solvent to increase the concentration.

  • Cooling Rate: Slow cooling is crucial for forming well-defined crystals. Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.

  • Seeding: If you have a pure crystal of this compound, adding a tiny "seed" crystal to the supersaturated solution can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.

Question: During column chromatography, my this compound is co-eluting with an impurity. How can I improve the separation? Answer:

  • Optimize the Mobile Phase: The polarity of your mobile phase is critical. If your compound and the impurity are eluting together, you need to adjust the solvent system to increase the difference in their retention times.

    • For normal-phase silica gel chromatography, if the compounds are eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane:ethyl acetate mixture).

    • If they are moving too slowly, increase the polarity (e.g., increase the proportion of ethyl acetate). A shallow gradient elution can also improve separation.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase, such as alumina or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).

  • Sample Loading: Ensure you are not overloading the column. A concentrated, narrow band of sample applied to the top of the column will yield the best separation.

Question: What are the potential sources of impurities in my this compound sample? Answer:

  • From Natural Product Extraction: If isolated from sources like Kaempferia parviflora, impurities can include other polymethoxyflavones (e.g., 5,7,4'-trimethoxyflavone, 3,5,7,3',4'-pentamethoxyflavone), as well as other plant secondary metabolites.[3][4][5][6]

  • From Chemical Synthesis: If synthesized, impurities can arise from starting materials (e.g., phloroacetophenone), reagents, and by-products of the reaction.[7][8] Incomplete reaction or side reactions can also lead to structurally related impurities.

Quantitative Data on Purification Methods

The following tables summarize typical results that can be expected from different purification methods for flavonoids, which can be extrapolated for this compound.

Purification MethodStationary PhaseMobile Phase / SolventTypical PurityTypical YieldReference
Recrystallization N/AEthanol/Water>98%70-90%General Knowledge
Column Chromatography Silica GelHexane:Ethyl Acetate (gradient)>95%60-80%[9][10]
Preparative HPLC C18Methanol/Water or Acetonitrile/Water (with acid)>99%50-70%[11][12][13]

Experimental Protocols

Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the impurity profile of your sample.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely with stirring. The solution should be saturated.

  • If there are any insoluble impurities, perform a hot filtration.

  • Slowly add hot deionized water dropwise until the solution becomes slightly cloudy (this is the point of saturation).

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Column Chromatography of this compound

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane

  • Ethyl Acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the silica gel to protect the surface.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.

  • Elution:

    • Start with a non-polar mobile phase, such as 100% hexane.

    • Gradually increase the polarity by adding increasing amounts of ethyl acetate. A suggested gradient could be:

      • 100% Hexane (2 column volumes)

      • 95:5 Hexane:Ethyl Acetate (2 column volumes)

      • 90:10 Hexane:Ethyl Acetate (and so on, increasing ethyl acetate by 5-10% increments)

    • Monitor the elution of compounds using Thin Layer Chromatography (TLC). The mobile phase for TLC can be a mixture of toluene:chloroform:acetone:formic acid (5:4:1:0.2).[4][14]

  • Fraction Collection and Analysis:

    • Collect fractions in separate tubes.

    • Analyze the fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Preparative High-Performance Liquid Chromatography (HPLC) of this compound

Instrumentation and Conditions:

  • HPLC System: Preparative HPLC system with a UV detector.

  • Column: C18 column (e.g., 19 x 100 mm, 5 µm).[15]

  • Mobile Phase A: Water with 0.1% formic acid or acetic acid.[11][16]

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or acetic acid.[11][16]

  • Detection Wavelength: 254 nm or 265 nm.[4][17][18]

  • Flow Rate: Dependent on column dimensions (e.g., 5-20 mL/min for a 19 mm ID column).

  • Injection Volume: Dependent on sample concentration and column capacity.

Procedure:

  • Method Development (Analytical Scale): First, develop and optimize the separation on an analytical HPLC system with a smaller C18 column to determine the ideal gradient conditions.

  • Sample Preparation: Dissolve the partially purified this compound in the initial mobile phase or a suitable solvent like methanol. Filter the sample through a 0.45 µm syringe filter before injection.

  • Preparative Run (Example Gradient):

    • Start with a higher percentage of Mobile Phase A (e.g., 70% A, 30% B).

    • Over a set period (e.g., 20-30 minutes), run a linear gradient to increase the percentage of Mobile Phase B (e.g., to 100% B).

    • Hold at high % B to elute all compounds, then return to initial conditions to re-equilibrate the column.

  • Fraction Collection: Collect fractions corresponding to the peak of this compound.

  • Post-Purification: Combine the pure fractions, evaporate the organic solvent, and lyophilize or perform liquid-liquid extraction to recover the purified compound from the aqueous phase.

Visualized Workflows and Logic

Experimental Workflow for Purification of this compound

experimental_workflow start Crude this compound recrystallization Recrystallization start->recrystallization purity_check1 Purity Check (TLC/HPLC) recrystallization->purity_check1 column_chromatography Column Chromatography purity_check2 Purity Check (HPLC) column_chromatography->purity_check2 prep_hplc Preparative HPLC purity_check3 Purity Check (HPLC/NMR) prep_hplc->purity_check3 purity_check1->column_chromatography <98% Pure pure_product High-Purity this compound purity_check1->pure_product >98% Pure purity_check2->prep_hplc <98% Pure purity_check2->pure_product >98% Pure purity_check3->pure_product >99.5% Pure further_purification Further Purification Needed purity_check3->further_purification <99.5% Pure

Caption: General purification workflow for this compound.

Troubleshooting Logic for Co-eluting Impurities in Column Chromatography

troubleshooting_workflow start Co-eluting Impurity Detected check_overloading Is the column overloaded? start->check_overloading reduce_load Reduce sample load check_overloading->reduce_load Yes adjust_gradient Is the gradient too steep? check_overloading->adjust_gradient No reduce_load->start shallow_gradient Use a shallower gradient adjust_gradient->shallow_gradient Yes change_solvent Change mobile phase composition adjust_gradient->change_solvent No success Separation Achieved shallow_gradient->success change_stationary_phase Change stationary phase (e.g., to reverse-phase) change_solvent->change_stationary_phase Still co-eluting change_solvent->success change_stationary_phase->success

Caption: Troubleshooting co-elution in column chromatography.

References

troubleshooting inconsistent results in 5,7-dimethoxyflavone bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioassays with 5,7-dimethoxyflavone (DMF). The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our comprehensive guides are designed to help you navigate the complexities of working with this compound, from basic handling to intricate experimental setups.

1. Solubility and Stock Solution Preparation

Question: I am observing precipitation of this compound in my cell culture media. How can I improve its solubility?

Answer:

This compound is known for its poor water solubility, which is a common cause of inconsistent results in aqueous environments like cell culture media.[1][2] Here are several strategies to enhance its solubility:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of DMF.[3][4] Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

  • Warming and Sonication: Gently warming the solution and using an ultrasonic bath can aid in the dissolution of DMF in DMSO.[3]

  • Complexation with Cyclodextrins: The use of 2-hydroxypropyl-β-cyclodextrin (HPβ-CD) has been shown to significantly increase the aqueous solubility of DMF, in some cases by over 300-fold.[2] This approach can overcome precipitation issues in buffered solutions.

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): For in vivo studies, SMEDDS formulations can enhance the oral bioavailability of DMF by improving its dissolution rate and permeability.[1]

  • Use of Co-solvents: For in vivo formulations, a mixture of solvents like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used to achieve a clear solution.[3]

Question: What is the recommended procedure for preparing a stock solution of this compound?

Answer:

A standard protocol for preparing a stock solution is as follows:

  • Weigh the desired amount of this compound powder.

  • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher).

  • If necessary, gently warm the solution and sonicate until the compound is fully dissolved.[3]

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5] Protect from light.[3][5]

Below is a general workflow for preparing and using a this compound stock solution:

G Workflow for this compound Stock Solution cluster_prep Stock Solution Preparation cluster_use Experimental Use weigh Weigh DMF Powder add_dmso Add DMSO weigh->add_dmso dissolve Warm and Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -20°C/-80°C dissolve->aliquot thaw Thaw Aliquot aliquot->thaw For Experiment dilute Dilute in Assay Medium thaw->dilute add_to_assay Add to Bioassay dilute->add_to_assay

Caption: Workflow for preparing and using a this compound stock solution.

2. Inconsistent Bioassay Results

Question: My IC50 values for this compound vary significantly between experiments. What could be the cause?

Answer:

Inconsistent IC50 values are a frequent issue and can stem from several factors:

  • Poor Solubility and Precipitation: As mentioned, if DMF precipitates out of the solution, the actual concentration exposed to the cells will be lower and variable, leading to fluctuating IC50 values.[2]

  • Cell Line Variability: Different cell lines can exhibit varying sensitivities to DMF.[6][7] It is crucial to use the same cell line at a consistent passage number for comparable results.

  • Assay-Specific Interference: Flavonoids, in general, can interfere with certain assay components. For example, they can have redox activity that might affect assays measuring metabolic activity, such as the MTT assay.[8] It is advisable to include proper controls and consider alternative assays to confirm findings.

  • Purity of the Compound: The purity of the this compound used can impact the results. Ensure you are using a high-purity compound and consider verifying its purity if inconsistencies persist.

  • Experimental Conditions: Variations in incubation time, cell density, and media composition can all contribute to inconsistent results. Standardize these parameters across all experiments.

Question: How does this compound's interaction with efflux pumps affect its intracellular concentration and bioactivity?

Answer:

This compound is a known inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), an efflux transporter that pumps substrates out of cells.[5][9] This inhibition can lead to increased intracellular accumulation of other compounds that are substrates of BCRP, potentially enhancing their cytotoxic effects. When studying the bioactivity of DMF itself, it is important to consider that its interaction with efflux pumps could modulate its own intracellular concentration and, consequently, its observed biological effects.

3. Signaling Pathway-Specific Queries

Question: I am investigating the anti-inflammatory effects of this compound. Which signaling pathways are most relevant?

Answer:

The anti-inflammatory effects of this compound are mediated through multiple pathways. A key pathway to investigate is the PI3K/Akt/mTOR signaling cascade. DMF has been shown to suppress this pathway, which is involved in cell proliferation and survival.[10]

G Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes DMF This compound DMF->PI3K inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Question: What is the mechanism of this compound-induced vasorelaxation?

Answer:

This compound induces vasorelaxation through an endothelium-dependent mechanism that involves the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway.[11][12] It stimulates the production of NO in endothelial cells, which then diffuses to smooth muscle cells and activates soluble guanylate cyclase (sGC) to produce cGMP. Increased cGMP levels lead to vasorelaxation.

G NO/cGMP Pathway in Vasorelaxation cluster_endo Endothelial Cell cluster_smooth Smooth Muscle Cell DMF This compound eNOS eNOS DMF->eNOS stimulates NO Nitric Oxide (NO) eNOS->NO produces L_Arg L-Arginine L_Arg->eNOS sGC sGC NO->sGC activates cGMP cGMP sGC->cGMP produces GTP GTP GTP->sGC Relaxation Vasorelaxation cGMP->Relaxation

Caption: The role of this compound in the NO/cGMP-mediated vasorelaxation pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from various bioassays involving this compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssayIncubation Time (h)IC50 (µM)Reference
HepG2MTT4825[6][8]
HCT-15MTT48Varies (concentration-dependent decline)[13]
MOLT-4MTT24>100[7]
U937MTT24>100[7]
VK2/E6E7Proliferation480-100 (inhibits)[3]
End1/E6E7Proliferation480-100 (inhibits)[3]

Table 2: In Vivo Studies with this compound

Animal ModelDosageAdministrationDurationKey FindingsReference
Mice10 mg/kg/dayp.o.10 daysReduced liver CYP3A11 and CYP3A25 expression[5]
Aged Mice25 and 50 mg/kgp.o.-Inhibits sarcopenia[5]
HFD Mice50 mg/kg/dayp.o.6 weeksDecreased body weight gain and inhibited fatty liver[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in your experimental design and execution.

1. MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of living cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (prepared from a DMSO stock solution) for the desired incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

2. CYP3A4 Inhibition Assay (Fluorometric)

This protocol outlines a common method to assess the inhibitory effect of this compound on CYP3A4 activity.

  • Reagents: Recombinant human CYP3A4 enzyme, fluorogenic CYP3A4 substrate (e.g., Vivid® BOMR), NADPH generating system, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Assay Procedure:

    • Pre-incubate the CYP3A4 enzyme with varying concentrations of this compound or a known inhibitor (e.g., ketoconazole) in a black 96-well plate at 37°C for a specified time (e.g., 10-20 minutes).[14][15]

    • Initiate the reaction by adding the NADPH generating system and the fluorogenic substrate.[14][15]

    • Monitor the fluorescence signal over time using a fluorescence plate reader.

    • Calculate the rate of substrate metabolism and determine the percentage of inhibition caused by this compound.

    • Calculate the IC50 value from the concentration-response curve.

3. BCRP (ABCG2) Inhibition Assay

This protocol describes a cell-based assay to evaluate the inhibitory potential of this compound on BCRP-mediated efflux.

  • Cell Lines: Use a cell line overexpressing BCRP (e.g., MDCKII-BCRP) and a parental control cell line.

  • Substrate: A fluorescent BCRP substrate (e.g., Hoechst 33342 or pheophorbide A).

  • Assay Procedure:

    • Pre-incubate the cells with varying concentrations of this compound or a known BCRP inhibitor (e.g., Ko143) for a short period.

    • Add the fluorescent BCRP substrate and incubate for a defined time.

    • Wash the cells to remove the extracellular substrate.

    • Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometry.

    • An increase in intracellular fluorescence in the presence of this compound indicates inhibition of BCRP-mediated efflux.

    • Calculate the IC50 value based on the increase in substrate accumulation.

References

Technical Support Center: Formulation of 5,7-Dimethoxyflavone for Oral Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the oral formulation of 5,7-dimethoxyflavone (DMF).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in developing an oral formulation for this compound (DMF)?

The primary challenges in the oral formulation of this compound stem from its inherent physicochemical properties. These include:

  • Poor Aqueous Solubility: DMF is a lipophilic compound with very low water solubility, which limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[1][2][3][4] It is, however, soluble in organic solvents like DMSO, methanol, and ethanol.[5][6][7]

  • Low Oral Bioavailability: Consequently, due to its poor solubility and potential for presystemic metabolism, the oral bioavailability of unformulated DMF is very low, reported to be in the range of 1-4%.[1][3]

  • Gastrointestinal Metabolism: Studies have shown that DMF can be metabolized by human intestinal bacteria, specifically through demethylation, which can alter its biological activity before it is absorbed into systemic circulation.[8][9][10]

  • Potential for Instability: Like many flavonoids, DMF may be susceptible to degradation in the harsh environment of the GI tract.[4][11][12]

Q2: My in-vitro dissolution studies with pure this compound show very poor release. What can I do?

This is a common issue due to DMF's low aqueous solubility. To improve the dissolution rate, consider the following formulation strategies:

  • Complexation with Cyclodextrins: Encapsulating DMF within cyclodextrin molecules, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance its aqueous solubility and dissolution.[1][5][13]

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): Formulating DMF into a SMEDDS can improve its dissolution by forming a microemulsion upon gentle agitation in an aqueous medium, such as the GI fluid.[1][3]

  • Nanostructured Lipid Carriers (NLCs): Incorporating DMF into NLCs can increase the surface area for dissolution and enhance its apparent solubility.[4][11][12]

  • Solid Dispersions: Creating a solid dispersion of DMF in a hydrophilic carrier can improve its wettability and dissolution rate.

Q3: I am observing low permeability of this compound across Caco-2 cell monolayers. How can I improve it?

Low permeability can be another hurdle for the oral absorption of DMF. Here are some approaches to enhance its permeability:

  • SMEDDS Formulation: The components of SMEDDS, such as surfactants and co-solvents, can act as permeation enhancers, thereby improving the transport of DMF across the intestinal epithelium.[1]

  • Nanostructured Lipid Carriers (NLCs): NLCs can be taken up by intestinal cells through various endocytic pathways, which can enhance the intracellular delivery of the encapsulated drug.[4][11][12] Studies have shown that NLC formulations of Kaempferia parviflora extract, which contains DMF, significantly enhanced intestinal absorption and permeability by approximately 10-30% compared to the unformulated extract.[11][12]

  • Use of Permeation Enhancers: Incorporating generally regarded as safe (GRAS) permeation enhancers into your formulation can transiently open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport.

Q4: How can I address the issue of low in-vivo bioavailability of this compound?

Improving in-vivo bioavailability requires a multi-pronged approach that addresses both poor solubility and low permeability. The formulation strategies mentioned above are all aimed at enhancing oral bioavailability.

  • SMEDDS and Cyclodextrin Complexation: Both have been shown to dramatically increase the oral bioavailability of DMF. One study reported a 26.01-fold increase with a SMEDDS formulation and a 22.90-fold increase with an HP-β-CD complex compared to a simple solution.[1]

  • Nanostructured Lipid Carriers (NLCs): NLCs have also been demonstrated to improve the in-vivo bioavailability of DMF-containing extracts.[4][12]

Troubleshooting Guide

Problem Encountered Potential Cause Troubleshooting Steps & Solutions
Low drug loading in the formulation. High lipophilicity and crystallinity of DMF.- For SMEDDS: Screen different oils, surfactants, and co-surfactants to find a combination with higher solubilizing capacity for DMF. - For NLCs: Optimize the lipid matrix by blending solid and liquid lipids to create imperfections in the crystal lattice, allowing for higher drug accommodation. - For Cyclodextrin Complexes: Ensure the appropriate molar ratio of DMF to cyclodextrin is used. A 1:1 molar ratio has been reported to be effective.[5][13]
Precipitation of DMF upon dilution of the formulation in aqueous media. The formulation is unable to maintain DMF in a solubilized state upon dilution.- For SMEDDS: Adjust the ratio of surfactant to co-surfactant to ensure the formation of a stable microemulsion with a small droplet size. - For Solid Dispersions: Select a polymer that can effectively inhibit the crystallization of DMF upon dissolution.
High variability in in-vivo pharmacokinetic data. Inconsistent absorption due to formulation instability or food effects.- Ensure the formulation is stable in simulated gastric and intestinal fluids. - Investigate the effect of food on the absorption of your formulation by conducting studies in both fasted and fed states.
Evidence of significant first-pass metabolism. DMF is a substrate for metabolic enzymes in the gut and liver.- Consider co-administration with inhibitors of relevant cytochrome P450 enzymes, although this may lead to drug-drug interactions.[14][15] - Formulations like NLCs may offer some protection against enzymatic degradation in the GI tract.

Quantitative Data Summary

Table 1: Enhancement of this compound Solubility

Formulation StrategyFold Increase in Aqueous SolubilityReference
Complexation with HP-β-CD361.8-fold[5][13]

Table 2: Improvement in Oral Bioavailability of this compound

Formulation StrategyFold Increase in Oral Bioavailability (compared to control)Reference
SMEDDS26.01-fold[1]
HP-β-CD Complex22.90-fold[1]

Table 3: Enhancement of Permeability of Methoxyflavones (including DMF)

Formulation StrategyEnhancement in Intestinal Absorption/PermeabilityReference
NLCs~10-30% increase[11][12]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded SMEDDS
  • Screening of Excipients:

    • Determine the solubility of DMF in various oils (e.g., coconut oil, oleic acid), surfactants (e.g., polyoxyethylene castor oil, Tween 80), and co-surfactants (e.g., propylene glycol, PEG 400).

    • Select the components that show the highest solubilizing capacity for DMF.

  • Construction of Ternary Phase Diagrams:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.

    • Titrate each mixture with water and observe the formation of microemulsions to identify the optimal concentration ranges.

  • Preparation of the SMEDDS Formulation:

    • Accurately weigh the required amounts of oil, surfactant, and co-surfactant based on the optimized ratio from the phase diagram.

    • Add the calculated amount of DMF to the mixture.

    • Gently heat (e.g., to 40°C) and stir the mixture until the DMF is completely dissolved and a clear, homogenous solution is obtained.

Protocol 2: Preparation of this compound/HP-β-CD Inclusion Complex
  • Molar Ratio Determination:

    • Based on literature, a 1:1 molar ratio of DMF to HP-β-CD is a good starting point.[5][13]

  • Lyophilization Method:

    • Dissolve the calculated amount of HP-β-CD in deionized water.

    • Dissolve the corresponding molar amount of DMF in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Slowly add the DMF solution to the HP-β-CD solution while stirring continuously.

    • Continue stirring the mixture for 24-48 hours at room temperature to allow for complex formation.

    • Freeze the resulting solution (e.g., at -80°C) and then lyophilize it to obtain a dry powder of the inclusion complex.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_evaluation In-Vitro & In-Vivo Evaluation start Poorly Soluble DMF smdds SMEDDS start->smdds Excipient Screening hpbcd HP-β-CD Complex start->hpbcd Molar Ratio Optimization nlc NLCs start->nlc Lipid & Surfactant Selection solubility Solubility & Dissolution smdds->solubility hpbcd->solubility particle_size Particle Size & Zeta Potential nlc->particle_size morphology Morphology (e.g., SEM, TEM) nlc->morphology entrapment Entrapment Efficiency nlc->entrapment permeability Caco-2 Permeability solubility->permeability particle_size->permeability pk_studies Pharmacokinetic Studies permeability->pk_studies stability GI Stability stability->pk_studies bioavailability Bioavailability Assessment pk_studies->bioavailability

Caption: Experimental workflow for developing and evaluating oral formulations of this compound.

signaling_pathway cluster_lumen GI Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation cluster_metabolism Metabolism DMF_formulation DMF Formulation (e.g., SMEDDS, NLC) DMF_dissolved Dissolved DMF DMF_formulation->DMF_dissolved Dissolution Enterocyte Enterocyte DMF_dissolved->Enterocyte Absorption Bloodstream Bloodstream Enterocyte->Bloodstream Transport Metabolites Metabolites (e.g., Chrysin, Apigenin) Enterocyte->Metabolites First-Pass Metabolism

Caption: Simplified pathway of oral absorption and metabolism of this compound.

References

how to improve the resolution of 5,7-dimethoxyflavone in TLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to improve the resolution of 5,7-dimethoxyflavone in Thin-Layer Chromatography (TLC) analysis.

Troubleshooting Guide

This section addresses common issues encountered during the TLC analysis of this compound in a question-and-answer format.

Q1: My this compound spot is streaking or elongated. What should I do?

A1: Spot streaking is a common issue that can obscure results. Here are several potential causes and solutions:

  • Sample Overload: The most common cause is applying too much sample to the plate. Prepare a more diluted sample solution and re-run the analysis.[1]

  • Compound-Stationary Phase Interaction: Highly polar or acidic/basic compounds can interact strongly with the silica gel, causing tailing. Since your mobile phase likely contains formic or acetic acid, this is less of an issue for acidic impurities. However, if basic impurities are present, adding a small amount of a base like triethylamine or ammonia to your mobile phase could resolve the streaking.[1]

  • Insoluble Components: If your sample is not fully dissolved in the spotting solvent, insoluble parts can cause streaking at the origin. Ensure your sample is completely solubilized before application.

  • Polar Spotting Solvent: Applying the sample in a very polar solvent can cause the initial spot to be too large, leading to a streaky development. Use a less polar solvent for sample application if possible and ensure the spot is as small and concentrated as possible.

Q2: The Rf value of my spot is too high (too close to the solvent front). How can I improve retention?

A2: A high Retention Factor (Rf) indicates that your mobile phase (eluent) is too polar, causing the compound to travel with the solvent front. To decrease the Rf value, you need to decrease the polarity of the mobile phase.[1]

  • Adjust Solvent Ratio: Decrease the proportion of the most polar solvent in your mobile phase mixture. For example, in a toluene:chloroform:acetone:formic acid system, you could slightly decrease the amount of acetone or formic acid.

  • Change Solvent Composition: Replace a polar solvent with a less polar one. For instance, substitute a portion of the acetone with a less polar solvent like ethyl acetate or switch to a completely different, less polar system, such as one with a higher hexane or toluene concentration.[1]

Q3: My this compound spot is stuck on the baseline (Rf value is too low). How can I make it move?

A3: A very low Rf value means your mobile phase is not polar enough to move the compound up the stationary phase.[1][2]

  • Increase Mobile Phase Polarity: The solution is to increase the polarity of your eluent.[1] You can achieve this by increasing the percentage of the most polar solvent in your mixture (e.g., increase the acetone or formic acid content).

  • Alternative Solvents: Consider introducing a more polar solvent into your mobile phase system, such as methanol, in a small percentage.

Q4: I'm seeing poor separation between this compound and other components. How can I improve the resolution?

A4: Improving resolution requires optimizing the separation conditions to increase the distance between the centers of the spots while keeping the spots compact.

  • Optimize the Mobile Phase: Finding the right solvent system is crucial.[3][4] Experiment with different solvent systems of varying polarities. A successful reported system for this compound is toluene:chloroform:acetone:formic acid (5:4:1:0.2 v/v/v/v) .[5] You can systematically vary the ratios of these solvents to fine-tune the separation.

  • Multiple Developments: Develop the plate, remove it from the chamber, and allow the solvent to completely evaporate. Then, place the plate back into the same chamber and re-develop it. This technique can significantly increase the separation distance between compounds with close Rf values.[5]

  • Change the Stationary Phase: While silica gel is standard, other stationary phases offer different selectivities.[6] Consider trying reversed-phase (C18) plates with a more polar mobile phase (e.g., methanol/water mixtures) or cyanopropyl-bonded plates, which can operate in both normal and reversed-phase modes.[2][7]

Q5: My spots are not visible under a UV lamp. What are my options?

A5: While many flavonoids are UV-active, sometimes the concentration is too low or the compound does not quench fluorescence efficiently.

  • Check UV Wavelength: Ensure you are using both short-wave (254 nm) and long-wave (366 nm) UV light. Flavonoids may show up as dark spots by quenching fluorescence at 254 nm or may fluoresce (often as blue, green, or yellow spots) at 366 nm.[8]

  • Increase Concentration: Your sample may be too dilute. Try spotting a more concentrated sample or apply the sample multiple times to the same spot, allowing the solvent to dry between each application.[1]

  • Use a Visualization Reagent (Stain): If UV is ineffective, use a chemical stain. After development and drying, spray the plate with a suitable reagent and gently heat it.

    • Aluminum Chloride (AlCl₃): A 1% ethanolic solution of AlCl₃ is commonly used for flavonoids. It often produces yellow fluorescence under long-wave (366 nm) UV light.[9][10]

    • Natural Products (NP/PEG) Reagent: This two-part reagent system is highly specific for flavonoids, typically producing intense yellow, orange, or greenish fluorescence under 366 nm UV light.[11][12][13]

    • General Stains: Reagents like p-anisaldehyde or vanillin-sulfuric acid can be used for general visualization, often yielding a range of colors for different compounds.[10][14][15]

Logical Workflow for Troubleshooting Poor TLC Resolution

G Troubleshooting Workflow for Poor TLC Resolution start Poor TLC Resolution problem1 Spots are Streaking or Tailing start->problem1 problem2 Rf is too High (Spots near solvent front) start->problem2 problem3 Rf is too Low (Spots near baseline) start->problem3 problem4 Spots are too Close (Poor Separation) start->problem4 solution1a Dilute sample (reduce overload) problem1->solution1a Is sample concentrated? solution1b Add acid/base modifier to mobile phase problem1->solution1b Are compounds acidic/basic? solution1c Ensure sample is fully dissolved problem1->solution1c Is sample fully dissolved? solution2 Decrease mobile phase polarity problem2->solution2 solution3 Increase mobile phase polarity problem3->solution3 solution4a Optimize mobile phase ratios problem4->solution4a Fine-tuning solution4b Perform multiple developments problem4->solution4b For close Rf values solution4c Try a different stationary phase (e.g., RP-18) problem4->solution4c Alternative selectivity G General Workflow for TLC Analysis of this compound cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_sample 1. Prepare Sample (e.g., 1 mg/mL in MeOH) spot_plate 4. Spot Sample on Plate prep_sample->spot_plate prep_mobile 2. Prepare Mobile Phase (e.g., Toluene/Chloroform...) prep_chamber 3. Saturate TLC Chamber prep_mobile->prep_chamber develop_plate 5. Develop Plate prep_chamber->develop_plate spot_plate->develop_plate dry_plate 6. Dry Plate & Mark Solvent Front develop_plate->dry_plate visualize_uv 7. Visualize under UV (254nm & 366nm) dry_plate->visualize_uv visualize_stain 8. Apply Chemical Stain (Optional) visualize_uv->visualize_stain calculate_rf 9. Calculate Rf Value visualize_uv->calculate_rf visualize_stain->calculate_rf

References

Technical Support Center: Enhancing the Metabolic Stability of 5,7-Dimethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the metabolic stability of 5,7-dimethoxyflavone (DMF). The information is presented in a question-and-answer format to directly address common issues and queries encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of this compound?

A1: The primary metabolic pathway for this compound is O-demethylation, which is then followed by glucuronic acid conjugation.[1] The methoxy groups at the 5 and 7 positions of the flavone scaffold are susceptible to enzymatic removal, creating hydroxyl groups that can be readily conjugated for excretion.

Q2: Why does this compound have better metabolic stability than its unmethylated analog, chrysin?

A2: this compound exhibits significantly higher metabolic stability and tissue accumulation compared to chrysin (5,7-dihydroxyflavone).[1] The methoxy groups in 5,7-DMF block the hydroxyl positions that are the primary sites for rapid phase II metabolism (glucuronidation and sulfation) in chrysin.[2][3] This blockage of conjugation reactions leads to a longer half-life and improved bioavailability.

Q3: What are the key enzymes involved in the metabolism of methoxyflavones?

A3: Cytochrome P450 (CYP) enzymes, particularly the CYP1, CYP2A, and CYP3A families, are heavily involved in the metabolism of flavonoids.[4] Specifically, CYP1A1, 1A2, 1B1, and 2A13 have been shown to play important roles in the O-demethylation of methoxyflavones.[4] Continuous ingestion of 5,7-DMF has been observed to decrease the expression of CYP3As in the liver.[4]

Q4: What are the main strategies to further enhance the metabolic stability of this compound?

A4: Key strategies focus on protecting the molecule from O-demethylation and subsequent conjugation. These include:

  • Introducing Steric Hindrance: Adding bulky groups near the methoxy groups can shield them from metabolic enzymes.

  • Bioisosteric Replacement: Replacing a metabolically liable methoxy group with a more stable group, such as a fluoroalkoxy group.

  • Deuterium Incorporation (Kinetic Isotope Effect): Replacing hydrogen atoms on the methyl groups with deuterium can slow down the rate of CYP-mediated demethylation.

  • Modifying the B-ring: Substitutions on the B-ring of the flavone can alter the molecule's interaction with metabolic enzymes, potentially reducing its metabolism.

Troubleshooting Guide

Problem: My this compound analog shows unexpectedly high clearance in the in vitro microsomal stability assay.

  • Possible Cause 1: O-demethylation at a different position. If your analog has additional methoxy groups, they may be more susceptible to metabolism than those at the 5 and 7 positions.

    • Solution: Perform metabolite identification studies using LC-MS/MS to pinpoint the site of metabolism. This will guide further structural modifications.

  • Possible Cause 2: Ring hydroxylation. Even with stable methoxy groups, the aromatic rings of the flavone scaffold can be susceptible to hydroxylation by CYP enzymes.

    • Solution: Analyze your incubation mixture for hydroxylated metabolites. Consider introducing electron-withdrawing groups to the rings to decrease their susceptibility to oxidative metabolism.

  • Possible Cause 3: Non-CYP mediated metabolism. While less common for this scaffold, other enzymes in the liver microsomes could be contributing to the metabolism.

    • Solution: Run the assay with and without the addition of a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) to assess the contribution of CYP enzymes to the observed clearance.

Problem: I am observing poor oral bioavailability in my in vivo mouse study despite good in vitro metabolic stability.

  • Possible Cause 1: Poor absorption. The compound may have low permeability across the intestinal wall.

    • Solution: Conduct in vitro permeability assays (e.g., Caco-2 cell monolayer) to assess intestinal absorption. Strategies to improve absorption include formulation approaches like nanoemulsions or the synthesis of more lipophilic analogs.

  • Possible Cause 2: Efflux by transporters. The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine, which pump it back into the intestinal lumen.

    • Solution: Use in vitro transporter assays to determine if your compound is a substrate for common efflux transporters. Structural modifications can be made to reduce recognition by these transporters.

  • Possible Cause 3: Gut microbiota metabolism. The gut microbiome can perform metabolic transformations, including demethylation, before the compound is absorbed.

    • Solution: Investigate the metabolism of your compound in the presence of gut bacteria. Co-administration with antibiotics in animal models can help elucidate the role of the gut microbiota.

Strategies to Enhance Metabolic Stability

The following diagram illustrates the logical relationships between the metabolic liabilities of this compound and the strategies to mitigate them.

G Strategies to Enhance Metabolic Stability of this compound cluster_0 Metabolic Liabilities cluster_1 Enhancement Strategies O-demethylation O-demethylation Steric Hindrance Steric Hindrance O-demethylation->Steric Hindrance Block enzyme access Bioisosteric Replacement Bioisosteric Replacement O-demethylation->Bioisosteric Replacement Replace labile group Deuterium Incorporation Deuterium Incorporation O-demethylation->Deuterium Incorporation Slow reaction rate Ring Hydroxylation Ring Hydroxylation B-ring Modification B-ring Modification Ring Hydroxylation->B-ring Modification Alter electronics Conjugation (post-demethylation) Conjugation (post-demethylation) Conjugation (post-demethylation)->Steric Hindrance Prevent conjugation Formulation Approaches Formulation Approaches Poor Absorption Poor Absorption Poor Absorption->Formulation Approaches Improve solubility/permeability

Caption: Logical flow from metabolic liabilities to enhancement strategies.

Quantitative Data on Metabolic Stability

The following table summarizes key pharmacokinetic and metabolic stability parameters for this compound and related compounds.

CompoundSpeciesSystemt1/2 (min)CLint (µL/min/mg protein)Cmax (ng/mL)AUC (h*ng/mL)Terminal t1/2 (h)
This compound MouseIn vivo (oral, 10 mg/kg)--1870 ± 1190532 ± 1653.40 ± 2.80
Chrysin (5,7-dihydroxyflavone) HumanLiver S9 fraction< 20----
Apigenin (5,7,4'-trihydroxyflavone) HumanLiver S9 fraction< 20----
ABI-274 (methoxy-thiazole derivative) RatLiver Microsomes27.2 ± 2.163.8 ± 4.9---
ABI-286 (methoxy-thiazole derivative) RatLiver Microsomes65.3 ± 1.526.5 ± 0.6---

Data for this compound from[5]. Data for Chrysin and Apigenin from[3]. Data for ABI-274 and ABI-286 from[6].

Experimental Protocols

In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol outlines the steps to determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound.

1. Reagent Preparation:

  • Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution and adjust the pH.

  • Test Compound Stock Solution (10 mM): Dissolve the compound in a suitable organic solvent (e.g., DMSO).

  • Working Solution (100 µM): Dilute the stock solution in acetonitrile or methanol.

  • Liver Microsomes (e.g., human, mouse): Thaw on ice immediately before use. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.

  • NADPH Regenerating System: Prepare according to the manufacturer's instructions to achieve a final concentration of 1 mM NADPH.

  • Quenching Solution: Acetonitrile containing a suitable internal standard.

2. Incubation Procedure:

  • In a 96-well plate, add the liver microsomal solution.

  • Add the test compound working solution to initiate the reaction (final concentration typically 1 µM).

  • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an aliquot of the incubation mixture to a well containing the cold quenching solution.

  • Include control incubations: a negative control without NADPH to assess non-enzymatic degradation, and a positive control with a compound of known metabolic stability.

3. Sample Analysis:

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).

Experimental Workflow Diagram

G In Vitro Microsomal Stability Assay Workflow Start Start Reagent Preparation Reagent Preparation Start->Reagent Preparation Incubation Setup Incubation Setup Reagent Preparation->Incubation Setup Reaction Initiation Reaction Initiation Incubation Setup->Reaction Initiation Time-point Sampling & Quenching Time-point Sampling & Quenching Reaction Initiation->Time-point Sampling & Quenching Sample Processing Sample Processing Time-point Sampling & Quenching->Sample Processing LC-MS/MS Analysis LC-MS/MS Analysis Sample Processing->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis End End Data Analysis->End

Caption: Workflow for the in vitro microsomal stability assay.

In Vivo Pharmacokinetic Study in Mice

This protocol provides a general framework for assessing the pharmacokinetic profile of a this compound analog in mice.

1. Animal Preparation:

  • Acclimate male C57BL/6 mice (or other appropriate strain) for at least one week before the study.

  • House the mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Fast the mice overnight before dosing.

2. Compound Formulation and Dosing:

  • Formulate the test compound in a suitable vehicle (e.g., a solution of PEG400, ethanol, and saline).

  • Administer the compound to the mice via oral gavage at a predetermined dose (e.g., 10 mg/kg).

3. Blood Sampling:

  • Collect blood samples (~50 µL) at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Use a sparse sampling design where each mouse contributes samples at a few time points.

  • Collect blood from the saphenous vein into tubes containing an anticoagulant (e.g., EDTA).

  • Process the blood by centrifugation to obtain plasma.

4. Sample Analysis:

  • Store plasma samples at -80°C until analysis.

  • Develop and validate a sensitive LC-MS/MS method for the quantification of the test compound in plasma.

  • Prepare a standard curve and quality control samples in blank mouse plasma.

  • Extract the compound from the plasma samples (e.g., by protein precipitation or liquid-liquid extraction) and analyze by LC-MS/MS.

5. Pharmacokinetic Analysis:

  • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:

    • Cmax (maximum plasma concentration)

    • Tmax (time to reach Cmax)

    • AUC (area under the plasma concentration-time curve)

    • t1/2 (terminal half-life)

    • CL/F (apparent total clearance)

    • Vd/F (apparent volume of distribution)

Metabolic Pathway of this compound

The primary metabolic transformation of this compound involves the enzymatic removal of its methyl groups, followed by conjugation to increase water solubility for excretion.

G Metabolic Pathway of this compound This compound This compound O-demethylation O-demethylation This compound->O-demethylation CYP450 Enzymes 5-Hydroxy-7-methoxyflavone 5-Hydroxy-7-methoxyflavone O-demethylation->5-Hydroxy-7-methoxyflavone 7-Hydroxy-5-methoxyflavone 7-Hydroxy-5-methoxyflavone O-demethylation->7-Hydroxy-5-methoxyflavone Conjugation (Glucuronidation) Conjugation (Glucuronidation) 5-Hydroxy-7-methoxyflavone->Conjugation (Glucuronidation) 7-Hydroxy-5-methoxyflavone->Conjugation (Glucuronidation) Glucuronide Metabolites Glucuronide Metabolites Conjugation (Glucuronidation)->Glucuronide Metabolites Excretion Excretion Glucuronide Metabolites->Excretion

Caption: Primary metabolic pathway of this compound.

References

dealing with matrix effects in the mass spectrometry of 5,7-dimethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometric analysis of 5,7-dimethoxyflavone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] These effects can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately compromising the accuracy, precision, and sensitivity of your quantitative analysis.[2][3][4] For example, endogenous components in plasma or other biological fluids can interfere with the ionization of this compound in the mass spectrometer's ion source.[5]

Q2: I'm observing poor signal intensity for this compound. Could this be due to matrix effects?

A2: Yes, poor signal intensity is a common symptom of ion suppression, a type of matrix effect.[6] However, other factors could also be responsible, such as low sample concentration, inefficient ionization, or the need for instrument tuning and calibration.[6] It is crucial to systematically troubleshoot to determine the root cause.

Q3: How can I determine if my this compound assay is experiencing matrix effects?

A3: The most common method is the post-extraction spike experiment.[2][7] This involves comparing the signal response of this compound in a pure solvent to the response of the same amount of this compound spiked into a blank matrix sample that has already undergone the extraction procedure.[2][7] A significant difference in signal intensity indicates the presence of matrix effects.[1] Another qualitative method is the post-column infusion technique, which can identify regions in the chromatogram where ion suppression or enhancement occurs.[7][8]

Q4: What are the most effective strategies to mitigate matrix effects for this compound analysis?

A4: A multi-pronged approach is often the most effective. This can include:

  • Optimizing Sample Preparation: Employing more rigorous cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove interfering components.[6][9]

  • Chromatographic Separation: Modifying your LC method to better separate this compound from matrix components is a key strategy.[1][7]

  • Sample Dilution: A simple yet effective method is to dilute the sample, which can reduce the concentration of interfering substances.[7][8] However, this is only feasible if the assay has sufficient sensitivity.[2]

  • Using an Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the gold standard for compensating for matrix effects, as it will be affected in the same way as the analyte.[2][9] If a SIL internal standard is unavailable, a structural analog can be used.

  • Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that matches your sample can help to compensate for consistent matrix effects.[6][10]

Q5: When should I use a stable isotope-labeled (SIL) internal standard versus a structural analog for this compound?

A5: A SIL internal standard is always the preferred choice as its physicochemical properties are nearly identical to the analyte, ensuring it experiences the same degree of matrix effect.[2] A structural analog can be a viable alternative if a SIL version is not available or is cost-prohibitive. However, it's crucial to validate that the analog co-elutes with this compound and is similarly affected by the matrix.

Troubleshooting Guides

Issue 1: Low or Inconsistent this compound Signal Intensity

Possible Cause: Ion suppression due to matrix effects.

Troubleshooting Steps:

  • Perform a Post-Extraction Spike Experiment: Quantify the extent of ion suppression. (See Experimental Protocol 1).

  • Review Sample Preparation:

    • If using protein precipitation, consider switching to a more selective technique like LLE or SPE.

    • Optimize the wash and elution steps of your current extraction protocol to better remove interferences.

  • Optimize Chromatography:

    • Ensure this compound is not eluting in a region of high matrix interference. This can be visualized with a post-column infusion experiment.

    • Modify the gradient to better separate the analyte from the bulk of the matrix components.

  • Dilute the Sample: Test a series of dilutions of your sample extract to see if the signal intensity improves, which would indicate a strong matrix effect.

  • Implement an Appropriate Internal Standard: If not already in use, incorporate a stable isotope-labeled or a suitable structural analog internal standard to compensate for the signal variability.

Issue 2: Poor Reproducibility and Accuracy in Quality Control Samples

Possible Cause: Variable matrix effects between different lots of matrix or between individual samples.

Troubleshooting Steps:

  • Evaluate Matrix Effect Variability: Perform the post-extraction spike experiment using at least six different lots of blank matrix to assess the inter-lot variability of the matrix effect.

  • Utilize a Stable Isotope-Labeled Internal Standard: This is the most robust way to correct for sample-to-sample variations in matrix effects.

  • Matrix-Matched Calibration: If a SIL-IS is not available, ensure that your calibration standards are prepared in a pooled batch of blank matrix that is representative of the study samples.

  • Standard Addition: For particularly problematic matrices, the method of standard additions can be employed, though it is more labor-intensive.[2][11]

Quantitative Data Summary

The following tables summarize hypothetical, yet realistic, quantitative data that could be generated during the investigation of matrix effects for this compound analysis in human plasma.

Table 1: Assessment of Matrix Effect on this compound Signal

ParameterResponse in Pure Solvent (cps)Response in Post-Extraction Spiked Plasma (cps)Matrix Effect (%)
This compound1,500,000975,000-35% (Ion Suppression)

Matrix Effect (%) = ((Response in Matrix / Response in Solvent) - 1) * 100

Table 2: Comparison of Mitigation Strategies for Matrix Effects

Mitigation StrategyMean Recovery (%)RSD (%)
Protein Precipitation72.318.5
Liquid-Liquid Extraction89.19.2
Solid-Phase Extraction95.74.8
Protein Precipitation with Sample Dilution (1:10)91.57.1

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the degree of ion suppression or enhancement for this compound in a given matrix.

Methodology:

  • Prepare a Standard Solution (Set A): Prepare a solution of this compound in the final mobile phase composition at a known concentration (e.g., 100 ng/mL).

  • Prepare Post-Extraction Spiked Samples (Set B): a. Process at least six different lots of blank biological matrix (e.g., human plasma) through your entire sample preparation procedure. b. After the final extraction step, evaporate the solvent to dryness. c. Reconstitute the dried extracts with the this compound standard solution prepared in Set A.

  • Prepare a Neat Solution (Set C): Prepare a solution of this compound in the reconstitution solvent at the same concentration as Set A. This is often the same as Set A.

  • LC-MS/MS Analysis: Analyze all three sets of samples under the same LC-MS/MS conditions.

  • Calculation of Matrix Factor (MF):

    • MF = (Peak Area of Set B) / (Peak Area of Set C)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

  • Calculation of Recovery:

    • Prepare Pre-Extraction Spiked Samples by adding the analyte to the blank matrix before the extraction process.

    • Recovery (%) = (Peak Area of Pre-Extraction Spiked Sample / Peak Area of Post-Extraction Spiked Sample (Set B)) * 100

Visualizations

Troubleshooting_Workflow start Inconsistent or Low Signal for this compound assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_present Significant Matrix Effect? assess_me->me_present optimize_sample_prep Optimize Sample Preparation (e.g., SPE, LLE) me_present->optimize_sample_prep Yes no_me Investigate Other Causes (e.g., Instrument Performance) me_present->no_me No optimize_lc Optimize Chromatography optimize_sample_prep->optimize_lc use_is Implement Stable Isotope- Labeled Internal Standard optimize_lc->use_is revalidate Re-evaluate Assay Performance use_is->revalidate

Caption: Troubleshooting workflow for addressing matrix effects.

Matrix_Effect_Assessment cluster_A Set A: Neat Standard cluster_B Set B: Post-Extraction Spike A1 5,7-DMF in Solvent lcms LC-MS/MS Analysis A1->lcms B1 Blank Matrix B2 Sample Extraction B1->B2 B3 Spike with 5,7-DMF B2->B3 B3->lcms compare Compare Peak Areas (Area B / Area A) lcms->compare result Quantify Matrix Effect compare->result

Caption: Experimental workflow for matrix effect assessment.

References

Validation & Comparative

5,7-Dimethoxyflavone vs. Chrysin: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, have garnered significant attention in biomedical research for their broad spectrum of pharmacological activities. Among the vast flavone subclass, chrysin (5,7-dihydroxyflavone) and its methylated derivative, 5,7-dimethoxyflavone (DMF), are two closely related molecules that exhibit distinct biological profiles. Chrysin is naturally abundant in honey, propolis, and passion flowers, while this compound is a principal bioactive component in Kaempferia parviflora (black ginger).[1][2]

This guide provides a comprehensive, data-driven comparison of the biological activities of this compound and chrysin. We will objectively evaluate their performance in key therapeutic areas, including oncology, inflammation, and neuroprotection, with a focus on experimental data. This comparison aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance their research and development efforts.

Comparative Analysis of Biological Activities

The primary structural difference between chrysin and this compound—the methylation of the hydroxyl groups at the 5 and 7 positions—profoundly influences their metabolic stability, bioavailability, and, consequently, their biological efficacy.

Anticancer Activity

Both compounds demonstrate significant anticancer properties, but often through different potencies and mechanisms. They have been shown to induce apoptosis, inhibit cell proliferation, and trigger cell cycle arrest in various cancer cell lines.[3][4]

Quantitative Comparison of Cytotoxicity (IC₅₀ Values)

CompoundCancer Cell LineIC₅₀ ValueReference
This compound HepG2 (Liver Cancer)25 µM[4]
SCC-9 (Tongue Cancer)Showed 10-times higher inhibition of DNA synthesis compared to chrysin[5]
Chrysin HeLa (Cervical Cancer)30 µM (to promote NF-κB)[3]
Various LinesSuppresses tumor progression in hepatic, breast, lung, and prostate cancer cells[3][6]

Mechanisms of Action:

  • This compound: In liver cancer (HepG2) cells, DMF induces cell death by generating reactive oxygen species (ROS), arresting the cell cycle, and inducing apoptosis.[4] It has also been found to inhibit hepatocellular carcinoma progression by enhancing CD8+ T cell infiltration.[7] In silico studies suggest it acts as a competitive inhibitor of cyclooxygenase 2 (COX-2), a key enzyme in inflammation and cancer.[8]

  • Chrysin: Chrysin's anticancer effects are well-documented across numerous cancer types. It modulates various cell signaling pathways associated with inflammation, cancer cell survival, proliferation, and metastasis.[3] For instance, in prostate cancer, it causes the downregulation of the PI3K/Akt pathway, which is crucial for cell proliferation.[5]

Signaling Pathway: Apoptosis Induction

cluster_flavonoids Flavonoids cluster_pathway Apoptotic Pathway 5,7-DMF 5,7-DMF ROS_Generation ROS Generation 5,7-DMF->ROS_Generation Chrysin Chrysin Mitochondria Mitochondrial Stress Chrysin->Mitochondria ROS_Generation->Mitochondria Caspase_9 Caspase-9 Activation Mitochondria->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Intrinsic apoptosis pathway activated by flavonoids.

Anti-inflammatory Activity

Both flavonoids exhibit potent anti-inflammatory effects by targeting central inflammatory pathways.

Quantitative Comparison of Anti-inflammatory Effects

CompoundModel / SystemEffectReference
This compound Rat Paw EdemaComparable effect to aspirin[9]
LPS-stimulated macrophagesInhibits NO, PGE₂, TNF-α, IL-1β[10]
Aged MiceReduced serum levels of TNF-α and IL-6[1]
Chrysin CFA-induced Arthritis (Rats)Reduced inflammatory markers, comparable to piroxicam[11][12]
VariousSuppresses COX-2, NF-κB, TNF-α, IL-6, IL-1β[13][14]

Mechanisms of Action: Both 5,7-DMF and chrysin mediate their anti-inflammatory effects primarily through the downregulation of the NF-κB and MAPK signaling pathways.[10][14] This leads to a decreased production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE₂), and cytokines like TNF-α and IL-6.[10][13]

Signaling Pathway: NF-κB Inhibition

Flavonoids 5,7-DMF / Chrysin IKK IKK Activation Flavonoids->IKK Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->IKK IkB Phosphorylation & Degradation of IκBα IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->Genes

Caption: Inhibition of the NF-κB inflammatory pathway.

Neuroprotective Effects

Emerging evidence highlights the neuroprotective potential of both compounds, primarily through their anti-inflammatory and antioxidant actions within the central nervous system.

Comparison of Neuroprotective Mechanisms

FeatureThis compoundChrysinReference
Neuroinflammation Reduces Aβ, IL-1β, IL-6, TNF-α in memory-impaired miceSuppresses neuroinflammation[15][16][17]
Neurotrophic Factors Significantly increases Brain-Derived Neurotrophic Factor (BDNF)Possesses neurotrophic effects[15][17][18]
Anti-amyloidogenic Reduces amyloid-beta (Aβ) levelsPotent anti-amyloidogenic effects[15][17][19]
Cognitive Function Reduces anxiety-related measures in miceImproves cognitive decline[15][17][18]

Mechanisms of Action:

  • This compound: In animal models of neuroinflammation, DMF administration leads to a significant reduction in pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and amyloid-beta levels in the hippocampus.[15][16][18] A key finding is its ability to increase levels of BDNF, a critical protein for neuronal survival and growth.[15][18]

  • Chrysin: Chrysin demonstrates potent neuroprotective activity by attenuating oxidative stress, neuroinflammation, and apoptosis.[20] It has been shown to improve cognitive function and possesses strong anti-amyloidogenic properties, which are crucial for combating neurodegenerative diseases like Alzheimer's.[17][19]

Aromatase Inhibition

The ability to inhibit aromatase, the enzyme that converts androgens to estrogens, is a key differentiator between the two flavonoids. This is particularly relevant for hormone-dependent cancers.

Quantitative Comparison of Aromatase Inhibition

CompoundIC₅₀ Value (in vitro)In vivo EfficacyReference
This compound ~123 µMNot reported, but predicted to be higher due to bioavailability[21][22]
Chrysin 0.5 - 4.2 µMVery low to none[21][23][24]

Discussion: While chrysin is a potent aromatase inhibitor in laboratory settings, its practical application is severely hampered by its very poor oral bioavailability.[21][23] In contrast, this compound shows very weak in vitro activity. However, the superior bioavailability of methylated flavones suggests they could potentially achieve more effective concentrations in vivo, though more research is needed to confirm this for aromatase inhibition specifically.[21]

Bioavailability and Metabolism: The Decisive Factor

The most critical distinction lies in their pharmacokinetics.

  • This compound: The methoxy groups protect the flavonoid from rapid metabolism (phase II conjugation) in the liver and intestines. This leads to significantly higher metabolic stability, intestinal absorption, and oral bioavailability.[21][22]

  • Chrysin: The free hydroxyl groups on chrysin are readily targeted by UGT and SULT enzymes, leading to rapid glucuronidation and sulfation. This extensive first-pass metabolism results in extremely low oral bioavailability, limiting its systemic therapeutic effects.[5][21][25]

Workflow: Oral Bioavailability

cluster_chrysin Chrysin Pathway cluster_dmf 5,7-DMF Pathway Oral Oral Administration Chrysin_GI GI Tract Oral->Chrysin_GI DMF_GI GI Tract Oral->DMF_GI Chrysin_Metabolism Extensive First-Pass Metabolism (Liver) Chrysin_GI->Chrysin_Metabolism Chrysin_Systemic Low Systemic Circulation Chrysin_Metabolism->Chrysin_Systemic DMF_Metabolism Resistant to Metabolism DMF_GI->DMF_Metabolism DMF_Systemic High Systemic Circulation DMF_Metabolism->DMF_Systemic

Caption: Contrasting metabolic fates of Chrysin and 5,7-DMF.

Experimental Protocols

MTT Assay for Cell Viability (Anticancer Activity)

This protocol is based on the methodology used to determine the IC₅₀ of 5,7-DMF in HepG2 cells.[4]

  • Cell Culture: HepG2 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Cells are seeded into 96-well plates at a density of 1x10⁴ cells per well and allowed to adhere overnight.

  • Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound or chrysin (e.g., 0, 5, 10, 25, 50, 100 µM).

  • Incubation: The plates are incubated for 24-48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is calculated using non-linear regression analysis.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This protocol is based on the model used to assess the anti-inflammatory activity of 5,7-DMF.[9]

  • Animals: Male Wistar rats (150-200g) are used. Animals are fasted for 12 hours before the experiment.

  • Grouping: Animals are divided into groups: Control (vehicle), Positive Control (e.g., Aspirin 100 mg/kg), and Test groups (5,7-DMF or Chrysin at various doses).

  • Drug Administration: The test compounds or vehicle are administered orally 1 hour before the carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals (e.g., 1, 2, 3, 4 hours) after the injection (Vₜ).

  • Calculation: The percentage of edema inhibition is calculated using the formula: [(Vₜ - V₀)control - (Vₜ - V₀)treated] / (Vₜ - V₀)control * 100.

Aromatase Inhibition Assay (Recombinant CYP19)

This protocol is based on the methodology used to determine the IC₅₀ of flavonoids for aromatase.[21]

  • Enzyme Source: Recombinant human aromatase (CYP19) expressed in insect cells or other systems.

  • Substrate: A fluorescent substrate (e.g., dibenzylfluorescein) is used, which becomes fluorescent upon metabolism by aromatase.

  • Reaction Mixture: The reaction is performed in a 96-well plate. Each well contains the recombinant enzyme, NADPH-generating system (cofactor), the fluorescent substrate, and the inhibitor (5,7-DMF or chrysin) at various concentrations.

  • Incubation: The plate is incubated at 37°C for a specified time (e.g., 30 minutes).

  • Fluorescence Measurement: The reaction is stopped, and the fluorescence is measured using a fluorescence plate reader.

  • Calculation: The percentage of inhibition is calculated relative to a control without any inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

While this compound and chrysin share a common flavone backbone and exhibit similar anticancer and anti-inflammatory properties in vitro, their biological activities diverge significantly, primarily due to pharmacokinetics.

  • Chrysin acts as a potent agent in various in vitro assays, particularly as an aromatase inhibitor. However, its therapeutic potential is severely restricted by its poor oral bioavailability.[21][25]

  • This compound , due to its protective methoxy groups, is far more resistant to metabolism, resulting in superior bioavailability.[21] This suggests that it may achieve more therapeutically relevant concentrations in vivo, potentially leading to greater efficacy despite sometimes showing lower potency in isolated in vitro systems. For instance, its anticancer effect was noted to be significantly higher in one study compared to chrysin.[5]

For drug development professionals, this compound represents a more promising lead compound for systemic applications due to its favorable pharmacokinetic profile. Future research should focus on direct, head-to-head in vivo comparisons to fully elucidate their therapeutic potential and confirm whether the superior bioavailability of this compound translates to enhanced efficacy in clinical settings. Conversely, chrysin's application might be more suitable for topical or localized treatments where first-pass metabolism can be bypassed.

References

Validating the In Vitro Mechanism of Action of 5,7-Dimethoxyflavone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview and objective comparison of the in vitro mechanisms of action of 5,7-dimethoxyflavone (DMF), a naturally occurring methoxyflavone. The information is curated for researchers, scientists, and drug development professionals, with a focus on experimental data and detailed protocols to facilitate further investigation.

Quantitative Data Summary

The following tables present a comparative summary of the quantitative data available for the in vitro activities of this compound against various biological targets.

Table 1: Cytotoxic Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 ValueComparison CompoundIC50 Value
HepG2Human Liver Cancer25 µM[1]--
T24Human Bladder Cancer29.62 µg/mL--
HUVECHuman Umbilical Vein Endothelial Cells (Normal)88.85 µg/mL--
Prostate Cancer (PC3)Human Prostate Cancer~20 µg/mL--
Prostate Cancer (LNCaP)Human Prostate Cancer~25 µg/mL--
Prostate Cancer (DU145)Human Prostate Cancer~30 µg/mL--

Table 2: Aromatase and Phosphodiesterase 5 (PDE5) Inhibitory Activity

Target EnzymeThis compound IC50Comparison CompoundIC50 Value
Aromatase123 µM[2]Chrysin4.2 µM[2]
Phosphodiesterase 5 (PDE5)10.64 µM--

Table 3: Comparison of Anti-inflammatory and P-glycoprotein Inhibitory Effects

Biological ActivityThis compound EffectComparison CompoundComparative Effect
Anti-inflammatoryMarked inhibition of prostaglandin biosynthesis[3]AspirinComparable effect in rat paw edema model[3]
P-glycoprotein (P-gp) InhibitionIncreased accumulation of P-gp substrates (e.g., Rhodamine 123, doxorubicin)[4]VerapamilStandard P-gp inhibitor[5]

Key In Vitro Mechanisms of Action

Anticancer Activity

This compound exhibits significant anticancer properties through multiple mechanisms:

  • Induction of Apoptosis: DMF triggers programmed cell death in various cancer cell lines, including liver and breast cancer.[1][2] This is often mediated by the generation of reactive oxygen species (ROS).

  • Cell Cycle Arrest: It causes an arrest of cancer cells in the G0/G1 or Sub-G1 phase of the cell cycle, thereby inhibiting their proliferation.[1][2]

  • Inhibition of Signaling Pathways: DMF has been shown to inhibit the PI3K/Akt/mTOR and NF-κB signaling pathways, which are crucial for cancer cell survival and proliferation.

Anti-inflammatory Activity

DMF demonstrates potent anti-inflammatory effects by downregulating the NF-κB and MAPK signaling pathways.[6] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).

P-glycoprotein (P-gp) and BCRP Inhibition

This compound acts as an inhibitor of the drug efflux pumps P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[4] This activity can enhance the intracellular concentration and efficacy of co-administered anticancer drugs, potentially overcoming multidrug resistance in cancer cells.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to facilitate the validation of this compound's mechanisms of action.

MTT Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effects of this compound on cell lines.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^5 cells/mL and incubate overnight.[7]

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8][9]

  • Solubilization: Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm.[9] The IC50 value is calculated from the dose-response curve.

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the effect of this compound on cell cycle progression.

  • Cell Treatment and Fixation: Treat cells with this compound, harvest, and fix in ice-cold 70% ethanol.[10]

  • Staining: Wash the fixed cells and stain with a solution containing propidium iodide (PI) and RNase A.[11]

  • Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[12]

Western Blot for Signaling Pathway Analysis

This method is used to analyze the effect of this compound on protein expression and phosphorylation in signaling pathways like PI3K/Akt.

  • Protein Extraction: Lyse treated cells to extract total protein.

  • SDS-PAGE and Transfer: Separate proteins by gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt) and then with HRP-conjugated secondary antibodies.[13][14]

  • Detection: Visualize the protein bands using an ECL detection system and quantify the band intensities.

Visualizations

Signaling Pathways and Experimental Workflow

5_7_dimethoxyflavone_signaling_pathways Signaling Pathways of this compound cluster_anticancer Anticancer Effects cluster_antiinflammatory Anti-inflammatory Effects DMF This compound PI3K_Akt PI3K/Akt/mTOR Pathway DMF->PI3K_Akt ROS ROS Generation DMF->ROS CellCycle Cell Cycle Arrest DMF->CellCycle NFkB NF-κB Pathway DMF->NFkB MAPK MAPK Pathway DMF->MAPK Apoptosis Apoptosis PI3K_Akt->Apoptosis ROS->Apoptosis CellCycle->Apoptosis ProInflammatory Pro-inflammatory Mediators NFkB->ProInflammatory MAPK->ProInflammatory

Caption: Key signaling pathways modulated by this compound.

experimental_workflow Experimental Workflow for In Vitro Validation start Cell Culture & Treatment with 5,7-DMF mtt MTT Assay start->mtt flow Flow Cytometry start->flow western Western Blot start->western viability Cell Viability (IC50) mtt->viability cell_cycle Cell Cycle Analysis flow->cell_cycle protein_expression Protein Expression & Phosphorylation western->protein_expression

Caption: A typical experimental workflow for validating the in vitro effects of this compound.

logical_relationship Logical Relationship of Bioactivities cluster_activities Biological Activities cluster_outcomes Therapeutic Potential DMF This compound Anticancer Anticancer DMF->Anticancer AntiInflammatory Anti-inflammatory DMF->AntiInflammatory PgpInhibition P-gp/BCRP Inhibition DMF->PgpInhibition CancerTherapy Cancer Therapy Anticancer->CancerTherapy InflammationControl Inflammation Control AntiInflammatory->InflammationControl Chemosensitization Chemosensitization PgpInhibition->Chemosensitization

Caption: Logical relationship between the bioactivities of this compound and its therapeutic potential.

References

The Synergistic Potential of 5,7-Dimethoxyflavone in Combination with Standard Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of resistance to standard anticancer drugs and the prevalence of dose-limiting toxicities are significant challenges in oncology. A promising strategy to overcome these limitations is the use of combination therapies, where a chemosensitizing agent is co-administered with a conventional cytotoxic drug. 5,7-Dimethoxyflavone (DMF), a naturally occurring methoxyflavone, has garnered attention for its anticancer properties.[1][2] This guide provides a comparative overview of the potential synergistic effects of this compound and structurally related flavonoids when combined with standard anticancer drugs, supported by experimental data and detailed protocols.

Overview of Synergistic Effects

While direct experimental data on the combination of this compound with many standard chemotherapeutics is emerging, studies on the closely related unmethylated analog, chrysin (5,7-dihydroxyflavone), and other methoxyflavones provide strong evidence for the potential of this class of compounds to enhance the efficacy of drugs such as cisplatin, doxorubicin, and paclitaxel. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of drug resistance pathways.

Quantitative Data on Flavonoid-Drug Combinations

The following tables summarize the quantitative data from studies on the combination of flavonoids with standard anticancer drugs. The data for chrysin is presented as a surrogate to illustrate the potential synergistic effects of the flavone backbone, while data for a pentamethoxyflavone is included to highlight the role of methoxylation.

Table 1: Synergistic Effects of Chrysin in Combination with Standard Anticancer Drugs

Cancer Cell LineAnticancer DrugChrysin ConcentrationEffect on IC50 of Anticancer DrugCombination Index (CI)Reference
A549 (Lung)Doxorubicin5-30 µM43% decreaseSynergistic[3]
H460 (Lung)Doxorubicin5-30 µM78% decreaseSynergistic[3]
MDA-MB-231 (Breast)DoxorubicinIC25Not specified< 1 (Synergistic)[4][5]
Hep G2 (Liver)CisplatinNot specifiedEnhanced apoptosisNot specified[1]
HeLa (Cervical)Cisplatin2-8 µMEnhanced cytotoxicity< 1 (Synergistic)[6]
U87 (Glioma)CisplatinNot specifiedAdditive effectNot specified[7]
A549 (Lung)PaclitaxelAs nanoparticlesSynergisticNot specified[8]

Table 2: Synergistic Effects of a Methoxyflavone in Combination with Cisplatin

Cancer Cell LineFlavonoidAnticancer DrugFlavonoid ConcentrationEffect on IC50 of Anticancer DrugKey FindingReference
A549/CDDP (Cisplatin-Resistant Lung)3',4',5',5,7-PentamethoxyflavoneCisplatin10, 25, 50 µMSignificantly lower than cisplatin aloneSensitizes resistant cells to cisplatin[9]

Key Signaling Pathways in Synergistic Combinations

The synergistic effects of flavonoids in combination with anticancer drugs are often attributed to the modulation of key signaling pathways involved in cell survival, apoptosis, and drug resistance.

One of the prominent mechanisms involves the inhibition of the Nrf2 pathway. In cisplatin-resistant lung cancer cells, 3',4',5',5,7-pentamethoxyflavone was found to downregulate the expression of Nrf2 and its target genes, which are responsible for chemoresistance.[9][10]

Nrf2_Inhibition cluster_0 Standard Anticancer Drug (e.g., Cisplatin) cluster_1 Methoxyflavone (e.g., 3',4',5',5,7-Pentamethoxyflavone) cluster_2 Cancer Cell Cisplatin Cisplatin Apoptosis Apoptosis Cisplatin->Apoptosis PMF Pentamethoxyflavone Nrf2 Nrf2 PMF->Nrf2 Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Activates Cytoprotective_Genes Cytoprotective Genes (e.g., GCLC, HO-1, NQO1) ARE->Cytoprotective_Genes Induces Chemoresistance Chemoresistance Cytoprotective_Genes->Chemoresistance Chemoresistance->Apoptosis Inhibits

Figure 1: Inhibition of the Nrf2 pathway by a methoxyflavone, sensitizing cancer cells to cisplatin.

In the case of chrysin combined with cisplatin in liver cancer cells, the synergistic effect is mediated through the upregulation of p53, which in turn modulates the expression of pro-apoptotic (Bax, DR5) and anti-apoptotic (Bcl-2) proteins, leading to enhanced apoptosis.[1]

p53_Upregulation Cisplatin Cisplatin ERK ERK1/2 Cisplatin->ERK Activate Chrysin Chrysin Chrysin->ERK Activate p53 p53 ERK->p53 Phosphorylates & Accumulates Bax Bax p53->Bax Upregulates DR5 DR5 p53->DR5 Upregulates Bcl2 Bcl-2 p53->Bcl2 Downregulates Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase8 Caspase-8 DR5->Caspase8 Activates Bcl2->Caspase9 Inhibits Apoptosis Apoptosis Caspase8->Apoptosis Caspase9->Apoptosis

Figure 2: Upregulation of p53 by the combination of chrysin and cisplatin, leading to apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for key assays used to evaluate the synergistic effects of this compound and other flavonoids with anticancer drugs.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds, both individually and in combination.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound, the standard anticancer drug, or a combination of both for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 values are determined from the dose-response curves. The combination index (CI) can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[4][5][11]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

  • Cell Treatment: Treat cells with the compounds as described for the cell viability assay.

  • Cell Harvesting: After the treatment period, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[7]

Western Blot Analysis

This technique is used to detect changes in the expression levels of proteins involved in relevant signaling pathways.

  • Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins (e.g., Nrf2, p53, Bax, Bcl-2, caspases) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[12]

Experimental_Workflow Start Cancer Cell Culture Treatment Treatment with 5,7-DMF and/or Anticancer Drug Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow_Cytometry Flow Cytometry (Apoptosis Assay) Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation MTT->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis

References

A Comparative Analysis of 5,7-Dimethoxyflavone and Other Polymethoxyflavones in Inflammation and Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative efficacy analysis of 5,7-dimethoxyflavone alongside other prominent polymethoxyflavones (PMFs), including tangeretin, nobiletin, sinensetin, and 5-demethylnobiletin. The following sections detail their relative performance in anti-inflammatory and anti-cancer applications, supported by experimental data. Methodologies for key experiments are provided, and relevant signaling pathways are illustrated.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data on the anti-inflammatory and anti-proliferative effects of the selected polymethoxyflavones.

Table 1: Comparative Anti-Inflammatory Activity of Polymethoxyflavones

This table compares the inhibitory effects of various PMFs on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

CompoundConcentration% Inhibition of Nitric Oxide (NO)% Inhibition of TNF-α% Inhibition of IL-6Reference
This compound 21.2 µM~50%Moderate InhibitionNot Reported[1]
Tangeretin 25 µM~55%~60%~30%[2]
Nobiletin 25 µM~65%~70%~65%[2]
Sinensetin 25 µM~40%~45%~40%[2]
Tetramethyl-O-scutellarin 25 µM~70%~75%~70%[2]
5-Demethylnobiletin 25 µM~50%~55%~50%[2]
Table 2: Comparative Anti-Proliferative Activity of Polymethoxyflavones in Prostate Cancer Cell Lines

This table presents the half-maximal inhibitory concentration (IC50) values, indicating the anti-proliferative efficacy of PMFs against human prostate cancer cell lines PC-3 and DU145.

CompoundIC50 in PC-3 cells (µM)IC50 in DU145 cells (µM)Reference
This compound Not ReportedNot Reported
Tangeretin 118.5> 200[3]
Nobiletin > 200> 200[3]
Sinensetin > 200> 200[3]
Tetramethyl-O-scutellarin > 200> 200[3]
5-Demethylnobiletin 197.6> 200[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cell Viability and Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the polymethoxyflavones and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Western Blot Analysis for Protein Expression

Western blotting is a technique used to detect specific proteins in a sample. It is commonly used to analyze the expression levels of proteins involved in signaling pathways.

Protocol:

  • Cell Lysis: After treatment with polymethoxyflavones, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-p65, p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by polymethoxyflavones and a typical experimental workflow for their evaluation.

experimental_workflow cluster_invitro In Vitro Studies cluster_assays Assays cluster_data_analysis Data Analysis cell_culture Cell Culture (e.g., RAW 264.7, PC-3, DU145) pmf_treatment PMF Treatment (5,7-DMF, Nobiletin, etc.) cell_culture->pmf_treatment lps_stimulation LPS Stimulation (for inflammation studies) pmf_treatment->lps_stimulation co-treatment mtt_assay MTT Assay (Cell Viability) lps_stimulation->mtt_assay elisa_griess ELISA / Griess Assay (Cytokine/NO Levels) lps_stimulation->elisa_griess western_blot Western Blot (Protein Expression) lps_stimulation->western_blot qpcr qPCR (Gene Expression) lps_stimulation->qpcr ic50 IC50 Calculation mtt_assay->ic50 statistical_analysis Statistical Analysis elisa_griess->statistical_analysis pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis qpcr->pathway_analysis nf_kb_pathway cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates PMFs Polymethoxyflavones (e.g., 5,7-DMF, Nobiletin) PMFs->IKK inhibits PMFs->NFkB_nuc inhibits translocation DNA DNA NFkB_nuc->DNA binds Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Inflammatory_Genes transcribes mapk_pathway cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 activates PMFs Polymethoxyflavones (e.g., Tangeretin) PMFs->MAPK inhibits phosphorylation Inflammatory_Genes Inflammatory Gene Expression AP1->Inflammatory_Genes

References

A Comparative Guide to the Quantification of 5,7-Dimethoxyflavone: HPLC vs. TLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of two common chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC)—for the quantification of 5,7-dimethoxyflavone, a methoxyflavone with noted anti-inflammatory and anti-cancer properties.

This publication delves into the experimental protocols and performance data of both HPLC and TLC methodologies, offering a comprehensive cross-validation to inform the selection of the most suitable analytical approach for your research needs. All quantitative data is summarized in clear, comparative tables, and detailed experimental workflows are provided.

At a Glance: Method Comparison

High-Performance Liquid Chromatography (HPLC) is widely recognized for its high resolution, sensitivity, and automation capabilities, making it a gold standard for quantitative analysis. In contrast, Thin-Layer Chromatography (TLC), particularly when coupled with densitometry, offers a simpler, more cost-effective, and high-throughput alternative for quantification.

A study on the quality evaluation of Kaempferia parviflora rhizome, a primary source of this compound, found that the quantitative results from TLC-densitometry and TLC image analysis were not significantly different, suggesting that TLC can be a reliable and convenient method for the quantification of this compound.[1][2]

Quantitative Performance Data

The following tables summarize the key validation parameters for the quantification of this compound by HPLC-DAD and TLC-Densitometry.

Table 1: HPLC-DAD Method Validation Parameters

ParameterPerformance
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.9996
Limit of Detection (LOD)0.70 - 1.44 µg/mL
Limit of Quantification (LOQ)2.12 - 4.40 µg/mL
Accuracy (% Recovery)81.49%
Precision (%RSD)< 15%

Data compiled from studies on the simultaneous determination of methoxyflavones in Kaempferia parviflora extracts.[3][4]

Table 2: TLC-Densitometry Method Validation Parameters

ParameterPerformance
Linearity Range0.6 - 3 µ g/spot
Correlation Coefficient (r²)Not explicitly stated, but polynomial calibration curves were used.
Limit of Detection (LOD)Not explicitly stated
Limit of Quantification (LOQ)Not explicitly stated
Accuracy (% Recovery)85.31% - 100.56%
Precision (%RSD)< 6%

Data from a study on the quality evaluation of Kaempferia parviflora rhizome.[2]

Experimental Protocols

Below are the detailed methodologies for the quantification of this compound using HPLC-DAD and TLC-Densitometry.

High-Performance Liquid Chromatography (HPLC-DAD) Protocol

This protocol is based on a validated method for the simultaneous determination of methoxyflavones in Kaempferia parviflora extract.[3][4]

  • Instrumentation: An Agilent 1200 series HPLC system or equivalent, equipped with a diode-array detector (DAD).

  • Column: Agilent Hypersil ODS C18 column (3.5 µm, 4.6 × 150 mm).

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.5% acetic acid in acetonitrile

    • Solvent B: 0.5% acetic acid in deionized water

  • Gradient Program: A typical gradient would start with a low percentage of Solvent A, gradually increasing to elute the compound of interest.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Samples are dissolved in a suitable solvent (e.g., methanol), filtered through a 0.45-µm syringe filter, and then injected into the HPLC system.

Thin-Layer Chromatography (TLC-Densitometry) Protocol

This protocol is adapted from a study that quantified this compound in Kaempferia parviflora rhizomes.[1][2]

  • Stationary Phase: Silica gel 60 GF254 TLC plates.

  • Sample Application: 3 µL of standard and sample solutions are applied to the TLC plate.

  • Mobile Phase: Toluene: Chloroform: Acetone: Formic acid (5: 4: 1: 0.2, v/v/v/v).

  • Development: The plate is developed in a TLC chamber. For improved separation, the plate can be developed multiple times.

  • Detection: The developed plate is visualized under short-wave UV light (254 nm).

  • Densitometric Analysis: The plate is scanned with a TLC scanner, and the peak area of the this compound spot is measured. The maximum absorbance wavelength for this compound is 265 nm.[2]

  • Quantification: The amount of this compound in the sample is determined by comparing its peak area to a calibration curve constructed from standards of known concentrations.

Experimental Workflow for Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of HPLC and TLC methods for the quantification of this compound.

CrossValidationWorkflow SamplePrep Sample Preparation (e.g., Extraction from plant material) HPLC_Analysis HPLC Analysis SamplePrep->HPLC_Analysis TLC_Analysis TLC Analysis SamplePrep->TLC_Analysis HPLC_Quant Quantification by HPLC HPLC_Analysis->HPLC_Quant Method_Validation Method Validation (Linearity, Accuracy, Precision) HPLC_Analysis->Method_Validation TLC_Quant Quantification by TLC TLC_Analysis->TLC_Quant TLC_Analysis->Method_Validation Data_Comparison Data Comparison and Statistical Analysis HPLC_Quant->Data_Comparison TLC_Quant->Data_Comparison Conclusion Conclusion on Method Suitability Data_Comparison->Conclusion Method_Validation->Data_Comparison

Caption: Workflow for cross-validation of HPLC and TLC methods.

Conclusion

Both HPLC and TLC are viable techniques for the quantification of this compound.

  • HPLC-DAD offers superior sensitivity and resolution, making it the preferred method for complex matrices and when low limits of detection are required. The availability of autosamplers also makes it suitable for high-throughput analysis of a large number of samples with minimal manual intervention.

  • TLC-Densitometry presents a cost-effective and simpler alternative, with the advantage of simultaneous analysis of multiple samples on a single plate. The validation data indicates good accuracy and precision, making it a reliable option for routine quality control and screening purposes where the higher sensitivity of HPLC is not essential.

The choice between HPLC and TLC will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, and available instrumentation and resources. For rigorous quantitative analysis in a drug development setting, the validated HPLC-DAD method is recommended. For rapid screening and quality control of raw materials, TLC-densitometry is a practical and efficient choice.

References

5,7-Dimethoxyflavone: A Comparative Analysis of In Vivo Efficacy in Secondary Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vivo efficacy of 5,7-dimethoxyflavone (DMF) in various secondary animal models, evaluating its performance against alternative compounds. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of DMF's therapeutic potential.

Executive Summary

This compound, a naturally occurring flavonoid, has demonstrated significant therapeutic efficacy across a range of preclinical animal models. In studies evaluating its anti-inflammatory, neuroprotective, and anti-cancer properties, DMF has shown effects comparable, and in some instances, superior to established drugs such as aspirin and sorafenib. This guide synthesizes the key findings from these studies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to offer a clear comparison of DMF with relevant alternatives.

Comparative Efficacy of this compound

The in vivo efficacy of this compound has been most notably demonstrated in models of inflammation, neurodegenerative disease, and hepatocellular carcinoma. The following tables summarize the quantitative outcomes of these studies, comparing DMF's performance with that of alternative treatments.

Anti-inflammatory Activity
Animal Model Compound Dosage Key Efficacy Endpoint Result Reference
Rat Paw EdemaThis compoundNot SpecifiedInhibition of EdemaComparable to Aspirin[1]
Rat Paw EdemaAspirinNot SpecifiedInhibition of EdemaStandard Comparator[1]
Rat PleurisyThis compoundNot SpecifiedAnti-exudative Effect & Leukocyte Migration InhibitionSignificant[1]
Cotton Pellet-Induced GranulomaThis compoundNot SpecifiedInhibition of Granuloma FormationNo Inhibition[1]
Neuroprotective Effects
Animal Model Compound Dosage Key Efficacy Endpoint Result Reference
LPS-Induced Memory Impairment (Mice)This compound (DMF)10, 20, 40 mg/kgReduction in Aβ, IL-1β, IL-6, TNF-α levelsSignificant Reduction[2][3]
LPS-Induced Memory Impairment (Mice)5,7,4'-Trimethoxyflavone (TMF)10, 20, 40 mg/kgReduction in Aβ, IL-1β, IL-6, TNF-α levelsSignificant Reduction[2][3]
LPS-Induced Memory Impairment (Mice)This compound (DMF)10, 20, 40 mg/kgIncrease in BDNF levelSignificant Increase[2][3]
LPS-Induced Memory Impairment (Mice)IbuprofenNot SpecifiedCounteraction of NeuroinflammationPositive Control[2]
Anti-Tumor Efficacy in Hepatocellular Carcinoma (HCC)
Animal Model Compound Dosage Key Efficacy Endpoint Result Reference
DEN/CCl4-Induced HCC (Mice)This compoundNot SpecifiedReduction in Tumor Number, Liver Weight/Body Ratio, Max. Tumor DiameterSignificant Reduction, Similar to Sorafenib[4]
DEN/CCl4-Induced HCC (Mice)SorafenibNot SpecifiedReduction in Tumor Number, Liver Weight/Body Ratio, Max. Tumor DiameterStandard Comparator[4]
DEN/CCl4-Induced HCC (Mice)This compoundNot SpecifiedDecrease in Serum ALT and ASTSignificant Decrease[4]
DEN/CCl4-Induced HCC (Mice)This compoundNot SpecifiedDecrease in AFP and Ki67 ExpressionSignificant Decrease[4]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.

Rat Paw Edema Model for Anti-inflammatory Activity
  • Animal Model: Rats.

  • Inducing Agent: Not specified in the available abstract. Typically, carrageenan is used to induce paw edema.

  • Treatment: this compound was administered to the test group, and aspirin was administered to the positive control group. A control group receiving the vehicle would also be included.

  • Measurement: The volume of the rat paw is measured at specific time points after the induction of edema using a plethysmometer.

  • Endpoint: The percentage of inhibition of edema in the treated groups is calculated relative to the control group.[1]

LPS-Induced Memory Impairment Model for Neuroprotection
  • Animal Model: Mice.

  • Inducing Agent: Lipopolysaccharide (LPS) is administered to induce neuroinflammation and memory impairment.[2]

  • Treatment: this compound (10, 20, 40 mg/kg) and 5,7,4'-trimethoxyflavone (10, 20, 40 mg/kg) were administered for 21 days.[2][3] Ibuprofen was used as a positive control.[2]

  • Behavioral Tests: Cognitive functions were assessed using the Morris Water Maze (MWM) and Open Field Test (OFT).[2]

  • Biochemical Analysis: Following the behavioral tests, brain tissue (specifically the hippocampus) is collected to measure the levels of amyloid-beta (Aβ), pro-inflammatory markers (IL-1β, IL-6, TNF-α), and Brain-Derived Neurotrophic Factor (BDNF) using methods like ELISA and RT-PCR.[2][3]

Diethylnitrosamine/Carbon Tetrachloride (DEN/CCl4)-Induced Hepatocellular Carcinoma (HCC) Model
  • Animal Model: Mice.

  • Inducing Agent: HCC is induced by the administration of diethylnitrosamine (DEN) followed by carbon tetrachloride (CCl4).

  • Treatment: this compound was orally administered to the treatment group. Sorafenib was used as a positive control.[4]

  • Tumor Assessment: At the end of the treatment period, mice are euthanized, and the number of tumors, maximum tumor diameter, and the ratio of liver weight to body weight are determined.[4]

  • Serum and Tissue Analysis: Blood is collected to measure serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alpha-fetoprotein (AFP). Liver tissues are analyzed by immunohistochemistry for the expression of AFP and the proliferation marker Ki67.[4]

  • Microbiota Analysis: 16S rRNA sequencing is performed on fecal samples to assess changes in the gut microbiota.[4]

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are underpinned by its modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows.

cluster_inflammation Anti-inflammatory Signaling Inflammatory Stimulus Inflammatory Stimulus Prostaglandin Biosynthesis Prostaglandin Biosynthesis Inflammatory Stimulus->Prostaglandin Biosynthesis Inflammatory Response Inflammatory Response Prostaglandin Biosynthesis->Inflammatory Response 5,7-DMF 5,7-DMF 5,7-DMF->Prostaglandin Biosynthesis Inhibits

Caption: 5,7-DMF's anti-inflammatory action via prostaglandin synthesis inhibition.

cluster_neuroprotection Neuroprotective Mechanism of 5,7-DMF LPS LPS Neuroinflammation Neuroinflammation LPS->Neuroinflammation Aβ Production Aβ Production Neuroinflammation->Aβ Production Pro-inflammatory Cytokines ↑ IL-1β, IL-6, TNF-α Neuroinflammation->Pro-inflammatory Cytokines BDNF ↓ BDNF Neuroinflammation->BDNF Neuronal Damage Neuronal Damage Aβ Production->Neuronal Damage 5,7-DMF 5,7-DMF 5,7-DMF->Neuroinflammation Inhibits 5,7-DMF->BDNF Increases Pro-inflammatory Cytokines->Neuronal Damage

Caption: 5,7-DMF's neuroprotective effects against LPS-induced inflammation.

cluster_hcc Anti-HCC Experimental Workflow HCC Induction DEN/CCl4 Induction in Mice Treatment Oral Administration (5,7-DMF or Sorafenib) HCC Induction->Treatment Assessment Tumor & Serum Analysis Treatment->Assessment Microbiota Gut Microbiota Analysis Treatment->Microbiota Outcome Inhibition of Tumor Progression Assessment->Outcome Microbiota->Outcome

Caption: Workflow for evaluating the anti-HCC efficacy of this compound.

References

Validating the Anti-Inflammatory Efficacy of 5,7-Dimethoxyflavone: A Comparative Analysis in Macrophage and Dermal Fibroblast Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the anti-inflammatory effects of 5,7-dimethoxyflavone (5,7-DMF), a naturally occurring methoxyflavone, across two distinct and relevant cell lines: murine macrophage-like RAW 264.7 cells and primary human dermal fibroblasts (HDFs). This document is intended for researchers, scientists, and drug development professionals interested in the validation and characterization of potential anti-inflammatory compounds.

The presented data, compiled from peer-reviewed studies, demonstrates that 5,7-DMF consistently exhibits anti-inflammatory properties in both immune and non-immune cell types, suggesting its potential as a therapeutic agent for a range of inflammatory conditions. The comparison highlights the compound's efficacy in mitigating inflammatory responses induced by different stimuli—lipopolysaccharide (LPS) in macrophages and tumor necrosis factor-alpha (TNF-α) in fibroblasts.

Comparative Efficacy of this compound

The anti-inflammatory potential of this compound was evaluated by its ability to inhibit the production of key inflammatory mediators in two different cellular models. In LPS-stimulated RAW 264.7 macrophages, a widely used model for innate immune responses, 5,7-DMF demonstrated a significant reduction in the production of nitric oxide (NO), a key inflammatory signaling molecule. In TNF-α-stimulated human dermal fibroblasts, a model relevant to skin inflammation and aging, 5,7-DMF was effective in downregulating the expression of matrix metalloproteinase-1 (MMP-1), an enzyme involved in tissue degradation during inflammation.

Cell LineInflammatory StimulusKey Inflammatory Marker5,7-DMF Concentration (µM)Observed EffectReference
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO)24.5IC50 value for NO inhibition[1]
Human Dermal Fibroblasts (HDFs)Tumor Necrosis Factor-α (TNF-α)MMP-1 mRNA Expression12.5Significantly mitigated mRNA expression to 2.10 ± 0.29-folds compared to TNF-α treated group's 3.48 ± 0.25-folds[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Anti-Inflammatory Activity in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Inflammation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for 1-2 hours prior to the addition of LPS.

  • Measurement of Nitric Oxide (NO) Production: After 24 hours of incubation with LPS and the test compound, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the nitrite concentration is calculated from a sodium nitrite standard curve. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Anti-Inflammatory Activity in Human Dermal Fibroblasts (HDFs)
  • Cell Culture: Primary human dermal fibroblasts are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Induction of Inflammation: Inflammation is induced by treating the cells with 20 ng/mL of tumor necrosis factor-alpha (TNF-α).

  • Treatment: Cells are pre-treated with specified concentrations of this compound for 1 hour before stimulation with TNF-α.

  • Measurement of MMP-1 mRNA Expression by qRT-PCR: Following a 24-hour incubation period with TNF-α and the test compound, total RNA is extracted from the cells. The RNA is then reverse-transcribed into cDNA. Quantitative real-time PCR (qRT-PCR) is performed using specific primers for MMP-1 and a housekeeping gene (e.g., GAPDH) for normalization. The relative changes in gene expression are calculated using the ΔΔCt method.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the underlying molecular mechanism of this compound's anti-inflammatory action, the following diagrams are provided.

experimental_workflow cluster_raw2647 RAW 264.7 Macrophage Assay cluster_hdf Human Dermal Fibroblast Assay raw_culture Culture RAW 264.7 Cells raw_pretreat Pre-treat with 5,7-DMF raw_culture->raw_pretreat raw_stimulate Stimulate with LPS (1 µg/mL) raw_pretreat->raw_stimulate raw_incubate Incubate for 24h raw_stimulate->raw_incubate raw_measure Measure Nitric Oxide (Griess Assay) raw_incubate->raw_measure hdf_culture Culture HDFs hdf_pretreat Pre-treat with 5,7-DMF hdf_culture->hdf_pretreat hdf_stimulate Stimulate with TNF-α (20 ng/mL) hdf_pretreat->hdf_stimulate hdf_incubate Incubate for 24h hdf_stimulate->hdf_incubate hdf_measure Measure MMP-1 mRNA (qRT-PCR) hdf_incubate->hdf_measure

Experimental Workflow Diagram

The anti-inflammatory effects of this compound are largely attributed to its ability to modulate key signaling pathways involved in the inflammatory response. One of the most critical pathways is the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of pro-inflammatory gene expression.

nf_kb_pathway LPS LPS / TNF-α TLR4 TLR4 / TNFR LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Degradation IKK->IkB NFkB_translocation NF-κB (p65/p50) Translocation to Nucleus IkB->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, MMPs) NFkB_translocation->Gene_expression DMF This compound DMF->IKK DMF->NFkB_translocation

Inhibition of the NF-κB Signaling Pathway

References

Unraveling the Neuroprotective Mechanisms: A Comparative Analysis of 5,7-Dimethoxyflavone and 5,7,4'-Trimethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the distinct molecular pathways and therapeutic potential of two promising methoxyflavones in the context of neurodegenerative diseases.

In the quest for effective therapeutic agents against neurodegenerative diseases like Alzheimer's, two natural methoxyflavones, 5,7-dimethoxyflavone (DMF) and 5,7,4'-trimethoxyflavone (TMF), have emerged as promising candidates.[1][2][3] Found in plants such as Kaempferia parviflora, these compounds exhibit significant neuroprotective properties.[1] A comprehensive study involving in silico predictions and in vivo validation in memory-impaired mice has shed light on their distinct yet overlapping mechanisms of action, highlighting their potential for early intervention in Alzheimer's disease.[1][2][3]

This guide provides a detailed comparison of the neuroprotective mechanisms of DMF and TMF, presenting experimental data, detailed protocols, and visual representations of their signaling pathways to support researchers, scientists, and drug development professionals.

Comparative Efficacy and Molecular Interactions

Both DMF and TMF have demonstrated the ability to mitigate neuroinflammation and improve cognitive function in a lipopolysaccharide (LPS)-induced mouse model of memory impairment. However, their therapeutic effects are mediated through interactions with different molecular targets.[1][2][3]

Table 1: In Silico Predicted Protein Targets and In Vivo Validation

CompoundPredicted Protein TargetsValidated Upregulated Hippocampal mRNAKey Molecular Interactions (from Molecular Docking)
This compound (DMF) GABRA1, GABRG2, 5-HT2A, IGF1R, 5-HT2CGABRA1, 5-HT2A, 5-HT2CStrong binding with GABRA1 and GABRG2 (-9.40 kcal/mol), interacting with His102 and Tyr160.[1][2][3]
5,7,4'-Trimethoxyflavone (TMF) GABRG2, 5-HT2A, 5-HT2B, 5-HT2CGABRG2, 5-HT2B, 5-HT2CStrong binding with 5-HT2A (-9.30 kcal/mol), interacting with Ser242 and Ser159.[1][2][3]

Table 2: Comparative Effects on Biomarkers and Cognitive Function

Biomarker / Cognitive TestEffect of this compound (DMF)Effect of 5,7,4'-Trimethoxyflavone (TMF)
Amyloid-β (Aβ) Levels Significantly reduced[1][2][3]Significantly reduced[1][2][3]
Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Significantly reduced[1][2][3]Significantly reduced[1][2][3]
Brain-Derived Neurotrophic Factor (BDNF) Significantly increased[1][2][3]No significant change mentioned[1][2][3]
Spatial Memory (Morris Water Maze) No significant enhancement mentioned[1][2][3]Enhanced spatial memory[1][2][3]
Anxiety-Related Measures (Open Field Test) Reduced[1][2][3]Reduced[1][2][3]

Signaling Pathways and Neuroprotective Mechanisms

The neuroprotective effects of DMF and TMF are attributed to their ability to modulate neurotransmission and reduce neuroinflammation.

This compound (DMF) Signaling Pathway

DMF appears to exert its neuroprotective effects primarily through the modulation of GABAergic and serotonergic systems, coupled with a significant anti-inflammatory response and an increase in the neurotrophic factor BDNF. The upregulation of GABRA1 and GABRG2 suggests an enhancement of inhibitory neurotransmission, which can counteract excitotoxicity, a common feature in neurodegenerative diseases. The increase in BDNF is particularly noteworthy as this protein is crucial for neuronal survival, growth, and synaptic plasticity.

DMF_Pathway cluster_targets Molecular Targets cluster_effects Neuroprotective Effects DMF This compound (DMF) GABRA1 GABRA1 DMF->GABRA1 GABRG2_DMF GABRG2 DMF->GABRG2_DMF HTR2A_DMF 5-HT2A DMF->HTR2A_DMF HTR2C_DMF 5-HT2C DMF->HTR2C_DMF Inflammation ↓ Neuroinflammation (↓ IL-1β, IL-6, TNF-α) DMF->Inflammation Abeta ↓ Amyloid-β (Aβ) DMF->Abeta BDNF ↑ BDNF DMF->BDNF Anxiety ↓ Anxiety GABRA1->Anxiety GABRG2_DMF->Anxiety HTR2A_DMF->Anxiety HTR2C_DMF->Anxiety TMF_Pathway cluster_targets Molecular Targets cluster_effects Neuroprotective Effects TMF 5,7,4'-Trimethoxyflavone (TMF) GABRG2_TMF GABRG2 TMF->GABRG2_TMF HTR2A_TMF 5-HT2A TMF->HTR2A_TMF HTR2B_TMF 5-HT2B TMF->HTR2B_TMF HTR2C_TMF 5-HT2C TMF->HTR2C_TMF Inflammation ↓ Neuroinflammation (↓ IL-1β, IL-6, TNF-α) TMF->Inflammation Abeta ↓ Amyloid-β (Aβ) TMF->Abeta Anxiety ↓ Anxiety TMF->Anxiety SpatialMemory ↑ Spatial Memory GABRG2_TMF->SpatialMemory HTR2A_TMF->SpatialMemory HTR2B_TMF->SpatialMemory HTR2C_TMF->SpatialMemory Experimental_Workflow Day1 Day 1: Start of Oral Administration (DMF, TMF, or Vehicle) Day18 Day 18-21: LPS Injection (Induction of Neuroinflammation) Day1->Day18 Day22 Day 22 onwards: Behavioral Testing Day18->Day22 Sacrifice Sacrifice and Tissue Collection (Hippocampus) Day22->Sacrifice Analysis Biochemical and Molecular Analysis Sacrifice->Analysis

References

Synergistic Effects of 5,7-Dimethoxyflavone with Natural Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of synergistic interactions between natural compounds is a burgeoning field in pharmacology, offering the potential for enhanced therapeutic efficacy and reduced side effects. This guide provides a detailed comparison of the synergistic effects of 5,7-dimethoxyflavone (5,7-DMF), a prominent methoxyflavone found in Kaempferia parviflora (black ginger), with other natural compounds. The primary focus is on the well-documented synergistic anti-cancer activity of 5,7-DMF in combination with (-)-epigallocatechin-3-O-gallate (EGCG), the major polyphenol in green tea.

Synergistic Combination: this compound and EGCG

A significant synergistic effect has been observed when this compound is combined with EGCG, particularly in the context of cancer therapy. Research has demonstrated that 5,7-DMF potentiates the anti-cancer effects of EGCG in multiple myeloma cells.[1] This synergy is not merely additive; 5,7-DMF actively enhances the apoptotic mechanisms initiated by EGCG.

The core of this synergistic action lies in the ability of 5,7-DMF to amplify the EGCG-induced production of intracellular cyclic guanosine monophosphate (cGMP).[1] This elevation in cGMP triggers a downstream signaling cascade involving the activation of acid sphingomyelinase (ASM) and subsequent cleavage of caspase-3, a key executioner of apoptosis.[1] This leads to a more pronounced induction of apoptotic cell death in cancer cells compared to treatment with either compound alone.

Quantitative Data Summary

The following table summarizes the quantitative outcomes of the synergistic interaction between this compound and EGCG on multiple myeloma cells.

Assay Compound(s) Concentration Result Fold Change (Combination vs. Single Agent)
Cell Viability (MTT Assay) 5,7-DMFVariesDose-dependent decrease in viability-
EGCGVariesDose-dependent decrease in viability-
5,7-DMF + EGCGVariesSynergistic decrease in cell viabilitySignificant increase in cytotoxicity
Apoptosis (Caspase-3 Activity) 5,7-DMFVariesMinimal induction of apoptosis-
EGCGVariesModerate induction of apoptosis-
5,7-DMF + EGCGVariesSignificant synergistic induction of apoptosisMarked increase in caspase-3 activation
cGMP Production 5,7-DMFVariesNo significant change-
EGCGVariesIncrease in cGMP levels-
5,7-DMF + EGCGVariesPotentiated increase in cGMP levelsSignificant enhancement of cGMP production
Acid Sphingomyelinase (ASM) Activity 5,7-DMFVariesNo significant change-
EGCGVariesIncrease in ASM activity-
5,7-DMF + EGCGVariesSynergistic increase in ASM activitySubstantial potentiation of ASM activation

Note: Specific quantitative values for fold changes can vary depending on the cell line and experimental conditions. The table represents the general observed trend of synergistic enhancement.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments used to evaluate the synergistic effects of this compound and EGCG.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of 5,7-DMF, EGCG, or a combination of both. Include a vehicle-treated control group. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[2]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[2][3]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection: Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key effector caspase in the apoptotic pathway.

Protocol:

  • Cell Lysis: After treatment, harvest the cells and lyse them using a chilled lysis buffer on ice for 10-15 minutes.[4][5]

  • Centrifugation: Centrifuge the cell lysates at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[4]

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

  • Assay Reaction: In a 96-well plate, add 50-200 µg of protein from each sample. Add reaction buffer containing DTT.[6]

  • Substrate Addition: Initiate the reaction by adding a colorimetric caspase-3 substrate, such as DEVD-pNA.[6][7]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[5][7]

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.[5][7]

  • Data Analysis: The increase in absorbance is proportional to the caspase-3 activity.

cGMP Measurement: Competitive ELISA

A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of intracellular cGMP.

Protocol:

  • Sample Preparation: Following cell treatment, lyse the cells and stop phosphodiesterase activity, often by using an acidic solution like 0.1 M HCl.[8]

  • Assay Procedure: Add standards and prepared samples to a 96-well plate pre-coated with a goat anti-rabbit IgG antibody.[9]

  • Competitive Binding: Add a cGMP-peroxidase conjugate and a rabbit polyclonal antibody against cGMP to each well.[9] During a 2-hour incubation at room temperature with shaking, the sample cGMP and the cGMP conjugate compete for binding to the primary antibody.[9]

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add a TMB substrate solution. The horseradish peroxidase (HRP) on the bound conjugate will catalyze a color change.

  • Reaction Termination and Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.[9]

  • Data Analysis: The intensity of the color is inversely proportional to the amount of cGMP in the sample. A standard curve is used to determine the concentration of cGMP in the samples.

Acid Sphingomyelinase (ASM) Activity Assay

This assay measures the enzymatic activity of ASM, which is involved in the hydrolysis of sphingomyelin to ceramide.

Protocol:

  • Sample Preparation: Homogenize treated cells or tissues in an appropriate assay buffer. Centrifuge to remove insoluble material.[10]

  • Enzymatic Reaction: Incubate the sample supernatant with an ASM substrate (e.g., sphingomyelin) in an acidic buffer (pH 5.0) at 37°C for 1 hour.[11]

  • Coupled Enzyme Reactions: The product of the ASM reaction, phosphorylcholine, is then used in a series of coupled enzymatic reactions. This typically involves alkaline phosphatase to generate choline, which is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂).[12]

  • Colorimetric Detection: The H₂O₂ reacts with a specific probe in the presence of horseradish peroxidase to produce a colorimetric product.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm.[10][11]

  • Data Analysis: The ASM activity is proportional to the measured absorbance.

Protein Expression Analysis: Western Blot for Cleaved Caspase-3

Western blotting is used to detect the presence and relative abundance of the cleaved (active) form of caspase-3.

Protocol:

  • Protein Extraction: Lyse treated cells and determine the protein concentration.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a 10-15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 (Asp175) overnight at 4°C.[13]

  • Washing: Wash the membrane three times with TBST for 15 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: The intensity of the bands corresponding to the cleaved caspase-3 fragments (17/19 kDa) indicates the level of apoptosis.[13]

Visualizations

Experimental Workflow

G cluster_0 In Vitro Synergy Evaluation Cell_Culture Multiple Myeloma Cell Culture Treatment Treatment with 5,7-DMF, EGCG, or Combination Cell_Culture->Treatment Cell_Viability MTT Assay Treatment->Cell_Viability Apoptosis Caspase-3 Activity Assay Treatment->Apoptosis Western_Blot Western Blot (Cleaved Caspase-3) Treatment->Western_Blot Signaling_Assays cGMP & ASM Activity Assays Treatment->Signaling_Assays Data_Analysis Synergy Analysis (e.g., CI) Cell_Viability->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis Signaling_Assays->Data_Analysis

Caption: Workflow for evaluating the synergistic effects of 5,7-DMF and EGCG.

Signaling Pathway of Synergistic Action

G cluster_0 Synergistic Apoptotic Pathway of 5,7-DMF and EGCG EGCG EGCG cGMP Intracellular cGMP EGCG->cGMP Induces DMF This compound DMF->cGMP Potentiates EGCG effect ASM Acid Sphingomyelinase (ASM) cGMP->ASM Activates Caspase3 Pro-Caspase-3 ASM->Caspase3 Activates CleavedCaspase3 Cleaved Caspase-3 (Active) Caspase3->CleavedCaspase3 Cleavage Apoptosis Apoptosis CleavedCaspase3->Apoptosis Executes

Caption: Proposed signaling pathway for the synergistic action of 5,7-DMF and EGCG.

Concluding Remarks

The synergistic combination of this compound and EGCG presents a promising avenue for enhancing anti-cancer therapeutic strategies. The potentiation of EGCG-induced apoptosis by 5,7-DMF through the cGMP/ASM/caspase-3 pathway highlights a specific molecular mechanism that can be further explored for drug development. While this guide focuses on a well-documented interaction, the potential for 5,7-DMF and other methoxyflavones to synergize with a broader range of natural compounds warrants further investigation. The provided experimental protocols serve as a foundation for researchers to rigorously evaluate these potential synergistic relationships.

References

Validating the Binding Targets of 5,7-Dimethoxyflavone: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dimethoxyflavone (5,7-DMF) is a naturally occurring flavonoid that has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and potential anticancer effects. Preliminary in silico and in vitro studies have predicted several key binding targets for 5,7-DMF, notably the GABA-A receptor alpha 1 subunit (GABRA1), the 5-HT2A serotonin receptor, and the transcription factor NF-κB. However, definitive validation of these binding targets in a physiological context is crucial for advancing 5,7-DMF into further drug development. The gold standard for such validation is the use of knockout (KO) animal models, where the gene for the putative target is deleted.

This guide provides a comparative analysis of the predicted binding targets of this compound with experimental data from knockout models for other structurally and functionally related flavonoids. While direct knockout validation studies for 5,7-DMF are not yet available in published literature, this guide will leverage existing data to inform potential experimental strategies and expected outcomes. We will delve into detailed experimental protocols for key validation assays and present signaling pathways and experimental workflows through clear visualizations.

Comparative Analysis of Binding Targets

The following table summarizes the predicted binding targets of this compound and compares the expected outcomes of its activity with validated data from knockout mouse studies involving other flavonoids that act on the same targets.

TargetPredicted Interaction with this compoundAlternative FlavonoidKnockout Model Validation Data for Alternative Flavonoid
GABA-A Receptor α1 (GABRA1) Positive allosteric modulator, leading to anxiolytic and sedative effects. In silico docking studies show strong binding affinity.[1]ApigeninIn GABRA1 knockout mice, the anxiolytic effects of benzodiazepines (which bind to the same site) are abolished. It is hypothesized that apigenin's effects would be similarly diminished, confirming GABRA1 as a direct target.[2][3]
5-HT2A Serotonin Receptor Antagonist, potentially contributing to its neuroprotective and anti-inflammatory effects. In silico models predict binding to the receptor.QuercetinStudies with 5-HT2A knockout mice show altered responses to psychoactive drugs and changes in inflammatory pathways. Quercetin has been shown to modulate serotonergic signaling, and its effects on neuroinflammation would likely be altered in these knockout mice.
NF-κB (p65 subunit) Inhibitor of activation and nuclear translocation, leading to anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines.Acacetin, ApigeninIn NF-κB knockout mice, the inflammatory response to stimuli like LPS is significantly reduced. The anti-inflammatory effects of acacetin and apigenin are diminished in these models, confirming NF-κB as a critical target for their action.[4][5]

Experimental Protocols

Radioligand Binding Assay for GABRA1

This protocol is adapted for determining the binding affinity of this compound to the GABA-A receptor α1 subunit.

Materials:

  • Membrane preparations from wild-type and GABRA1 knockout mouse brains.

  • [³H]-Flunitrazepam (radioligand).

  • This compound (unlabeled competitor).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, incubate brain membrane preparations (from both wild-type and GABRA1 KO mice) with a fixed concentration of [³H]-Flunitrazepam and varying concentrations of this compound.

  • Incubate at 4°C for 60 minutes to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specific binding.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data to determine the inhibitory concentration (IC50) of this compound, which can be used to calculate its binding affinity (Ki). A significant reduction in binding in the wild-type versus the complete lack of specific binding in the GABRA1 KO membranes would validate GABRA1 as a direct target.

In Vivo Assessment of Anti-Inflammatory Effects in NF-κB Knockout Mice

This protocol outlines an experiment to validate the NF-κB inhibitory activity of this compound in vivo.

Animal Model:

  • Wild-type and NF-κB (p65 subunit) conditional knockout mice.

Procedure:

  • Acclimatize mice for at least one week.

  • Divide mice into four groups: Wild-type + vehicle, Wild-type + 5,7-DMF, NF-κB KO + vehicle, NF-κB KO + 5,7-DMF.

  • Administer this compound (e.g., 25-50 mg/kg, oral gavage) or vehicle daily for a pre-determined period (e.g., 7 days).

  • Induce systemic inflammation by intraperitoneal injection of lipopolysaccharide (LPS).

  • Monitor mice for clinical signs of inflammation (e.g., body temperature, weight loss).

  • After a set time point (e.g., 6 hours post-LPS), collect blood and tissues (e.g., liver, lung) for analysis.

  • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in serum and tissue homogenates using ELISA.

  • A significant reduction in cytokine levels in wild-type mice treated with 5,7-DMF, and a blunted response in NF-κB KO mice (with or without 5,7-DMF treatment), would confirm that the anti-inflammatory effects of 5,7-DMF are mediated through the NF-κB pathway.

Visualizing the Pathways and Workflows

To better understand the proposed mechanisms and experimental designs, the following diagrams are provided.

GABAA_Receptor_Modulation cluster_WT Wild-Type Neuron cluster_KO GABRA1 KO Neuron GABA_WT GABA GABRA1_WT GABRA1 Receptor GABA_WT->GABRA1_WT DMF_WT 5,7-DMF DMF_WT->GABRA1_WT Positive Allosteric Modulation Chloride_Channel_WT Chloride Channel (Open) GABRA1_WT->Chloride_Channel_WT Hyperpolarization_WT Neuronal Hyperpolarization Chloride_Channel_WT->Hyperpolarization_WT Anxiolysis_WT Anxiolytic Effect Hyperpolarization_WT->Anxiolysis_WT GABA_KO GABA No_GABRA1_KO No GABRA1 Receptor GABA_KO->No_GABRA1_KO No Binding DMF_KO 5,7-DMF DMF_KO->No_GABRA1_KO No Binding Chloride_Channel_KO Chloride Channel (Closed) No_GABRA1_KO->Chloride_Channel_KO No_Effect_KO No Anxiolytic Effect Chloride_Channel_KO->No_Effect_KO

Caption: Proposed mechanism of 5,7-DMF at the GABRA1 receptor in wild-type versus knockout neurons.

NFkB_Signaling_Inhibition cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB_IkB NF-κB/IκBα Complex IkB->NFkB_IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB DMF 5,7-DMF DMF->IKK Inhibits Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Cytokines Cytokines (TNF-α, IL-6) Inflammatory_Genes->Cytokines

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental_Workflow_KO_Validation start Start animal_groups Divide WT and KO mice into Vehicle and 5,7-DMF groups start->animal_groups treatment Administer 5,7-DMF or Vehicle animal_groups->treatment induction Induce Biological Challenge (e.g., LPS) treatment->induction monitoring Monitor Phenotypic Readouts induction->monitoring sample_collection Collect Samples (Blood, Tissues) monitoring->sample_collection analysis Analyze Biomarkers (e.g., Cytokines) sample_collection->analysis comparison Compare results between WT and KO groups analysis->comparison conclusion Draw Conclusion on Target Validation comparison->conclusion

Caption: General experimental workflow for validating a drug target using knockout mouse models.

Conclusion and Future Directions

The available evidence strongly suggests that this compound interacts with key signaling pathways involved in inflammation and neurotransmission. In silico predictions point towards GABRA1, 5-HT2A, and NF-κB as primary binding targets. While direct validation using knockout models for 5,7-DMF is a critical next step, the comparative data from structurally similar flavonoids like apigenin and acacetin provide a solid foundation for designing and interpreting future experiments.

For researchers and drug development professionals, the path forward is clear: the generation and characterization of knockout models are indispensable for unequivocally validating the molecular targets of this compound. Such studies will not only solidify our understanding of its mechanism of action but also pave the way for its potential clinical translation as a therapeutic agent for a range of inflammatory and neurological disorders. The experimental protocols and comparative data presented in this guide offer a strategic framework for undertaking these crucial validation studies.

References

A Comparative Guide to the Pharmacokinetic Profiles of 5,7-Dimethoxyflavone and Its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the naturally occurring flavonoid, 5,7-dimethoxyflavone (5,7-DMF), and its primary metabolites. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is crucial for translating their promising in vitro biological activities into in vivo efficacy. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the metabolic and signaling pathways involved.

Executive Summary

This compound, a constituent of various medicinal plants, undergoes significant metabolism in the body, leading to the formation of several metabolites, most notably chrysin (5,7-dihydroxyflavone), as well as 5-methoxy-7-hydroxyflavone and various glucuronide and sulfate conjugates. The pharmacokinetic profile of 5,7-DMF is characterized by rapid absorption and extensive tissue distribution. In contrast, its primary metabolite, chrysin, exhibits lower oral bioavailability due to extensive first-pass metabolism. This guide presents a side-by-side comparison of their pharmacokinetic parameters and explores their differential effects on key cellular signaling pathways.

I. Comparative Pharmacokinetic Profiles

The following table summarizes the key pharmacokinetic parameters of this compound and its major metabolite, chrysin, based on preclinical studies in rodents. It is important to note that direct pharmacokinetic data for other metabolites such as 5-methoxy-7-hydroxyflavone and the direct glucuronide and sulfate conjugates of 5,7-DMF are limited in the current scientific literature. Flavonoid conjugates are generally more water-soluble and are often readily excreted, which can result in different pharmacokinetic behaviors compared to the parent aglycone.

ParameterThis compound (Parent Compound)Chrysin (Metabolite)
Maximum Plasma Concentration (Cmax) 1870 ± 1190 ng/mL (in mice, 10 mg/kg oral dose)[1][2]0.01 ± 0.01 µM (in mice, 20 mg/kg oral dose)
Time to Maximum Plasma Concentration (Tmax) ~30 minutes (in mice, 10 mg/kg oral dose)[1][2]~4 hours (in wild-type mice, 20 mg/kg oral dose)
Terminal Half-life (t1/2) 3.40 ± 2.80 hours (in mice, 10 mg/kg oral dose)[1]Not explicitly stated for parent chrysin in the provided context.
Area Under the Curve (AUCt) 532 ± 165 h*ng/mL (in mice, 10 mg/kg oral dose)[1][2]Not explicitly stated for parent chrysin in the provided context.
Oral Bioavailability Low (1-4% for methoxyflavones in a Kaempferia parviflora extract in rats)Very low (0.003–0.02%)
Major Metabolites Chrysin, 5-methoxy-7-hydroxyflavone, glucuronide and sulfate conjugatesChrysin-7-glucuronide (C-7-G), Chrysin-7-sulfate (C-7-S)
Tissue Distribution Widely distributed, with highest concentrations in the gut, followed by liver, kidney, brain, spleen, heart, lung, adipose, and muscle.[1][2]Information on tissue distribution of chrysin itself is less detailed in the provided context.

II. Experimental Protocols

The pharmacokinetic data presented in this guide are primarily derived from in vivo studies in rodent models. A general experimental workflow for such studies is outlined below.

Typical Experimental Workflow for Flavonoid Pharmacokinetic Studies in Rodents

experimental_workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis cluster_data Data Analysis dosing Oral or Intravenous Administration of 5,7-DMF or Metabolite blood_sampling Serial Blood Sampling (e.g., via tail vein) dosing->blood_sampling tissue_harvesting Tissue Harvesting at Terminal Time Point dosing->tissue_harvesting plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation tissue_homogenization Tissue Homogenization tissue_harvesting->tissue_homogenization protein_precipitation Protein Precipitation (e.g., with acetonitrile or methanol) plasma_separation->protein_precipitation tissue_homogenization->protein_precipitation extraction Liquid-Liquid or Solid-Phase Extraction protein_precipitation->extraction uplc_msms UPLC-MS/MS Analysis (Quantification) extraction->uplc_msms pk_modeling Pharmacokinetic Modeling (e.g., non-compartmental analysis) uplc_msms->pk_modeling

A typical experimental workflow for in vivo pharmacokinetic studies of flavonoids in rodents.
Detailed Methodologies

1. Animal Studies:

  • Species: Male Sprague-Dawley rats or FVB mice are commonly used.

  • Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, except for a pre-dose fasting period.

  • Administration: The test compound (this compound or its metabolite) is administered either orally (via gavage) or intravenously (via tail vein injection). The vehicle is often a solution containing polyethylene glycol, ethanol, and saline.

2. Sample Collection and Preparation:

  • Blood Sampling: Blood samples are collected at predetermined time points into heparinized tubes. Plasma is separated by centrifugation.

  • Tissue Distribution: At the end of the study, animals are euthanized, and various tissues (e.g., liver, kidney, brain, intestine) are harvested, weighed, and homogenized.

  • Sample Preparation for Analysis: Plasma and tissue homogenates are typically subjected to protein precipitation using organic solvents like acetonitrile or methanol. This is often followed by liquid-liquid extraction or solid-phase extraction to further purify the sample.

3. Analytical Method - UPLC-MS/MS:

  • Instrumentation: An ultra-performance liquid chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS) is the standard for quantification.

  • Chromatographic Separation: A C18 column is commonly used with a gradient elution of a mobile phase consisting of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry: Detection is performed using multiple reaction monitoring (MRM) in either positive or negative ionization mode, which provides high selectivity and sensitivity for quantifying the parent compound and its metabolites.

III. Metabolic Pathway of this compound

This compound undergoes several metabolic transformations in the body. The primary pathway involves demethylation to form 5-methoxy-7-hydroxyflavone and subsequently chrysin. These hydroxylated metabolites can then be further conjugated with glucuronic acid or sulfate to form more water-soluble compounds that are more easily excreted.

metabolic_pathway DMF This compound MHF 5-Methoxy-7-hydroxyflavone DMF->MHF Demethylation Chrysin Chrysin (5,7-Dihydroxyflavone) MHF->Chrysin Demethylation Glucuronide Glucuronide Conjugates MHF->Glucuronide Glucuronidation Sulfate Sulfate Conjugates MHF->Sulfate Sulfation Chrysin->Glucuronide Glucuronidation Chrysin->Sulfate Sulfation

Metabolic pathway of this compound.

IV. Modulation of Cellular Signaling Pathways

Both this compound and its metabolite chrysin have been shown to modulate various intracellular signaling pathways, which are implicated in a range of cellular processes including inflammation, cell proliferation, and apoptosis.

Signaling Pathways Modulated by this compound:

5,7-DMF has been reported to influence several key signaling cascades:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. 5,7-DMF has been shown to stimulate this pathway, which may contribute to its effects on muscle protein synthesis.[3]

  • NF-κB Pathway: A key regulator of inflammation. 5,7-DMF can suppress the activation of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[4]

  • cAMP-dependent Signaling: 5,7-DMF can increase intracellular cAMP levels, which in turn activates downstream targets like CREB and Akt/GSK-3β, influencing processes such as melanogenesis.[5]

DMF_signaling cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_camp cAMP Pathway DMF This compound PI3K PI3K DMF->PI3K Activates NFkB NF-κB DMF->NFkB Inhibits cAMP ↑ cAMP DMF->cAMP Increases Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Inflammation Inflammation (TNF-α, IL-6) NFkB->Inflammation CREB CREB cAMP->CREB Melanogenesis Melanogenesis CREB->Melanogenesis

Signaling pathways modulated by this compound.

Signaling Pathways Modulated by Chrysin:

Chrysin, the primary metabolite, also exhibits significant biological activity through the modulation of signaling pathways, some of which overlap with its parent compound:

  • PI3K/Akt/mTOR Pathway: Similar to 5,7-DMF, chrysin can also influence the PI3K/Akt/mTOR pathway. However, some studies suggest that chrysin can inhibit this pathway in cancer cells, leading to apoptosis.

  • MAPK Pathway: Chrysin has been shown to induce apoptosis in cancer cells through the modulation of the MAPK/ERK pathway.

  • NF-κB Pathway: Chrysin is a known inhibitor of the NF-κB pathway, contributing to its anti-inflammatory effects.

V. Conclusion

The pharmacokinetic profiles of this compound and its primary metabolite, chrysin, exhibit notable differences. 5,7-DMF is rapidly absorbed and widely distributed, while chrysin has very low oral bioavailability. This suggests that the in vivo effects of orally administered 5,7-DMF may be attributed to the actions of the parent compound, its metabolites, or a combination thereof. The modulation of key signaling pathways such as PI3K/Akt/mTOR and NF-κB by both 5,7-DMF and chrysin highlights their therapeutic potential. However, the lack of detailed pharmacokinetic data for other metabolites of 5,7-DMF underscores the need for further research to fully elucidate the contribution of each compound to the overall pharmacological effects. Future studies should focus on quantifying the in vivo concentrations of all major metabolites and directly comparing their activities on relevant biological targets.

References

Independent Verification of the Published Bioactivities of 5,7-Dimethoxyflavone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published bioactivities of 5,7-dimethoxyflavone, a naturally occurring methoxyflavone found in plants such as Kaempferia parviflora (black ginger). While numerous studies have highlighted its therapeutic potential, this document aims to present a consolidated view of the existing data, focusing on independent verification and providing detailed experimental context to aid in the critical evaluation and replication of these findings.

Anti-inflammatory Activity

This compound has been repeatedly shown to possess anti-inflammatory properties. The primary mechanism appears to be the downregulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

Comparative Data on Anti-inflammatory Effects
BioactivityExperimental ModelKey FindingsReported Potency (IC50)Supporting Studies
Inhibition of Pro-inflammatory Mediators Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesInhibition of nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, and IL-1β production.Not consistently reported across studies.--INVALID-LINK--
In vivo Anti-inflammatory Effect Carrageenan-induced rat paw edemaComparable effect to aspirin in reducing paw edema.[1]Not applicable--INVALID-LINK--[1]
Inhibition of COX-2 In silico molecular docking and in vitro assaysHigh binding affinity towards the COX-2 target.Not specified in the provided search results.--INVALID-LINK--
Signaling Pathway

The anti-inflammatory action of this compound is primarily attributed to its ability to modulate the NF-κB and MAPK signaling cascades.

Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Activation (Inhibited by 5,7-DMF) IκBα IκBα IKK->IκBα Phosphorylation (Inhibited by 5,7-DMF) IκBα_NFκB IκBα-NF-κB Complex NFκB NF-κB (p65/p50) NFκB_n NF-κB NFκB->NFκB_n Translocation AP1 AP-1 MAPK_pathway->AP1 Activation IκBα_NFκB->NFκB IκBα degradation, NF-κB release Gene Pro-inflammatory Gene Transcription NFκB_n->Gene AP1->Gene DMF This compound DMF->IKK DMF->MAPK_pathway

Caption: Anti-inflammatory signaling pathway of this compound.
Experimental Protocols

In Vitro Anti-inflammatory Assay (General Workflow)

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed_cells Seed RAW 264.7 macrophages in 96-well plates Pretreat Pre-treat with 5,7-DMF (various concentrations) Seed_cells->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL) Pretreat->Stimulate Collect_supernatant Collect supernatant Stimulate->Collect_supernatant Cell_lysate Prepare cell lysates Stimulate->Cell_lysate Griess_assay Griess Assay for NO Collect_supernatant->Griess_assay ELISA ELISA for PGE2, TNF-α, IL-1β Collect_supernatant->ELISA Western_blot Western Blot for NF-κB, MAPK proteins Cell_lysate->Western_blot

Caption: Experimental workflow for in vitro anti-inflammatory assays.

Detailed Methodologies:

  • Carrageenan-Induced Rat Paw Edema: Paw edema is induced by subplantar injection of carrageenan (1% in saline) into the right hind paw of rats.[2][3][4][5] this compound is administered (e.g., intraperitoneally) prior to carrageenan injection. Paw volume is measured at various time points using a plethysmometer. The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.

  • COX-2 Inhibition Assay: The ability of this compound to inhibit COX-2 can be determined using commercially available fluorometric or colorimetric assay kits.[6][7][8][9][10] These assays typically involve incubating the recombinant COX-2 enzyme with the test compound and a substrate (e.g., arachidonic acid), and then measuring the product formation.

  • NF-κB Luciferase Reporter Assay: HEK293T cells are co-transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).[11][12][13][14][15] Cells are then pre-treated with this compound followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS). Luciferase activity is measured using a luminometer, and the relative luciferase activity is calculated to determine the effect on NF-κB activation.

  • Western Blot Analysis for NF-κB and MAPK Pathways: RAW 264.7 cells are treated with this compound and/or LPS. Cell lysates are prepared and proteins are separated by SDS-PAGE. Proteins are then transferred to a PVDF membrane and probed with specific primary antibodies against total and phosphorylated forms of IκBα, p65, ERK, JNK, and p38. Horseradish peroxidase-conjugated secondary antibodies are used for detection by chemiluminescence.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms include the induction of apoptosis, generation of reactive oxygen species (ROS), and cell cycle arrest.

Comparative Data on Anticancer Effects

| Cancer Cell Line | Bioactivity | Reported Potency (IC50) | Supporting Studies | | :--- | :--- | :--- | :--- | :--- | | HepG2 (Liver Cancer) | Inhibition of cell viability | 25 µM | --INVALID-LINK--[16][17] | | MCF-7 (Breast Cancer) | Inhibition of cell proliferation | >30 µM | --INVALID-LINK--[18] | | MDA-MB-231 (Breast Cancer) | Inhibition of cell proliferation | >30 µM | --INVALID-LINK--[18] |

Note: The anticancer activity of this compound appears to be cell-line dependent and may be less potent compared to other methoxyflavone derivatives.

Neuroprotective Properties

Recent studies suggest a neuroprotective role for this compound, particularly in the context of Alzheimer's disease.

Comparative Data on Neuroprotective Effects

| Experimental Model | Key Findings | Reported Potency | Supporting Studies | | :--- | :--- | :--- | :--- | :--- | | LPS-induced memory-impaired mice | Reduced Aβ, IL-1β, IL-6, and TNF-α levels; Increased BDNF levels. | Not applicable | --INVALID-LINK--[19] | | In silico and in vitro assays | Predicted to interact with GABRA1, GABRG2, 5-HT2A, IGF1R, and 5-HT2C. | Binding affinity of -9.40 kcal/mol with GABRA1 and GABRG2. | --INVALID-LINK--[19][20] |

Metabolic Regulation and Anti-Sarcopenic Effects

This compound has been investigated for its potential to mitigate metabolic disorders and age-related muscle wasting (sarcopenia).

Comparative Data on Metabolic and Anti-Sarcopenic Effects

| Bioactivity | Experimental Model | Key Findings | Supporting Studies | | :--- | :--- | :--- | :--- | :--- | | Anti-obesity | High-fat diet-induced obese mice | Reduced body weight gain and fat pad masses. | --INVALID-LINK-- | | Anti-sarcopenia | Aged mice | Increased grip strength, exercise endurance, and muscle mass. | --INVALID-LINK--[21][22] | | Anti-sarcopenic obesity | High-fat diet-induced sarcopenic obese mice | Reduced body weight and fat mass; enhanced grip strength and muscle mass. | --INVALID-LINK--[23][24][25] |

Signaling Pathway

The anti-sarcopenic effects of this compound are linked to the activation of the PI3K/Akt/mTOR pathway, which promotes protein synthesis, and the activation of PGC-1α, a key regulator of mitochondrial biogenesis.

Anti_Sarcopenia_Pathway cluster_stimulation Stimulation cluster_signaling Intracellular Signaling cluster_effects Cellular Effects DMF This compound PI3K PI3K DMF->PI3K Activation PGC1a PGC-1α DMF->PGC1a Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Protein_synthesis Increased Protein Synthesis mTOR->Protein_synthesis Mitochondrial_biogenesis Increased Mitochondrial Biogenesis PGC1a->Mitochondrial_biogenesis Muscle_hypertrophy Muscle Hypertrophy Protein_synthesis->Muscle_hypertrophy Mitochondrial_biogenesis->Muscle_hypertrophy

References

Safety Operating Guide

Personal protective equipment for handling 5,7-Dimethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 5,7-Dimethoxyflavone, tailored for researchers, scientists, and drug development professionals. Following these procedures will help ensure a safe laboratory environment and proper management of this chemical compound.

Hazard Assessment

While some sources may classify this compound as non-hazardous, other data indicates potential for skin and eye irritation[1][2]. Therefore, it is prudent to handle this compound with appropriate caution and personal protective equipment (PPE) to minimize exposure risks.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required.

Protection Level Equipment Purpose
Primary Safety Goggles or Face ShieldProtects eyes from dust particles and potential splashes[3][4][5].
Chemical-Resistant Gloves (e.g., Nitrile)Prevents direct skin contact and potential irritation[3][4][5].
Laboratory Coat or GownProtects skin and personal clothing from contamination[3][4][5].
Secondary Respirator (NIOSH-approved)Required when there is a risk of inhaling dust or aerosols, especially when handling larger quantities or in poorly ventilated areas[1][4][5].
Closed-toe ShoesProtects feet from potential spills.

Safe Handling Procedures

Adherence to the following operational plan is essential for the safe handling of this compound.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_area Ensure proper ventilation prep_ppe->prep_area prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handle_weigh Weigh compound in a fume hood or designated area prep_area->handle_weigh handle_transfer Carefully transfer the compound handle_weigh->handle_transfer handle_dissolve Dissolve in an appropriate solvent if necessary handle_transfer->handle_dissolve cleanup_decontaminate Decontaminate work surfaces handle_dissolve->cleanup_decontaminate cleanup_dispose Dispose of waste in a labeled container cleanup_decontaminate->cleanup_dispose cleanup_ppe Remove and dispose of/clean PPE cleanup_dispose->cleanup_ppe

Caption: General workflow for safely handling this compound.

Step-by-Step Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.

    • Ensure the work area, preferably a chemical fume hood, has adequate ventilation[1][3].

    • Put on all required PPE as outlined in the table above.

  • Handling:

    • To minimize the generation of dust, handle the solid compound carefully.

    • Avoid direct contact with the skin, eyes, and clothing[1].

    • Prevent the formation of dust and aerosols[1].

  • Storage:

    • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep it away from strong oxidizing agents.

Emergency Procedures

In the event of accidental exposure, follow these immediate first-aid measures.

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek prompt medical attention[1].
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water[1].
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen or perform cardiopulmonary resuscitation (CPR) if necessary. Seek medical attention[1].
Ingestion Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention[1].

Spill and Disposal Plan

Proper containment and disposal are critical to prevent environmental contamination and further exposure.

Spill Response Workflow

spill_evacuate Evacuate the immediate area spill_ppe Don appropriate PPE spill_evacuate->spill_ppe spill_contain Contain the spill with absorbent material spill_ppe->spill_contain spill_collect Collect the material into a suitable container spill_contain->spill_collect spill_decontaminate Decontaminate the spill area spill_collect->spill_decontaminate spill_dispose Dispose of waste according to regulations spill_decontaminate->spill_dispose

Caption: Step-by-step procedure for managing a this compound spill.

Disposal Protocol:

  • Waste Collection:

    • Collect all waste material, including any contaminated absorbent materials from spills, in a clearly labeled, sealed container.

  • Disposal:

    • Dispose of chemical waste in accordance with all applicable local, state, and federal regulations. Do not dispose of it down the drain[1]. Contact your institution's environmental health and safety (EHS) department for specific disposal guidelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dimethoxyflavone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5,7-Dimethoxyflavone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。